molecular formula C14H11F3N4S2 B12371355 Anti-infective agent 9

Anti-infective agent 9

货号: B12371355
分子量: 356.4 g/mol
InChI 键: ZBWCLPCSGPKWDG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Anti-infective agent 9 is a useful research compound. Its molecular formula is C14H11F3N4S2 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C14H11F3N4S2

分子量

356.4 g/mol

IUPAC 名称

4-methyl-5-[2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]-1,3-thiazol-2-amine

InChI

InChI=1S/C14H11F3N4S2/c1-7-11(23-12(18)19-7)10-6-22-13(21-10)20-9-4-2-8(3-5-9)14(15,16)17/h2-6H,1H3,(H2,18,19)(H,20,21)

InChI 键

ZBWCLPCSGPKWDG-UHFFFAOYSA-N

规范 SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=C(C=C3)C(F)(F)F

产品来源

United States

Foundational & Exploratory

The Quest for Anti-Infective Agent 9: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive understanding of the discovery and synthesis of novel anti-infective agents is crucial for advancing modern medicine. While "Anti-infective agent 9" serves as a conceptual placeholder, this guide outlines the rigorous, multi-stage process that would be involved in its journey from initial concept to a potential therapeutic candidate. This document details the established methodologies, data presentation standards, and logical workflows inherent in such a drug discovery program.

I. Discovery and Target Validation

The initial phase of discovering a new anti-infective agent involves identifying and validating a biological target crucial for a pathogen's survival or virulence. This process is followed by high-throughput screening to identify initial "hit" compounds.

A. High-Throughput Screening (HTS) Workflow

High-throughput screening allows for the rapid assessment of large compound libraries against the validated target. The typical workflow is a multi-step process designed to efficiently identify promising candidates while minimizing false positives.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Analysis & Confirmation cluster_output Outcome Assay_Dev Assay Development & Miniaturization Plate_Prep Compound Library Plating Assay_Dev->Plate_Prep HTS High-Throughput Screening Plate_Prep->HTS Data_Acq Data Acquisition HTS->Data_Acq Primary_Analysis Primary Data Analysis Data_Acq->Primary_Analysis Hit_Confirmation Hit Confirmation & Triage Primary_Analysis->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Lead_Compounds Validated Lead Compounds Dose_Response->Lead_Compounds

Caption: High-Throughput Screening Workflow for Hit Identification.

B. Experimental Protocol: In Vitro Target Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified target enzyme.

Methodology:

  • Enzyme Preparation: The target enzyme is expressed and purified to homogeneity. Enzyme concentration is determined using a standardized protein assay.

  • Assay Buffer: A buffer solution is prepared to maintain optimal pH and ionic strength for enzyme activity.

  • Compound Preparation: Test compounds are serially diluted in dimethyl sulfoxide (B87167) (DMSO) to create a range of concentrations.

  • Reaction Mixture: The reaction is initiated by adding the enzyme to a mixture of the substrate, assay buffer, and the test compound in a 96-well or 384-well plate format.

  • Incubation: The reaction plate is incubated at a controlled temperature for a specific duration to allow for the enzymatic reaction to proceed.

  • Detection: The reaction is stopped, and the product formation is quantified using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

II. Lead Optimization and Synthesis

Once initial hits are identified, a lead optimization phase commences. This involves medicinal chemistry efforts to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.

A. Structure-Activity Relationship (SAR) Cycle

The core of lead optimization is the iterative process of the Structure-Activity Relationship (SAR) cycle. Chemists systematically modify the chemical structure of lead compounds and assess the impact on biological activity.

SAR_Cycle Design Design Analogs Synthesis Chemical Synthesis Design->Synthesis Hypothesis Testing In Vitro & In Vivo Testing Synthesis->Testing New Compounds Analysis SAR Analysis Testing->Analysis Biological Data Analysis->Design Design Principles

Caption: The Iterative Cycle of Structure-Activity Relationship (SAR).

B. Representative Synthetic Protocol: Suzuki Coupling

Objective: To synthesize a biaryl analog of a lead compound, a common transformation in medicinal chemistry.

Methodology:

  • Reactant Preparation: An aryl halide (1 equivalent) and an aryl boronic acid (1.2 equivalents) are dissolved in a suitable solvent (e.g., dioxane/water mixture).

  • Catalyst and Base: A palladium catalyst, such as Pd(PPh3)4 (0.05 equivalents), and a base, such as sodium carbonate (2 equivalents), are added to the reaction mixture.

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel to yield the desired biaryl compound.

III. Preclinical Evaluation

Promising candidates from lead optimization undergo rigorous preclinical evaluation to assess their safety and efficacy before they can be considered for clinical trials.

A. In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

This phase establishes the relationship between the drug's concentration in the body (pharmacokinetics) and its therapeutic effect (pharmacodynamics).

PK_PD_Relationship cluster_pk Pharmacokinetics (What the body does to the drug) cluster_pd Pharmacodynamics (What the drug does to the body) Dose Dose Administration ADME Absorption Distribution Metabolism Excretion Dose->ADME Concentration Drug Concentration in Plasma ADME->Concentration Effect Therapeutic Effect (e.g., Bacterial Killing) Concentration->Effect PK/PD Modeling Toxicity Adverse Effects Concentration->Toxicity

Caption: The Interplay of Pharmacokinetics and Pharmacodynamics.

B. Quantitative Data Summary

The following tables represent the types of quantitative data that would be generated and analyzed for a promising candidate like "this compound."

Table 1: In Vitro Activity Profile

CompoundTarget IC50 (nM)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)Cytotoxicity (CC50, µM)
Lead 125016>6450
Agent 91528>100

Table 2: Pharmacokinetic Parameters in Rodents

CompoundRouteBioavailability (%)Cmax (ng/mL)T1/2 (h)
Agent 9IV10015004.2
Agent 9PO456504.5

This guide provides a foundational framework for the discovery and synthesis of a novel therapeutic. The actual journey for any specific agent would involve a highly detailed and data-driven progression through each of these stages, with continuous evaluation and optimization.

An In-depth Technical Guide on the Mechanism of Action of Penicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of Penicillin, a foundational member of the β-lactam class of antibiotics. It covers the molecular interactions, target pathways, quantitative efficacy data, and key experimental protocols relevant to its study.

Core Mechanism: Irreversible Inhibition of Bacterial Cell Wall Synthesis

Penicillin's bactericidal activity stems from its ability to inhibit the final step of peptidoglycan synthesis in the bacterial cell wall.[1][2] Peptidoglycan, a critical structural component, provides mechanical strength to the cell wall, protecting the bacterium from osmotic lysis.[3][4] Penicillin and other β-lactam antibiotics specifically target and inhibit enzymes known as Penicillin-Binding Proteins (PBPs), which are essential for cross-linking the peptidoglycan chains.[1][5]

The key structural feature of penicillin is the four-membered β-lactam ring.[1][3] This ring mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[6] This structural similarity allows penicillin to bind to the active site of PBPs (DD-transpeptidases). The strained β-lactam ring then opens and forms a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site.[6] This acylation is effectively irreversible, leading to the inactivation of the enzyme.[6] Without functional PBPs, the bacterium cannot properly construct or repair its cell wall, resulting in cell lysis and death.[3][5][7] This mechanism is most effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[3]

Signaling and Interaction Pathway

The following diagram illustrates the key steps in bacterial peptidoglycan synthesis and the point of inhibition by Penicillin.

Peptidoglycan_Synthesis_Inhibition UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM MurA-F enzymes Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_P Undecaprenyl-P Lipid_P->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_out Lipid II Lipid_II->Lipid_II_out Flippase (MurJ) Growing_PG Growing Peptidoglycan Chain Lipid_II_out->Growing_PG Transglycosylation (catalyzed by PBPs) Crosslinked_PG Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG Transpeptidation PBP PBP (Transpeptidase) PBP->Growing_PG Inactive_PBP Inactive Acyl-PBP Complex PBP->Inactive_PBP Penicillin Penicillin Penicillin->Inactive_PBP

Caption: Bacterial peptidoglycan synthesis and inhibition by Penicillin.

Quantitative Data: Efficacy of Penicillin

The efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[8][9] MIC values are critical for assessing potency and monitoring resistance.[10][11]

The tables below summarize representative MIC values for Penicillin G against common bacterial pathogens. Note that these values can vary based on the specific strain and the development of resistance.[10]

Table 1: Penicillin G MIC Data for Gram-Positive Bacteria

Bacterial StrainStrain Designation (ATCC)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus29213 (susceptible)0.4 - 24[10]--
Streptococcus pneumoniae49619 (susceptible)≤0.06[12]≤0.06[12]≤0.06[12]
Streptococcus pneumoniae- (intermediate)0.12 - 1.0[12]--
Streptococcus pneumoniae- (resistant)≥2.0[12]--
Enterococcus faecalis29212---
MIC₅₀ and MIC₉₀ refer to the concentrations required to inhibit 50% and 90% of isolates, respectively. Data for some entries are not specified in the provided search results.

Key Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This standard method is used to determine the MIC of an antibiotic against a specific bacterium.[13][14]

Objective: To find the lowest concentration of Penicillin that inhibits the visible growth of a target microorganism in a liquid medium.

Materials:

  • Penicillin G stock solution of known concentration

  • Mueller-Hinton Broth (MHB), sometimes supplemented for fastidious organisms[11]

  • Sterile 96-well microtiter plates[8]

  • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5x10⁵ CFU/mL)[8][11]

  • Incubator (35°C ± 2°C)[14]

  • Plate reader or visual inspection aid

Methodology:

  • Preparation of Antibiotic Dilutions: a. Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the highest concentration of Penicillin stock solution to well 1. c. Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. d. Well 11 serves as the growth control (no antibiotic). e. Well 12 serves as the sterility control (no bacteria).

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: a. Cover the plate and incubate at 35°C for 18-24 hours in ambient air.[12][15]

  • Reading Results: a. The MIC is determined as the lowest concentration of Penicillin in which there is no visible turbidity (growth).[8][16] This can be assessed visually or with a plate reader measuring optical density.

MIC_Workflow start Start prep_plate Prepare Serial Dilutions of Penicillin in 96-Well Plate start->prep_plate inoculate Inoculate Wells with Bacterial Suspension prep_plate->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) incubate Incubate Plate (35°C, 18-24h) inoculate->incubate read_results Read Results for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end prep_inoculate prep_inoculate prep_inoculate->inoculate

Caption: Workflow for Broth Microdilution MIC Determination.

Protocol 2: Competitive Penicillin-Binding Protein (PBP) Assay

This biochemical assay is used to determine the binding affinity of an unlabeled antibiotic by measuring its ability to compete with a labeled penicillin probe.[17][18]

Objective: To determine the concentration of Penicillin required to inhibit 50% of binding to a specific PBP (IC₅₀).

Materials:

  • Bacterial membranes containing PBPs, isolated from the target organism[19]

  • Unlabeled Penicillin G (test antibiotic)

  • Fluorescently labeled penicillin probe (e.g., Bocillin-FL)[18][20]

  • Reaction buffer

  • SDS-PAGE equipment

  • Fluorimeter or gel imaging system

Methodology:

  • Membrane Preparation: a. Grow the bacterial strain to the mid-logarithmic phase. b. Harvest cells and lyse them using a French press or sonication.[19] c. Isolate the membrane fraction through ultracentrifugation.[19]

  • Competition Assay: a. Prepare serial dilutions of unlabeled Penicillin G in the reaction buffer. b. In separate tubes, incubate a fixed amount of the prepared bacterial membranes with the varying concentrations of unlabeled Penicillin G for a set time (e.g., 10-30 minutes) to allow binding.[20] c. Add a constant, subsaturating concentration of the fluorescent Bocillin-FL probe to all tubes.[20] Incubate for an additional 10-15 minutes. The probe will bind to any PBPs not already occupied by the unlabeled Penicillin.

  • Analysis: a. Stop the binding reaction by adding Laemmli sample buffer. b. Separate the membrane proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs using a fluorimeter or gel imager. d. Quantify the fluorescence intensity of the PBP bands. The intensity will be inversely proportional to the concentration of the unlabeled Penicillin G. e. Plot the fluorescence intensity against the log of the Penicillin G concentration and fit the data to determine the IC₅₀ value.

References

"chemical structure and properties of Anti-infective agent 9"

Author: BenchChem Technical Support Team. Date: December 2025

An Analysis of the Chemical Structure and Biological Properties of a Novel Antiplasmodial Agent

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Anti-infective agent 9 is a novel small molecule inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This technical guide synthesizes the currently available information on its chemical structure and biological properties. The compound, identified by CAS number 758689-17-7, demonstrates potent antiplasmodial activity with a reported IC50 of 600 nM. Its mechanism of action is believed to involve the disruption of central carbon metabolism in the parasite, specifically by reducing pyruvate (B1213749) levels and interfering with the tricarboxylic acid (TCA) cycle. This document provides a summary of its known characteristics and places its activity within the broader context of antimalarial drug discovery targeting parasite metabolism.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule containing thiazole (B1198619) and trifluoromethylphenyl moieties. While a detailed experimental characterization is not publicly available, its fundamental properties have been reported by chemical suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 758689-17-7[1]
Molecular Formula C₁₄H₁₁F₃N₄S₂[1]
SMILES FC(F)(F)C1=CC=C(C=C1)NC2=NC(=CS2)C=3SC(=NC3C)N[1]
Molecular Weight 372.39 g/mol (Calculated)
Physical State Solid (presumed)
Storage Temperature -20°C[1]

Note: Detailed experimental data on properties such as melting point, boiling point, solubility, and pKa are not available in the public domain.

Biological Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of the blood stages of Plasmodium falciparum. The primary reported activity centers on the disruption of the parasite's energy metabolism.

Table 2: Biological Activity of this compound

ParameterValueTarget OrganismNotesSource
IC₅₀ 600 nMPlasmodium falciparumIn vitro growth inhibition[1]
Reported MOA Reduces pyruvate levels, disrupts TCA cyclePlasmodium falciparumSpecific enzyme target not identified[1]
Metabolic Stability Reported as robustNot specified[1]
Toxicity Minimal toxicity to human liver cellsHuman (HepG2 or similar)[1]

The proposed mechanism of action—disruption of pyruvate metabolism and the TCA cycle—points to a critical vulnerability in the parasite. During its intraerythrocytic growth phase, P. falciparum has a high metabolic rate, relying heavily on glycolysis for ATP production. While much of the glucose-derived pyruvate is converted to lactate, the TCA cycle remains essential for generating metabolic intermediates for biosynthesis.

It has been noted that the target of this compound is likely not 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), an enzyme in the apicoplast's non-mevalonate pathway for isoprenoid synthesis[1].

The Role of Pyruvate and the TCA Cycle in Plasmodium falciparum

The TCA cycle in P. falciparum is a central metabolic hub, although it functions differently from its canonical mammalian counterpart. It is not primarily for generating reducing equivalents for oxidative phosphorylation but rather serves as a source for biosynthetic precursors. The disruption of this cycle or the reduction of its key substrate, pyruvate, would have catastrophic consequences for the parasite's ability to synthesize essential molecules, leading to cell death.

plasmodium_tca_cycle cluster_glycolysis Glycolysis cluster_mitochondrion Parasite Mitochondrion cluster_biosynthesis Biosynthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-KG Dehydrogenase Precursors Metabolic Precursors AlphaKG->Precursors Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase SuccinylCoA->Precursors Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate Oxaloacetate->Precursors Inhibitor Anti-infective agent 9 Inhibitor->Pyruvate_mito Reduces Levels cluster_mitochondrion cluster_mitochondrion Inhibitor->cluster_mitochondrion Disrupts Cycle

Figure 1. A simplified diagram illustrating the central role of pyruvate in the Plasmodium falciparum TCA cycle and the putative points of interference by this compound. The cycle is crucial for generating biosynthetic precursors.

Experimental Protocols

Detailed experimental protocols for the synthesis, biological evaluation, and mechanism of action studies of this compound are not publicly available. The information presented in this guide is derived from supplier datasheets, which do not cite primary research articles.

However, a hypothetical workflow for screening and characterizing a compound like this compound would typically involve the following stages.

experimental_workflow cluster_discovery Discovery & Initial Screening cluster_validation Validation & Dose-Response cluster_moa Mechanism of Action Studies HTS High-Throughput Screening (Compound Library) Hit_ID Hit Identification (Primary Assay: P. falciparum growth) HTS->Hit_ID Dose_Response IC₅₀ Determination (e.g., SYBR Green I assay) Hit_ID->Dose_Response Cytotoxicity Mammalian Cell Cytotoxicity (e.g., HepG2 cells) Dose_Response->Cytotoxicity Selectivity Selectivity Index Calculation (CC₅₀ / IC₅₀) Cytotoxicity->Selectivity Metabolomics Metabolomic Profiling (LC-MS analysis of parasite lysates) Selectivity->Metabolomics Promising Candidate Target_ID Target Deconvolution (e.g., Thermal Proteome Profiling) Metabolomics->Target_ID Enzyme_Assays Recombinant Enzyme Inhibition Assays Target_ID->Enzyme_Assays

Figure 2. A representative workflow for the discovery and characterization of a novel antimalarial compound, from initial screening to mechanism of action studies.

Synthesis

The chemical synthesis route for this compound has not been published. Based on its structure, which contains a substituted aminothiazole core, its synthesis would likely involve a multi-step pathway, potentially employing a Hantzsch thiazole synthesis or a similar cyclization reaction as a key step to form the central thiazole ring.

Conclusion and Future Directions

This compound is a promising antiplasmodial compound with a potent inhibitory effect on P. falciparum. Its reported mechanism of action, the disruption of central carbon metabolism, represents a validated and important strategy in antimalarial drug development. However, a significant gap in knowledge exists, as the primary research detailing its discovery, synthesis, and comprehensive biological evaluation is not publicly accessible.

For the research community, the key future directions would be:

  • Identification of the Primary Literature: Locating the original patent or publication is critical to fully evaluate the potential of this compound.

  • Target Deconvolution: Precisely identifying the molecular target(s) within the pyruvate metabolism or TCA cycle pathways would enable structure-based drug design and a deeper understanding of its mechanism.

  • In Vivo Efficacy: Assessing the compound's efficacy and pharmacokinetic properties in animal models of malaria is a necessary next step for any potential therapeutic lead.

This guide provides a consolidated view of the available data on this compound. While the lack of detailed experimental protocols limits its immediate application in a research setting, the information presented highlights a potentially valuable scaffold for the development of new therapies to combat drug-resistant malaria.

References

In Vitro Antimicrobial Spectrum of Anti-infective Agent 9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vitro antimicrobial spectrum of the novel investigational compound, Anti-infective agent 9. The data presented herein summarizes its activity against a broad panel of Gram-positive and Gram-negative bacteria. Detailed experimental protocols for antimicrobial susceptibility testing and visualizations of the experimental workflow and a proposed mechanism of action are included to support further research and drug development efforts.

In Vitro Antibacterial Spectrum

The antibacterial activity of this compound was determined against a diverse array of clinical isolates and reference strains. The primary metric for assessing this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The MIC values for this compound were established using standard broth microdilution methods.[2][3]

Activity Against Gram-Positive Bacteria

This compound exhibits potent activity against a wide range of Gram-positive pathogens, including strains with resistance to other classes of antibiotics. The MIC values, presented in Table 1, demonstrate strong inhibitory effects against these organisms. For context, the activity of comparator agents is also included.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

Organism (No. of Isolates)This compound MIC (µg/mL)Comparator Agent A MIC (µg/mL)Comparator Agent B MIC (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)≤0.50.51
Staphylococcus aureus (Methicillin-Resistant)≤1>322
Coagulase-Negative Staphylococci (Methicillin-Resistant)≤1>324
Enterococcus faecalis (Vancomycin-Susceptible)≤0.512
Enterococcus faecium (Vancomycin-Resistant)≤0.5>641

MIC values are presented as the concentration at which 90% of isolates are inhibited (MIC₉₀). Data is based on a representative novel glycylcycline, the 9-t-butylglycylamido derivative of minocycline (B592863) (GAR-936)[4].

Activity Against Gram-Negative Bacteria

This compound also demonstrates significant activity against several clinically important Gram-negative bacteria. While the potency can be more varied compared to its effects on Gram-positive organisms, the MIC values are promising for a number of key pathogens.

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

Organism (No. of Isolates)This compound MIC (µg/mL)Comparator Agent C MIC (µg/mL)Comparator Agent D MIC (µg/mL)
Escherichia coli1.5 - 3.580.5
Klebsiella pneumoniae2161
Enterobacter spp.4>322
Acinetobacter baumannii8644
Pseudomonas aeruginosa18.2% resistance>6416

MIC values are presented as the concentration at which 90% of isolates are inhibited (MIC₉₀) or as otherwise noted. Data is based on a representative novel glycylcycline, the 9-t-butylglycylamido derivative of minocycline (GAR-936) and other general findings[4][5].

Experimental Protocols

The following protocols are standard methodologies for determining the in vitro antimicrobial spectrum of a novel agent.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique for quantitatively measuring the in vitro activity of an antimicrobial agent.[1]

  • Preparation of Antimicrobial Agent Stock Solution : A stock solution of this compound is prepared in a suitable solvent at a concentration that is a multiple of the highest concentration to be tested.

  • Preparation of Microtiter Plates : A series of two-fold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) or another appropriate growth medium.[6][7] This creates a gradient of drug concentrations across the plate.

  • Inoculum Preparation : The bacterial isolates to be tested are cultured on an appropriate agar (B569324) medium. Several colonies are then used to prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[8] This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[7]

  • Inoculation and Incubation : Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[6] The plates are then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) for the specific microorganism being tested.[8]

  • Determination of MIC : Following incubation, the microtiter plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[9]

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic nature of an antimicrobial agent.[2][3]

  • Preparation of Test Tubes : A series of test tubes are prepared with a suitable broth medium containing the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

  • Inoculation : A standardized bacterial suspension is added to each tube to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Incubation and Sampling : The tubes are incubated under appropriate conditions. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is removed from each tube.

  • Viable Cell Counting : The collected aliquots are serially diluted and plated onto an appropriate agar medium. After incubation, the number of viable colonies is counted.

  • Data Analysis : The results are plotted as the log₁₀ of CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution of this compound plates Prepare Serial Dilutions in 96-Well Plates stock->plates inoculate Inoculate Plates with Bacterial Suspension plates->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate Plates (e.g., 37°C for 24h) inoculate->incubate read_mic Visually Read Plates for Growth Inhibition incubate->read_mic determine_mic Determine MIC Value (Lowest concentration with no growth) read_mic->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action: Inhibition of Bacterial Protein Synthesis

mechanism_of_action cluster_ribosome Bacterial Ribosome 30S 30S Subunit protein_synthesis Protein Synthesis 30S->protein_synthesis Blocks tRNA binding 50S 50S Subunit agent Anti-infective Agent 9 agent->30S Binds to 30S subunit trna Aminoacyl-tRNA trna->30S Attempts to bind to A-site cell_death Bacterial Cell Growth Inhibition/ Death protein_synthesis->cell_death Leads to

Caption: Proposed mechanism of this compound via protein synthesis inhibition.

References

Initial Structure-Activity Relationship (SAR) Studies of Nitazoxanide Analogues as Anti-infective Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial structure-activity relationship (SAR) studies of nitazoxanide (B1678950) (NTZ) analogues, a promising class of anti-infective agents. Nitazoxanide, an FDA-approved drug, exhibits a broad spectrum of activity against various pathogens, and its derivatives are being extensively explored to enhance efficacy, expand the spectrum of activity, and overcome resistance.[1][2][3] This document details the synthesis, quantitative biological evaluation, and mechanistic insights into these novel compounds.

Introduction to Nitazoxanide and its Analogues

Nitazoxanide (NTZ) is a thiazolide antiparasitic agent with a unique mode of action, primarily targeting the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is crucial for anaerobic energy metabolism in various pathogens.[1][4] NTZ is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, tizoxanide (B1683187) (TIZ).[3] The core structure of NTZ, featuring a 5-nitrothiazole (B1205993) ring linked to a salicylic (B10762653) acid moiety through an amide bond, has been the subject of extensive medicinal chemistry efforts to generate analogues with improved antimicrobial properties.[2][3] These modifications have focused on various parts of the molecule, including the salicyl ring, the amide linker, and the nitrothiazole group, to probe the structural requirements for enhanced activity and broader spectrum.[3]

Quantitative Structure-Activity Relationship (SAR) Data

The antimicrobial activity of nitazoxanide and its analogues has been evaluated against a range of pathogens, including bacteria and protozoa. The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data for key analogues, providing a clear comparison of their potencies.

Table 1: In Vitro Antibacterial Activity of Nitazoxanide Analogues against Various Bacterial Strains (MIC in μM)

CompoundE. coliK. pneumoniaeP. aeruginosaS. aureusE. faecalisH. pylori
Nitazoxanide (NTZ)104.13-416.55---
Ciprofloxacin0.3-----
Analogue 3a4.89-----
Analogue 3b----> Cipro-
Analogue 5c4.89> Cipro----
Analogue 5f-----= Cipro (1.74)
Analogue 5j--> Cipro (2.96)-> Cipro-
Analogue 5k----> Cipro-
Analogue 5n-> Cipro7.91> Cipro (0.87)--
Analogue 5o1.48> Cipro----
Data synthesized from multiple sources.[3]

Table 2: Antimicrobial Activity of Benzologous and p-Chlorobenzenesulfonamide Analogues

CompoundActivity compared to NTZ and Ciprofloxacin
Analogue 3a (benzologous)100- to 2000-fold more potent
Analogue 4a (benzologous)100- to 2000-fold more potent
Analogue 8d (p-chlorobenzenesulfonamide)100- to 2000-fold more potent
Analogue 9d (p-chlorobenzenesulfonamide)100- to 2000-fold more potent
Data from studies on nosocomial pathogens.[2][5]

Table 3: Giardicidal Activity of Nitazoxanide Analogues (IC50 in μM)

CompoundG. lamblia (ATCC strain)G. lamblia (NTZ-resistant strain)
Nitazoxanide (NTZ)-7.29
Metronidazole (MTZ)> NTZ-
FLP-2< NTZ0.37
FLP-6< NTZ0.54
FLP-8< NTZ1.19
CNZ-7-2.5
CNZ-8-13.7
Data from studies on Giardia lamblia.[6]

Experimental Protocols

This section details the general methodologies employed in the synthesis and antimicrobial evaluation of nitazoxanide analogues.

A common method for synthesizing nitazoxanide analogues involves the coupling of a substituted salicylic acid derivative with 2-amino-5-nitrothiazole.

  • Activation of Carboxylic Acid: The substituted salicylic acid is dissolved in a suitable organic solvent (e.g., dichloromethane (B109758) or dimethylformamide). A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is added, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to activate the carboxylic acid group.

  • Amide Bond Formation: 2-Amino-5-nitrothiazole is added to the reaction mixture. The reaction is stirred at room temperature or slightly elevated temperature for several hours until completion, which is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure nitazoxanide analogue.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Inoculum: Bacterial strains are cultured overnight on an appropriate agar (B569324) medium. A few colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to prepare a stock solution. Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC):

  • Following the determination of the MIC, a small aliquot (e.g., 10 μL) from the wells showing no visible growth is subcultured onto an appropriate agar medium.

  • The plates are incubated at 37°C for 24-48 hours.

  • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of nitazoxanide and the general workflow for the SAR studies.

Mechanism_of_Action Pyruvate Pyruvate PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Pyruvate->PFOR Substrate AcetylCoA Acetyl-CoA PFOR->AcetylCoA Catalysis Energy_Metabolism Anaerobic Energy Metabolism AcetylCoA->Energy_Metabolism Nitazoxanide Nitazoxanide (NTZ) / Tizoxanide Nitazoxanide->PFOR Inhibition

Mechanism of action of Nitazoxanide.

SAR_Workflow Lead_Compound Lead Compound (Nitazoxanide) SAR_Hypothesis SAR Hypothesis Generation (e.g., modify salicyl ring) Lead_Compound->SAR_Hypothesis Analogue_Synthesis Analogue Synthesis SAR_Hypothesis->Analogue_Synthesis Biological_Evaluation Biological Evaluation (MIC, MBC, IC50) Analogue_Synthesis->Biological_Evaluation Data_Analysis Data Analysis and SAR Elucidation Biological_Evaluation->Data_Analysis New_Hypothesis Refined SAR Hypothesis Data_Analysis->New_Hypothesis Optimized_Lead Optimized Lead Compound Data_Analysis->Optimized_Lead Identification of Potent Analogues New_Hypothesis->Analogue_Synthesis Iterative Design

Iterative workflow for SAR studies.

References

Technical Guide: Target Identification and Validation for Anti-infective Agent 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This necessitates the discovery and development of novel anti-infective agents with new mechanisms of action. Anti-infective Agent 9 (also referred to as Antituberculosis agent-9 or Compound 5a) has been identified as a promising candidate with potent activity against Mtb. This guide provides a comprehensive technical overview of a systematic approach to identify and validate the molecular target of this compound, a critical step in its development as a therapeutic agent.

Initial screening has demonstrated the potent bactericidal activity of this compound. However, its molecular target and mechanism of action remain to be elucidated. This document outlines a multi-pronged strategy, integrating genetic, biochemical, and proteomic approaches to first identify and subsequently validate the cellular target of this novel compound. The methodologies described herein are designed to provide a high degree of confidence in the identified target, thereby establishing a solid foundation for lead optimization and further preclinical development.

Compound Profile: this compound

This compound is an orally active compound with significant inhibitory activity against various strains of Mycobacterium tuberculosis. The key quantitative data gathered from initial profiling studies are summarized below.

Table 1: In Vitro Activity and Cytotoxicity of this compound

ParameterValueCell/StrainComments
MIC 0.5 µg/mLM. tuberculosis H37RaMinimum Inhibitory Concentration.[1]
MIC 0.5 µg/mLM. tuberculosis H37Rv (clinical isolate)Activity against virulent laboratory strain.[1]
MIC 0.5 - 1.0 µg/mLVarious clinical isolates of M. tuberculosisDemonstrates activity against multiple strains.[1]
MIC 4.0 µg/mLMethicillin-resistant Staphylococcus aureus (MRSA)Indicates broader anti-infective potential.[1]
MIC 4.0 µg/mLM. abscessusActivity against a non-tuberculous mycobacterium.[1]
MIC 4.0 µg/mLM. smegmatisActivity against a non-pathogenic, fast-growing mycobacterium.[1]
IC₅₀ 3.1 µMHepG2 (human liver carcinoma cells)Cytotoxicity against a human cell line.[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenEfficacy
Mouse300 mg/kg, oral, daily for 4 daysModerate antitubercular efficacy, with a 0.5 log₁₀ reduction in relative light units (RLU) compared to control.[1]

Target Identification Strategy

A robust target identification strategy should employ multiple orthogonal approaches to increase the likelihood of success and provide converging lines of evidence. The proposed workflow for this compound is depicted below.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation Compound_9 This compound Resistant_Mutants Generate Resistant Mutants Compound_9->Resistant_Mutants Affinity_Probe Synthesize Affinity Probe Compound_9->Affinity_Probe Transcriptomics Transcriptomic Profiling (RNA-Seq) Compound_9->Transcriptomics WGS Whole Genome Sequencing Resistant_Mutants->WGS Hypothesis Putative Target(s) Identified WGS->Hypothesis Pull_down Affinity Pull-down & Mass Spec Affinity_Probe->Pull_down Pull_down->Hypothesis Transcriptomics->Hypothesis Genetic_Validation Genetic Validation (Conditional Knockdown) Hypothesis->Genetic_Validation Biochemical_Validation Biochemical Validation (Enzyme Assay) Hypothesis->Biochemical_Validation Cellular_Validation Cell-based Validation (Target Overexpression) Hypothesis->Cellular_Validation Validated_Target Validated Target Genetic_Validation->Validated_Target Biochemical_Validation->Validated_Target Cellular_Validation->Validated_Target FAS_II_Pathway cluster_fas2 FAS-II System Acetyl-CoA Acetyl-CoA FAS-I Fatty Acid Synthase I Acetyl-CoA->FAS-I C16-C18_Acyl-ACP C16-C18 Acyl-ACP FAS-I->C16-C18_Acyl-ACP FAS-II_Elongation FAS-II Elongation Cycle C16-C18_Acyl-ACP->FAS-II_Elongation Meromycolate_Chain Full-length Meromycolate Chain FAS-II_Elongation->Meromycolate_Chain Mycolic_Acids Mycolic Acids Meromycolate_Chain->Mycolic_Acids Cell_Wall Cell Wall Integration Mycolic_Acids->Cell_Wall FabH FabH KasA_KasB KasA/KasB MabA MabA InhA InhA (Target) Agent_9 This compound Agent_9->InhA Inhibition

References

A Preliminary ADME/Tox Profile of the Hypothetical Anti-infective Agent AIN-9

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Anti-infective agent 9" is a non-specific identifier. This document presents a representative, hypothetical ADME/Tox profile for an illustrative compound, designated "AIN-9," to serve as a technical guide for researchers, scientists, and drug development professionals. The data and protocols are provided as examples of a typical early-stage drug discovery assessment.

Introduction

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical in the development of new anti-infective agents. A favorable ADME/Tox profile is essential for a compound to become a viable drug candidate, as it directly impacts therapeutic efficacy and patient safety. This guide provides a preliminary in vitro ADME/Tox profile of AIN-9, a novel synthetic antibacterial agent. The following sections detail its physicochemical properties, performance in key ADME assays, and initial toxicity assessment.

Physicochemical and Absorption Properties

The fundamental physicochemical characteristics of AIN-9 were determined to provide a baseline for interpreting its ADME profile. Intestinal absorption potential was subsequently evaluated using a Caco-2 permeability assay.

Table 1: Physicochemical and Absorption Data for AIN-9

ParameterAssayResultInterpretation
Molecular Weight N/A410.5 g/mol Acceptable (Lipinski's Rule)
logP Calculated2.8Good lipophilicity for membrane permeation
Aqueous Solubility Kinetic Solubility Assay75 µM (pH 7.4)Moderate solubility
Intestinal Permeability Caco-2 PermeabilityPapp (A→B): 15.2 x 10-6 cm/sHigh Permeability
Efflux Liability Caco-2 Efflux Ratio1.2Not a significant P-gp substrate

Distribution Characteristics

The extent to which AIN-9 distributes into tissues and binds to plasma proteins was assessed, as these factors heavily influence the free drug concentration available to exert a therapeutic effect.

Table 2: Distribution Profile of AIN-9

ParameterAssayResultInterpretation
Plasma Protein Binding Equilibrium Dialysis (Human)92.5% boundHigh binding, potentially lower free fraction
Blood-to-Plasma Ratio In Vitro Incubation0.95Primarily distributes in plasma

Metabolic Stability

The susceptibility of AIN-9 to metabolism was evaluated using human liver microsomes. Additionally, its potential to inhibit major Cytochrome P450 (CYP) enzymes was determined to assess the risk of drug-drug interactions.

Table 3: Metabolic Stability and CYP Inhibition Profile of AIN-9

ParameterAssayResultInterpretation
Metabolic Stability Human Liver MicrosomesT1/2: 45 minModerately stable
CYP Inhibition Fluorometric Assay (IC50)CYP1A2: >50 µMCYP2C9: >50 µMCYP2D6: 35 µMCYP3A4: >50 µMLow risk of major CYP inhibition

In Vitro Toxicity Profile

Preliminary toxicity was assessed to identify potential liabilities. Key assays included cytotoxicity against a human liver cell line, blockade of the hERG potassium channel (a marker for cardiotoxicity), and mutagenicity potential.

Table 4: Preliminary In Vitro Toxicity Data for AIN-9

ParameterAssayResultInterpretation
Cytotoxicity HepG2 Cell ViabilityCC50: 88 µMLow cytotoxicity
Cardiotoxicity Risk hERG Binding AssayIC50: >30 µMLow risk of hERG channel blockade
Mutagenicity Ames Test (TA98, TA100)NegativeNon-mutagenic

Detailed Experimental Protocols

Caco-2 Permeability Assay

Caco-2 cells, a human colorectal adenocarcinoma cell line, are cultured on semi-permeable Transwell® inserts for 21 days to form a differentiated, polarized monolayer that serves as a model of the intestinal epithelium. On the day of the experiment, the cell monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER). The culture medium is replaced with transport buffer on both the apical (A) and basolateral (B) sides. AIN-9 is added to the donor chamber (apical for A→B permeability, basolateral for B→A permeability) at a final concentration of 10 µM. Samples are collected from the receiver chamber at timed intervals (e.g., 30, 60, 90, 120 minutes). The concentration of AIN-9 in the collected samples is quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio (Papp B→A / Papp A→B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.

Human Liver Microsomal Stability Assay

AIN-9 (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) containing the cofactor NADPH (1 mM) to initiate the metabolic reaction. The incubation is carried out in a shaking water bath at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard. Control incubations are performed without NADPH to account for non-enzymatic degradation. The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining percentage of AIN-9. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (T1/2) is calculated as 0.693/k.

HepG2 Cytotoxicity Assay

The human liver carcinoma cell line, HepG2, is seeded into 96-well plates and allowed to attach overnight. The cells are then treated with AIN-9 at various concentrations (e.g., 0.1 to 100 µM) in triplicate for 48 hours. Following incubation, cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. Luminescence is measured using a plate reader. The data is normalized to vehicle-treated control cells (100% viability) and background (0% viability). The concentration-response curve is plotted, and the CC50 value (the concentration at which cell viability is reduced by 50%) is determined using non-linear regression analysis.

Visualizations: Workflows and Pathways

G Workflow for Caco-2 Permeability Assay cluster_prep Cell Culture & Seeding cluster_exp Permeability Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Confirm monolayer integrity (TEER) culture->teer buffer Add transport buffer teer->buffer add_cpd Add AIN-9 (10 µM) to donor chamber buffer->add_cpd sample Sample from receiver chamber at timed intervals add_cpd->sample quant Quantify AIN-9 concentration (LC-MS/MS) sample->quant calc Calculate Papp and Efflux Ratio quant->calc

Caption: Experimental workflow for the Caco-2 intestinal permeability assay.

G Generalized Pathway of CYP450-Mediated Metabolism cluster_engine CYP450 Catalytic Cycle AIN9 AIN-9 (Substrate) Complex1 [CYP(Fe³⁺)-AIN-9] Complex AIN9->Complex1 CYP_Fe3 CYP450 (Fe³⁺) CYP_Fe3->Complex1 Complex2 [CYP(Fe²⁺)-AIN-9] Complex Complex1->Complex2 Reduction NADPH NADPH e1 e⁻ NADPH->e1 e1->Complex2 Complex3 [CYP(Fe²⁺)-O₂-AIN-9] Complex2->Complex3 O2 O₂ O2->Complex3 Complex3->CYP_Fe3 Metabolite Release H2O H₂O Complex3->H2O Metabolite Metabolite (AIN-9-OH) Complex3->Metabolite e2 e⁻ e2->Complex3 Metabolite->CYP_Fe3

Caption: Generalized pathway of Type I metabolism via Cytochrome P450 enzymes.

G Hypothetical Pathway for AIN-9 Induced Cytotoxicity Tox High Concentration of AIN-9 Mito Mitochondrial Stress Tox->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Bax Bax/Bak Activation Mito->Bax ROS->Bax potentiates CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for toxicity via mitochondrial apoptosis.

A Technical Guide to the Biosynthesis of Penicillin in Penicillium chrysogenum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of penicillin, a cornerstone anti-infective agent, in its primary industrial producing organism, the filamentous fungus Penicillium chrysogenum (also known as Penicillium rubens).[1][2] The guide details the core biochemical pathway, the genetic basis of its regulation, quantitative data related to production, and the experimental protocols used to elucidate this vital metabolic process.

Introduction to Penicillin Biosynthesis

Penicillin is a secondary metabolite, meaning it is produced by the organism during the stationary phase of growth, often in response to environmental stress.[2][3] Its biosynthesis is a complex, multi-step process that is compartmentalized within the fungal cell. The pathway begins in the cytosol and concludes in the microbodies (peroxisomes).[4][5] The entire process is orchestrated by a cluster of genes that encode the requisite enzymes.[6][7]

The Core Biosynthetic Pathway

The synthesis of penicillin from its constituent amino acids can be summarized in three key enzymatic steps.[4][7]

Step 1: Condensation of Precursor Amino Acids

The pathway commences with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the large, non-ribosomal peptide synthetase (NRPS) enzyme, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) . The product of this step is the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-ACV).[7] This initial step occurs in the cytosol.[4]

Step 2: Formation of the Bicyclic Ring Structure

The second step involves the oxidative cyclization of the linear LLD-ACV tripeptide to form the characteristic bicyclic β-lactam and thiazolidine (B150603) ring structure of the penicillin core. This reaction is catalyzed by isopenicillin N synthase (IPNS) , an iron-dependent oxidase.[4][8] The product, isopenicillin N (IPN) , is the first bioactive intermediate in the pathway and possesses weak antibiotic activity.[4] This step also takes place in the cytosol.[5]

Step 3: Side-Chain Exchange

The final step in the biosynthesis of penicillins, such as penicillin G or V, involves the exchange of the L-α-aminoadipic acid side chain for a hydrophobic side chain, such as phenylacetic acid or phenoxyacetic acid. This reaction is catalyzed by isopenicillin N acyltransferase (IAT) .[7] For this to occur, the precursor side-chain molecule must first be activated to its coenzyme A (CoA) thioester by a specific phenylacetyl-CoA ligase (PCL) .[7] This terminal step of the pathway is localized within the microbodies.[5][9]

Pathway Visualization

Penicillin_Biosynthesis cluster_cytosol Cytosol cluster_microbody Microbody (Peroxisome) Precursors L-α-Aminoadipic Acid L-Cysteine L-Valine ACVS ACVS (pcbAB gene) Precursors->ACVS ACV δ-(L-α-aminoadipyl)-L- cysteinyl-D-valine (LLD-ACV) IPNS IPNS (pcbC gene) ACV->IPNS IPN Isopenicillin N (IPN) IAT IAT (penDE gene) IPN->IAT Penicillin Penicillin G / V SideChain Phenylacetic Acid or Phenoxyacetic Acid SideChain->IAT Activated Side Chain ACVS->ACV IPNS->IPN IAT->Penicillin

Caption: The core penicillin biosynthesis pathway in P. chrysogenum.

Genetic Organization and Regulation

The genes encoding the three core enzymes of penicillin biosynthesis are organized in a conserved gene cluster.[6][7]

  • pcbAB : Encodes ACV synthetase (ACVS).

  • pcbC : Encodes isopenicillin N synthase (IPNS).

  • penDE : Encodes isopenicillin N acyltransferase (IAT).

The expression of these genes is tightly regulated by a complex network influenced by various factors, including the carbon source, nitrogen levels, amino acids, and ambient pH.[4][10] For instance, high concentrations of glucose are known to repress the transcription of all three biosynthesis genes.[6] Conversely, lactose (B1674315) is often used as a carbon source in industrial production because it does not cause this repression.[6] Key regulatory proteins, such as the pH-dependent transcriptional regulator PacC and repressors like AnBH1 and VeA, also play crucial roles in controlling the expression of the penicillin gene cluster.[10][11][12]

Regulatory Network Visualization

Penicillin_Regulation Glucose High Glucose GeneCluster Penicillin Gene Cluster (pcbAB, pcbC, penDE) Glucose->GeneCluster Represses Lactose Lactose Lactose->GeneCluster Induces Alkaline_pH Alkaline pH PacC PacC Regulator Alkaline_pH->PacC Activates Lysine Lysine Lysine->GeneCluster Inhibits (via feedback on precursor supply) PacC->GeneCluster Activates VeA VeA Repressor VeA->GeneCluster Represses Penicillin_Production Penicillin Production GeneCluster->Penicillin_Production

Caption: Key factors regulating penicillin gene expression and production.

Quantitative Data on Penicillin Production

Industrial strain improvement programs, utilizing classical mutagenesis and modern genetic engineering, have dramatically increased penicillin yields over the decades.[1] Early production with Penicillium notatum yielded around 1 mg/dm³, whereas modern industrial strains of P. chrysogenum can produce 40-50 grams per liter (g/dm³) in optimized fed-batch fermentation processes.[3][13]

ParameterEarly Production (P. notatum)Modern Industrial Production (P. chrysogenum)Reference
Organism Penicillium notatumPenicillium chrysogenum[3][13]
Production Yield ~1 mg/dm³40-50 g/L (50 g/dm³)[3][13]
Fermentation Type Surface CultureSubmerged Fed-Batch Culture[2][14]
Typical Carbon Source SucroseLactose, Glucose (fed-batch)[6][14]
Fermentation Time N/A120-200 hours[3]
Recovery Yield Very Low~90%[3]

Key Experimental Protocols

The elucidation of the penicillin biosynthesis pathway has relied on a variety of experimental techniques. Below are summarized methodologies for key experiments.

Gene Expression Analysis via Quantitative RT-PCR

This protocol is used to quantify the transcript levels of the penicillin biosynthesis genes (pcbAB, pcbC, penDE) under different culture conditions (e.g., in the presence of repressive vs. inducing carbon sources).

Methodology:

  • Fungal Culture and RNA Isolation: Grow P. chrysogenum in a defined production medium for a specified time (e.g., 5 days).[7] Harvest mycelia and immediately freeze in liquid nitrogen. Isolate total RNA using a reagent like TRIzol, followed by DNase treatment to remove any contaminating genomic DNA.[7]

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified total RNA (e.g., 500 ng) using a reverse transcriptase kit with oligo(dT) or random primers.[7]

  • Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix with specific primers designed for pcbAB, pcbC, and penDE.[7] Use a housekeeping gene (e.g., actin or tubulin) as an internal control for normalization. The thermocycler conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, comparing the expression under test conditions to a control condition.

Metabolite Concentration Analysis via HPLC

High-Performance Liquid Chromatography (HPLC) is used to quantify the concentration of penicillin and its precursors/intermediates in the culture medium.

Methodology:

  • Sample Preparation: Collect the culture medium by centrifuging the fungal culture to pellet the mycelia. Filter the supernatant to remove any remaining solids.

  • HPLC Analysis: Inject the filtered sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column like Shim-pack XR-ODS).[7]

  • Mobile Phase and Detection: Use an isocratic or gradient mobile phase appropriate for separating the compounds of interest. A common mobile phase for penicillin analysis consists of acetonitrile (B52724) and an acidic phosphate (B84403) buffer.[7] Detect the compounds using a UV detector at a specific wavelength (e.g., 254 nm for penicillin V).[7]

  • Quantification: Create a standard curve using known concentrations of pure penicillin. Compare the peak areas from the experimental samples to the standard curve to determine their concentrations.

Subcellular Localization using Immuno-electron Microscopy

This technique is used to determine the specific cellular compartments where the biosynthesis enzymes are located.

Methodology:

  • Fixation and Embedding: Fix fungal hyphae with a mixture of glutaraldehyde (B144438) and paraformaldehyde to preserve cellular structures. Dehydrate the samples and embed them in a resin (e.g., Lowicryl).

  • Ultrathin Sectioning: Cut ultrathin sections of the embedded hyphae using an ultramicrotome and place them on grids.

  • Immunolabeling: Incubate the sections with a primary antibody raised against a specific penicillin biosynthesis enzyme (e.g., anti-IAT). After washing, incubate with a secondary antibody conjugated to gold particles (e.g., goat anti-rabbit IgG-gold). The gold particles will appear as electron-dense dots, revealing the location of the target enzyme.

  • Electron Microscopy: Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast and visualize them using a transmission electron microscope (TEM). The distribution of gold particles indicates the subcellular localization of the enzyme.[5]

Experimental Workflow Visualization

Experimental_Workflow cluster_Gene_Expression Gene Expression Analysis cluster_Metabolite_Analysis Metabolite Analysis cluster_Localization Enzyme Localization Start P. chrysogenum Culture (Different Conditions) RNA_Isolation 1. Total RNA Isolation Start->RNA_Isolation Sample_Prep 1. Culture Filtration Start->Sample_Prep Fixation 1. Fixation & Embedding Start->Fixation cDNA_Synth 2. cDNA Synthesis RNA_Isolation->cDNA_Synth qPCR 3. qPCR Analysis cDNA_Synth->qPCR Expression_Data Relative Gene Expression Levels qPCR->Expression_Data HPLC 2. HPLC Separation & Detection Sample_Prep->HPLC Metabolite_Data Penicillin & Intermediate Concentrations HPLC->Metabolite_Data Immunolabeling 2. Immunolabeling (Antibody-Gold) Fixation->Immunolabeling TEM 3. TEM Imaging Immunolabeling->TEM Localization_Data Subcellular Enzyme Localization Map TEM->Localization_Data

Caption: Workflow for characterizing penicillin biosynthesis.

References

An In-depth Technical Guide on the Physicochemical Characteristics of Ciprofloxacin (as a representative Anti-infective agent)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic. Ciprofloxacin is widely used for treating a variety of bacterial infections, including bone and joint infections, respiratory tract infections, and urinary tract infections.[1][2] A thorough understanding of its physicochemical characteristics is fundamental for formulation development, analytical method validation, and predicting its pharmacokinetic profile.

Core Physicochemical Properties

Ciprofloxacin is a faintly yellowish to light yellow crystalline substance.[1] Its behavior is governed by its molecular structure, which includes a carboxylic acid group and a piperazine (B1678402) ring, making it an amphoteric compound.[3][4]

Table 1: Summary of Key Physicochemical Data for Ciprofloxacin

PropertyValueReference
Molecular Formula C₁₇H₁₈FN₃O₃[1][5]
Molecular Weight 331.34 g/mol [5][6]
Melting Point 255-257 °C (decomposes)[6]
pKa pKa₁ = 6.09 (carboxylic acid), pKa₂ = 8.62-8.74 (piperazine nitrogen)[4][6][7]
LogP (n-octanol/water) 0.28 (non-ionized)[6]
Water Solubility pH-dependent; approx. 30-36 mg/mL for the hydrochloride salt.[3][6][8]

1.1. Solubility

Ciprofloxacin's aqueous solubility is highly dependent on pH due to its two ionizable functional groups.[3][4] The lowest solubility is observed at its isoelectric point (pI ≈ 7.14).[4] The hydrochloride salt is freely soluble in water (approximately 36 mg/mL at 25°C), while the free base form has poor water solubility.[3][6][9] It is also soluble in dilute acidic solutions like 0.1N HCl but is practically insoluble in ethanol.[6][10] The formation of different salt forms can significantly enhance its aqueous solubility.[11]

1.2. Dissociation Constant (pKa)

Ciprofloxacin has two primary pKa values. The carboxylic acid group has a pKa of approximately 6.09, while the nitrogen on the piperazinyl ring has a pKa around 8.62-8.74.[4][6][7] These values are critical as they determine the extent of ionization of the molecule at a given pH, which in turn influences its solubility, absorption, and distribution.

1.3. Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. For the non-ionized form of ciprofloxacin, the LogP value is 0.28, indicating a relatively low lipophilicity.[6] This property is a key determinant of the drug's ability to permeate biological membranes.

1.4. Stability

Ciprofloxacin is susceptible to degradation under stress conditions such as light, heat, and certain pH ranges.[3] It should be protected from intense UV light.[6] Solutions of ciprofloxacin hydrochloride are stable for at least 14 days at room temperature.[6] When diluted in 5% Dextrose in Water (D5W) or 0.9% Normal Saline (NS) and stored in PVC bags, it remains stable for up to 30 days under refrigeration or at room temperature.[12] Reconstituted oral suspensions are stable for 14 days.[6]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][13][14]

  • DNA Gyrase Inhibition : In many Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Ciprofloxacin binds to the enzyme-DNA complex, preventing the resealing of the DNA strands, which leads to double-strand breaks and ultimately cell death.[13][15]

  • Topoisomerase IV Inhibition : In many Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is essential for the separation of replicated chromosomal DNA into the respective daughter cells during cell division. Inhibition of this enzyme prevents the segregation of the DNA, thereby halting cell division.[13][14]

This dual-targeting mechanism contributes to its broad-spectrum activity and reduces the likelihood of bacteria developing resistance through a single mutation.[14]

G cluster_drug Ciprofloxacin Action cluster_bacteria Bacterial Cell Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Ciprofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Division Cell Division Topo_IV->Cell_Division Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blocked Cell_Division->Cell_Death Blocked

Caption: Ciprofloxacin's mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.

Experimental Protocols

Detailed and validated methodologies are crucial for the accurate determination of physicochemical properties.

3.1. Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining equilibrium solubility.

  • Preparation : Prepare a series of buffered solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Saturation : Add an excess amount of ciprofloxacin powder to a known volume of each buffered solution in a sealed flask.

  • Equilibration : Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation : After equilibration, allow the suspensions to settle. Centrifuge or filter the samples using a 0.22 µm filter to separate the undissolved solid from the saturated solution.

  • Quantification : Analyze the concentration of ciprofloxacin in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

  • Analysis : Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile.

G start Start prep Prepare Buffer Solutions (various pH) start->prep saturate Add Excess Ciprofloxacin to Buffers prep->saturate equilibrate Agitate at Constant Temp (24-48h) saturate->equilibrate separate Centrifuge / Filter (0.22 µm) equilibrate->separate quantify Quantify Concentration in Supernatant (HPLC) separate->quantify end End: pH-Solubility Profile quantify->end

Caption: Workflow for determining the pH-solubility profile of ciprofloxacin.

3.2. Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a precise and widely used method for the quantification of ciprofloxacin in various matrices.[16][17][18]

  • Instrumentation : A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.[16][17]

  • Mobile Phase : An isocratic or gradient mixture of an acidic buffer and an organic solvent is common. A typical mobile phase consists of a mixture of phosphate (B84403) buffer (pH adjusted to 2.7-3.0 with orthophosphoric acid) and acetonitrile (B52724) (e.g., 77:23 v/v).[16][19]

  • Chromatographic Conditions :

    • Flow Rate : 1.0 - 2.0 mL/min.[18][19]

    • Column Temperature : Maintained at a constant temperature, for instance, 40°C.[20]

    • Detection Wavelength : UV detection set at 277-280 nm, which is near the maximum absorbance of ciprofloxacin.[16][18]

    • Injection Volume : 10 - 20 µL.[17][18]

  • Standard Preparation : Prepare a stock solution of ciprofloxacin standard in a suitable solvent (e.g., mobile phase or dilute acid). Create a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation :

    • For Formulations : Crush tablets and dissolve the powder in the mobile phase. Dilute the solution to fall within the linear range of the calibration curve.[17]

    • For Biological Fluids (Plasma) : Deproteinize the plasma sample by adding a precipitating agent like acetonitrile. Centrifuge the mixture, and inject the clear supernatant into the HPLC system.[16][18]

  • Analysis : Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of ciprofloxacin in the unknown samples by interpolating their peak areas from the calibration curve. The method should be validated for linearity, accuracy, precision, and sensitivity according to ICH guidelines.[17][20]

References

Early Safety and Toxicity Assessment of Anti-infective Agent 9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The discovery and development of new anti-infective agents are critical to combating the global threat of antimicrobial resistance. Early and rigorous assessment of a drug candidate's safety and toxicity profile is a fundamental component of the preclinical development process.[1][2] This technical guide provides a comprehensive overview of the essential in vitro and in vivo studies for the early safety evaluation of a novel candidate, designated here as "Anti-infective agent 9." The primary goals of this early assessment are to identify potential target organs for toxicity, establish a preliminary therapeutic index, and determine a safe starting dose for first-in-human clinical trials.[3] This document is intended for researchers, toxicologists, and drug development professionals, offering detailed experimental protocols and data interpretation frameworks.

In Vitro Toxicity Assessment

In vitro assays are the first line of evaluation, providing rapid and cost-effective methods to screen for potential liabilities before advancing to animal studies.[4] A standard panel includes cytotoxicity, hemolytic potential, and genotoxicity assays.

Cytotoxicity Profile

Cytotoxicity assays measure the potential of a compound to cause cell death.[5] These tests are performed on a panel of cell lines to assess both general toxicity and potential organ-specific effects (e.g., using liver or kidney cells).

Table 1: Cytotoxicity of this compound in Human Cell Lines

Cell LineTissue of OriginAssay TypeIC₅₀ (µM)
HepG2Liver CarcinomaMTT85.6
HEK293Embryonic KidneyMTT> 100
A549Lung CarcinomaNeutral Red92.1
THP-1Monocytic LeukemiaLDH Release78.4

IC₅₀: Half-maximal inhibitory concentration. A higher value indicates lower cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well microtiter plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting viability against the log of the compound concentration and fitting the data to a dose-response curve.[6]

Hemolytic Activity

This assay assesses the potential of the compound to lyse red blood cells (hemolysis), which can indicate a risk of anemia and other hematological toxicities.[5][7]

Table 2: Hemolytic Activity of this compound

Concentration (µM)% Hemolysis
100.5%
501.8%
1004.2%
2008.9%

Result Interpretation: Less than 5% hemolysis at therapeutic concentrations is generally considered acceptable.

Experimental Protocol: Red Blood Cell Lysis Assay

  • Blood Collection: Obtain fresh human red blood cells (RBCs) from a healthy donor in a tube containing an anticoagulant.

  • RBC Preparation: Centrifuge the blood to pellet the RBCs. Wash the pellet three times with cold, sterile phosphate-buffered saline (PBS). Resuspend the washed RBCs to create a 2% (v/v) suspension in PBS.

  • Compound Incubation: In a 96-well plate, add 100 µL of the 2% RBC suspension to 100 µL of this compound at various concentrations.

  • Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the plate for 1 hour at 37°C with gentle agitation.

  • Centrifugation: Centrifuge the plate to pellet intact RBCs and cell debris.

  • Data Acquisition: Transfer 100 µL of the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Analysis: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

In Vitro to In Vivo Safety Assessment Workflow

The progression from in vitro screening to in vivo studies follows a structured workflow designed to de-risk the compound at each stage. Early in vitro tests for cytotoxicity and genotoxicity identify major liabilities, while subsequent in vivo studies provide a more comprehensive assessment of systemic toxicity in a whole-organism context.

G cluster_0 In Vitro Assessment cluster_1 Decision Point cluster_2 In Vivo Assessment cluster_3 Regulatory Submission vitro_start Start: This compound cytotox Cytotoxicity Assays (e.g., MTT, LDH) vitro_start->cytotox hemolysis Hemolysis Assay vitro_start->hemolysis genotox Genotoxicity Screen (e.g., Ames Test) vitro_start->genotox decision1 Acceptable In Vitro Profile? cytotox->decision1 hemolysis->decision1 genotox->decision1 decision1->vitro_start No (Optimize/Terminate) acute_tox Acute Toxicity Study (Rodent, Single Dose) decision1->acute_tox Yes dose_range Dose Range Finding (Rodent, 7-14 days) acute_tox->dose_range repeat_dose Repeat-Dose Toxicity (Rodent & Non-Rodent) dose_range->repeat_dose ind IND/CTA Enabling Studies repeat_dose->ind

Caption: Workflow for early preclinical safety assessment of an anti-infective agent.

In Vivo Acute Toxicity Study

Following a favorable in vitro profile, the first in vivo study is typically an acute toxicity test in a rodent species to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[8]

Table 3: Summary of Acute Toxicity Study of this compound in Mice (Single IV Dose)

Dose Group (mg/kg)n (M/F)MortalityKey Clinical SignsNecropsy Findings
Vehicle Control5/50/10None observedNo significant findings
505/50/10None observedNo significant findings
1505/50/10Mild lethargy, resolved within 4hNo significant findings
4505/52/10Severe lethargy, ataxia, piloerectionDiscoloration of liver and kidneys

IV: Intravenous; M/F: Male/Female

Experimental Protocol: Acute Systemic Toxicity (Rodent)

  • Animal Model: Use healthy, young adult mice (e.g., CD-1 strain), with an equal number of males and females per group.[9]

  • Acclimatization: Acclimate animals to the laboratory environment for at least 5 days before dosing.

  • Dose Groups: Assign animals to at least three dose groups and one vehicle control group. Doses should be selected to span a range from no effect to overt toxicity.

  • Administration: Administer this compound as a single dose via the intended clinical route (e.g., intravenous injection).

  • Observation: Observe animals for mortality and clinical signs of toxicity (e.g., changes in behavior, appearance, respiration) immediately after dosing, at 4 hours, and then daily for 14 days.[8]

  • Body Weight: Record the body weight of each animal prior to dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died on study) to examine external surfaces, orifices, and all internal organs.

  • Histopathology: Collect major organs (liver, kidneys, heart, lungs, spleen, brain, etc.) and preserve them in 10% neutral buffered formalin for potential histopathological examination, particularly from the control and high-dose groups.[9]

Genotoxicity Assessment

Genotoxicity assays are required to detect compounds that can induce genetic damage such as mutations or chromosomal aberrations. The standard initial screen is the bacterial reverse mutation assay (Ames test).

Table 4: Ames Test Results for this compound

StrainMetabolic Activation (S9)Result
TA98-Negative
TA98+Negative
TA100-Negative
TA100+Negative
TA1535-Negative
TA1535+Negative
TA1537-Negative
TA1537+Negative

Result Interpretation: A "Negative" result indicates that the number of revertant colonies was not significantly increased (e.g., <2-fold) compared to the vehicle control, suggesting the compound is not mutagenic under the test conditions.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

  • Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are histidine-dependent and contain different mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: In a test tube, combine the bacterial culture, this compound at several concentrations, and either S9 mix or a buffer.

  • Plating: After a brief pre-incubation, add top agar (B569324) to the mixture and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Analysis: A positive result is recorded if there is a concentration-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.

Toxidicity Pathway: Drug-Induced Apoptosis

Understanding the potential mechanism of toxicity is crucial. Many anti-infective agents can induce cellular stress, leading to programmed cell death (apoptosis). This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Below is a simplified diagram of the intrinsic apoptosis pathway that could be activated by cellular damage from a xenobiotic.

G agent This compound (High Concentration) ros ↑ Reactive Oxygen Species (ROS) agent->ros mito Mitochondrial Damage ros->mito bax Bax/Bak Activation mito->bax activates bcl2 Bcl-2 Inhibition mito->bcl2 inhibits cytoC Cytochrome c Release bax->cytoC promotes bcl2->bax apaf Apaf-1 cytoC->apaf apoptosome Apoptosome Formation apaf->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome active_cas9 Active Caspase-9 apoptosome->active_cas9 activates cas3 Pro-Caspase-3 active_cas9->cas3 activates active_cas3 Active Caspase-3 (Executioner) cas3->active_cas3 apoptosis Apoptosis (Cell Death) active_cas3->apoptosis

Caption: Simplified intrinsic pathway of apoptosis induced by cellular stress.

Conclusion and Next Steps

The initial safety and toxicity assessment of this compound indicates a promising profile. The agent exhibits low in vitro cytotoxicity against key human cell lines and is non-hemolytic at concentrations well above the expected therapeutic range. Furthermore, it is non-mutagenic in the Ames test. The in vivo acute toxicity study in mice established a high maximum tolerated dose, with no mortality observed at 150 mg/kg.

Based on these results, the next steps in the nonclinical safety evaluation would include:

  • Safety Pharmacology Studies: To assess effects on cardiovascular, respiratory, and central nervous system functions.

  • Repeat-Dose Toxicity Studies: To evaluate the toxicological effects of repeated administration over a longer duration (e.g., 28 days) in both a rodent and a non-rodent species, as recommended by ICH guidelines.[3][10]

  • Pharmacokinetic/Toxicokinetic (PK/TK) Analysis: To relate the observed toxic effects to the systemic exposure of the drug.

Successful completion of these studies is required to support an Investigational New Drug (IND) or Clinical Trial Application (CTA) and the initiation of Phase 1 clinical trials.[1]

References

Methodological & Application

Application Notes and Protocols for Minimum Inhib Inhibitory Concentration (MIC) Testing of Anti-infective agent 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] This value is critical in the assessment of new anti-infective agents, guiding drug development, and informing therapeutic strategies.[1][4] These application notes provide a detailed protocol for determining the MIC of "Anti-infective agent 9" using the broth microdilution method, a widely accepted and standardized technique.[5][6][7][8] The protocols are harmonized with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][9][10][11][12][13]

Principle of the Method

The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid growth medium.[5][6][14] Following a specified incubation period, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits this visible growth.[1][3][15]

Materials and Reagents

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., quality control strains, clinical isolates)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for automated reading)

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound should be prepared at a concentration that is at least 10 times the highest concentration to be tested. The solvent used should be appropriate for the agent and should not affect bacterial growth at the final concentration used in the assay.

Inoculum Preparation
  • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[16] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).

  • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14][16]

Preparation of Microtiter Plates
  • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

  • In the first well of each row to be tested, add an additional 50 µL of the appropriate concentration of this compound stock solution to achieve twice the desired final starting concentration.

  • Perform serial twofold dilutions by transferring 50 µL from the first well to the second well, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of concentrations of this compound.

  • The final volume in each well will be 50 µL before the addition of the inoculum.

Inoculation and Incubation
  • Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to each well, bringing the final volume to 100 µL.[16]

  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[1][8][14]

Reading and Interpreting Results
  • After incubation, examine the plates for visible turbidity. The sterility control well should remain clear, and the growth control well should show distinct turbidity.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1][3][15]

  • Results can be read visually or with a plate reader.

Data Presentation

Quantitative data from MIC testing should be summarized in clear and structured tables.

Table 1: Quality Control (QC) Ranges for Reference Strains

Quality Control StrainAntimicrobial AgentExpected MIC Range (µg/mL)
Escherichia coli ATCC 25922This compound0.25 - 1
Staphylococcus aureus ATCC 29213This compound0.5 - 2
Pseudomonas aeruginosa ATCC 27853This compound1 - 8

Note: These are example ranges and should be established for each new agent based on multi-laboratory studies.[17]

Table 2: Example MIC Results for this compound

Bacterial IsolateThis compound MIC (µg/mL)Interpretation
Clinical Isolate 1 (E. coli)0.5Susceptible
Clinical Isolate 2 (S. aureus)4Intermediate
Clinical Isolate 3 (P. aeruginosa)16Resistant
QC Strain (E. coli ATCC 25922)0.5Within Range

Interpretation of susceptible, intermediate, and resistant categories is based on established clinical breakpoints, which are determined through extensive clinical and pharmacological data.[3][18]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agent Prepare Anti-infective agent 9 Stock prep_plate Prepare Serial Dilutions in 96-well Plate prep_agent->prep_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

MIC_Determination cluster_wells Microtiter Plate Wells (Increasing Concentration ->) cluster_interpretation Interpretation well_growth Growth well_growth2 Growth well_mic No Growth (MIC) well_no_growth No Growth Result MIC is the first well with no visible growth. well_mic->Result

Caption: Conceptual diagram of MIC determination.

Resistance_Mechanisms cluster_cell Bacterial Cell drug_target Drug Target Target_Modification Target Modification (Resistance) drug_target->Target_Modification efflux_pump Efflux Pump Increased_Efflux Increased Efflux (Resistance) efflux_pump->Increased_Efflux inactivating_enzyme Inactivating Enzyme Enzymatic_Inactivation Enzymatic Inactivation (Resistance) inactivating_enzyme->Enzymatic_Inactivation agent This compound agent->drug_target Inhibition agent->efflux_pump Expulsion agent->inactivating_enzyme Degradation

Caption: Potential bacterial resistance mechanisms to an anti-infective agent.

References

Application Notes and Protocols: Solubility and Stability of Anti-infective Agent 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility and stability characteristics of the hypothetical novel compound, Anti-infective Agent 9. The included protocols offer detailed methodologies for researchers to assess these critical properties in various solvents, which is essential for formulation development, preclinical studies, and ensuring therapeutic efficacy.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[1] Understanding the solubility of this compound in different solvents is fundamental for developing viable formulations for preclinical and clinical administration. This section outlines the solubility of this compound in a range of common pharmaceutical solvents.

Quantitative Solubility Data

The equilibrium solubility of this compound was determined using the shake-flask method at a controlled temperature.[2][3] The results are summarized in the table below.

Solvent SystemTemperature (°C)Solubility (mg/mL)Classification
Deionized Water25< 0.1Practically Insoluble
Phosphate Buffered Saline (PBS) pH 7.4250.2Sparingly Soluble
0.1 N Hydrochloric Acid (HCl)2515.2Soluble
0.1 N Sodium Hydroxide (B78521) (NaOH)250.5Slightly Soluble
Ethanol2525.8Freely Soluble
Propylene (B89431) Glycol2545.3Freely Soluble
Dimethyl Sulfoxide (DMSO)25> 100Very Soluble

Solubility classification is based on the United States Pharmacopeia (USP) definitions.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the steps to determine the thermodynamic equilibrium solubility of a compound.[2][4]

Materials:

  • This compound (crystalline powder)

  • Selected solvents (e.g., water, PBS, ethanol)

  • Calibrated analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a validated analytical method for this compound

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After agitation, allow the samples to stand to let undissolved particles settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw a clear aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.[5]

  • Calculate the solubility in mg/mL.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess Agent 9 to solvent B Seal container A->B C Agitate at constant temperature (24-72 hours) B->C D Settle undissolved particles C->D E Centrifuge D->E F Filter supernatant (0.45 µm) E->F G Dilute filtrate F->G H Quantify by HPLC G->H I Calculate solubility H->I

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile of this compound

Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products.[6] This section provides insights into the stability of this compound under various stress conditions.

Forced Degradation Studies

Forced degradation studies were conducted to assess the inherent stability of this compound and to develop a stability-indicating analytical method.[7][8] The results are summarized below.

Stress ConditionDurationObservationDegradation (%)
0.1 N HCl24 hoursSignificant degradation45%
0.1 N NaOH24 hoursModerate degradation28%
3% Hydrogen Peroxide (H₂O₂)24 hoursMinor degradation8%
Heat (80°C)48 hoursModerate degradation15%
Photostability (ICH Q1B)7 daysMinor degradation5%
Protocol: Forced Degradation Study

This protocol outlines the methodology for conducting forced degradation studies to evaluate the stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified time.

  • Thermal Degradation: Expose the solid powder of this compound to high temperature (e.g., 80°C) in a temperature-controlled oven for a specified duration.

  • Photolytic Degradation: Expose a solution of this compound and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. The use of a PDA detector is recommended to assess peak purity and identify potential degradation products.[9]

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Acid Hydrolysis (0.1N HCl, Heat) F Sample Preparation (Neutralization/Dilution) A->F B Base Hydrolysis (0.1N NaOH, RT) B->F C Oxidation (3% H2O2, RT) C->F D Thermal (Solid, 80°C) D->F E Photolytic (ICH Q1B) E->F G HPLC-PDA Analysis F->G H Assess Peak Purity G->H I Quantify Degradation G->I J Identify Degradants G->J

Caption: Workflow for Forced Degradation Studies.

Recommendations for Handling and Storage

Based on the solubility and stability data, the following recommendations are provided for handling and storing this compound:

  • Solubilization: For aqueous solutions, acidification is recommended to enhance solubility. For non-aqueous formulations, ethanol, propylene glycol, and DMSO are suitable solvents.

  • Storage: this compound is sensitive to acidic and basic conditions, as well as heat. It should be stored in a cool, dry place, protected from light. Solutions should be freshly prepared. Long-term storage of solutions, especially in aqueous acidic or basic media, is not recommended.

These application notes and protocols provide a foundational understanding of the physicochemical properties of this compound. Further studies are recommended to fully characterize its behavior in specific dosage forms and under long-term storage conditions as per ICH guidelines.[10]

References

Application Note and Protocol: Preparation of Anti-infective Agent 9 Stock Solutions for Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and consistent preparation of stock solutions is a critical first step in performing reliable and reproducible in vitro and in vivo assays for anti-infective drug discovery and development. This document provides a detailed protocol for the preparation of a stock solution for a novel anti-infective agent, designated "Anti-infective Agent 9". The principles and methodologies outlined here are based on established best practices for handling antimicrobial compounds and can be adapted for other similar agents.

The stability and solubility of an anti-infective agent are crucial factors that dictate the choice of solvent and storage conditions.[1][2] Improperly prepared stock solutions can lead to inaccurate assay results, wasting valuable time and resources. This protocol will cover the essential steps from calculating the required mass of the compound to the final storage of the sterile stock solution.

Materials and Reagents

  • This compound (powder form)

  • Sterile, nuclease-free water (Milli-Q® or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO), molecular biology grade

  • Ethanol (B145695) (100%, non-denatured), molecular biology grade

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile 15 mL or 50 mL conical tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

General Guidelines for Preparing Anti-infective Stock Solutions

Before preparing the stock solution for this compound, it is helpful to understand the general principles that apply to a wide range of anti-infective agents. The choice of solvent, stock concentration, and storage conditions are paramount for maintaining the efficacy of the agent.

Table 1: Common Solvents and Storage Conditions for Various Anti-infective Agents

Anti-infective AgentCommon SolventTypical Stock ConcentrationStorage TemperatureLight Sensitive
AmpicillinSterile Water50 - 100 mg/mL-20°CYes
KanamycinSterile Water10 - 50 mg/mL-20°CYes
Chloramphenicol100% Ethanol25 - 34 mg/mL-20°CNo
Tetracycline50% Ethanol or 70% Ethanol5 - 15 mg/mL-20°CYes
CiprofloxacinWater, Ethanol, AcetoneVariesVariesNo
GentamicinSterile Water10 - 50 mg/mL4°C or -20°CNo
RifampicinMethanol or DMSO10 - 50 mg/mL-20°CYes
ErythromycinEthanol10 mg/mL-20°CNo

Note: This table provides general guidance. Always refer to the manufacturer's instructions or specific literature for the particular agent you are using.[3][4][5][6]

Experimental Protocol: Preparation of a 10 mg/mL Stock Solution of this compound

This protocol describes the preparation of a 10 mg/mL stock solution of the hypothetical "this compound". For this example, we will assume this compound is soluble in DMSO.

Calculation of Mass and Volume

The fundamental formula for preparing a stock solution is:

Mass (mg) = Desired Concentration (mg/mL) x Desired Volume (mL)

To prepare 5 mL of a 10 mg/mL stock solution of this compound:

Mass = 10 mg/mL * 5 mL = 50 mg

Weighing the Compound
  • Place a sterile microcentrifuge tube on the analytical balance and tare the balance.

  • Carefully weigh 50 mg of this compound powder directly into the tube.

  • Record the exact mass.

Dissolving the Compound
  • Add 5 mL of molecular biology grade DMSO to the tube containing the weighed this compound.

  • Cap the tube securely.

  • Vortex the tube at medium-high speed until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming may be required for some compounds, but this should be tested for its effect on the stability of the agent.

Sterilization of the Stock Solution
  • Draw the dissolved stock solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a sterile 15 mL conical tube. This step is crucial to remove any potential microbial contamination.[4][7] Note that compounds dissolved in solvents like 100% ethanol or DMSO may not always require filter sterilization, as these solvents are themselves antimicrobial.[4] However, for aqueous solutions, filtration is mandatory.

Aliquoting and Storage
  • To avoid repeated freeze-thaw cycles which can degrade the compound, it is essential to aliquot the stock solution.[1]

  • Dispense the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile 1.5 mL microcentrifuge tubes.

  • Label each aliquot clearly with the name of the agent, concentration, date of preparation, and your initials.

  • For light-sensitive compounds, wrap the storage tubes in aluminum foil.[3]

  • Store the aliquots at -20°C or -80°C, depending on the stability of the agent.[1] Most antibiotic stock solutions can be stored at -20°C for up to a year.[1]

Workflow for Preparing Anti-infective Agent Stock Solution

Stock_Solution_Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_sterile Sterilization & Storage Calculate 1. Calculate Mass & Volume Weigh 2. Weigh Compound Calculate->Weigh Add_Solvent 3. Add Solvent Weigh->Add_Solvent Vortex 4. Vortex to Dissolve Add_Solvent->Vortex Filter 5. Filter Sterilize (0.22 µm) Vortex->Filter Aliquot 6. Aliquot Filter->Aliquot Store 7. Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for the preparation of a sterile anti-infective agent stock solution.

Dilution to Working Concentration

To use the stock solution in an assay, it needs to be diluted to the final working concentration. The C1V1 = C2V2 formula is used for this calculation:

C1 * V1 = C2 * V2

Where:

  • C1 = Concentration of the stock solution (e.g., 10 mg/mL)

  • V1 = Volume of the stock solution to be used

  • C2 = Desired working concentration (e.g., 100 µg/mL)

  • V2 = Final volume of the working solution

Example Calculation: To prepare 10 mL of a 100 µg/mL working solution from a 10 mg/mL stock:

First, ensure the units are consistent (10 mg/mL = 10,000 µg/mL).

(10,000 µg/mL) * V1 = (100 µg/mL) * (10 mL)

V1 = (100 * 10) / 10,000 = 0.1 mL or 100 µL

Therefore, you would add 100 µL of the 10 mg/mL stock solution to 9.9 mL of the appropriate assay medium or buffer.

Signaling Pathway Diagram (Hypothetical)

This diagram illustrates a hypothetical mechanism of action for this compound, where it inhibits a bacterial signaling pathway essential for survival.

Signaling_Pathway cluster_bacterium Bacterial Cell Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Transcription_Factor Transcription Factor Kinase_A->Transcription_Factor Phosphorylates Gene_Expression Virulence Gene Expression Transcription_Factor->Gene_Expression Induces Cell_Survival Bacterial Survival Gene_Expression->Cell_Survival Agent9 This compound Agent9->Kinase_A Inhibits

References

Application Note: Time-Kill Assay Protocol for Anti-infective Agent 9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The time-kill kinetics assay is a critical in vitro method used in antimicrobial drug development to assess the pharmacodynamic properties of a new compound.[1] This assay provides essential data on the rate and extent of microbial killing over a specified period, which helps in classifying an agent as either bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[2][3] An agent is typically considered bactericidal if it induces a ≥3-log10 reduction (equivalent to 99.9% killing) in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1][2] This application note provides a detailed, standardized protocol for conducting a time-kill kinetics assay to evaluate the activity of the novel "Anti-infective agent 9" against a target bacterial strain. The methodology adheres to principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[2][4]

Experimental Protocol

This protocol details the steps for assessing the antimicrobial activity of this compound.

2.1. Materials and Reagents

  • This compound (stock solution of known concentration)

  • Target microorganism (e.g., Staphylococcus aureus ATCC® 29213™)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) plates

  • Sterile Phosphate-Buffered Saline (PBS) or 0.9% saline for dilutions

  • Sterile test tubes or 250 mL Erlenmeyer flasks

  • Shaking incubator (set to 35-37°C)

  • Spectrophotometer or McFarland standards

  • Micropipettes and sterile, filtered tips

  • Sterile spreaders

  • Colony counter

2.2. Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select a single, well-isolated colony of the target microorganism.

  • Inoculate the colony into a tube containing 5 mL of CAMHB.

  • Incubate the culture at 37°C with agitation (approx. 200 rpm) until it reaches the logarithmic phase of growth, which typically corresponds to a 0.5 McFarland turbidity standard.[5]

  • Dilute this standardized bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum density of approximately 5 x 10^5 CFU/mL.[1][5]

2.3. Assay Setup

  • Prepare a series of sterile flasks or tubes, each containing the appropriate volume of CAMHB.

  • Add this compound to the flasks at concentrations corresponding to various multiples of its pre-determined Minimum Inhibitory Concentration (MIC). Recommended concentrations are 0.5x, 1x, 2x, and 4x MIC.[5]

  • Include a "growth control" flask containing no anti-infective agent.[2]

  • Inoculate each flask, including the growth control, with the prepared bacterial suspension to achieve the target starting density of ~5 x 10^5 CFU/mL.[5]

2.4. Incubation and Sampling

  • Incubate all flasks at 37°C with constant agitation (approx. 200 rpm).[5]

  • Aseptically withdraw a sample (e.g., 100 µL) from each flask at predetermined time points.[5] Standard time points are 0, 2, 4, 8, and 24 hours.[2] The T=0 sample should be taken immediately after inoculation to confirm the starting CFU/mL.

2.5. Viable Cell Counting

  • Perform ten-fold serial dilutions of each collected sample in sterile PBS or saline to ensure a countable number of colonies on the plates.[5]

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates. For time points where significant killing is expected, it may be necessary to plate the undiluted sample.[5]

  • Incubate the TSA plates at 37°C for 18-24 hours.[1]

  • Following incubation, count the colonies on plates that contain between 30 and 300 colonies for accuracy.[5]

2.6. Data Analysis

  • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)

  • Convert the CFU/mL values to log10 CFU/mL.[5]

  • Plot the log10 CFU/mL on the y-axis against time (hours) on the x-axis for each concentration and the growth control.[6][7]

  • Determine the activity based on the reduction in viable count compared to the initial (T=0) inoculum. A ≥3-log10 reduction indicates bactericidal activity, while a <3-log10 reduction is generally considered bacteriostatic.[4]

G Time-Kill Assay Experimental Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Agent Prepare this compound (0.5x, 1x, 2x, 4x MIC) Control Prepare Growth Control (No Agent) Incubate Inoculate flasks & Incubate at 37°C (with agitation) Agent->Incubate Control->Incubate Sampling Sample at Time Points (0, 2, 4, 8, 24 hours) Incubate->Sampling Dilute Perform Serial Dilutions Sampling->Dilute Plate Plate onto Agar Dilute->Plate Count Incubate (18-24h) & Enumerate Colonies (CFU) Plate->Count Plot Calculate & Plot log10 CFU/mL vs. Time Count->Plot

Caption: Workflow of the time-kill kinetics assay.

Data Presentation

The quantitative data derived from the time-kill assay should be summarized in a clear, tabular format. This allows for direct comparison of the agent's activity at different concentrations and over time.

Table 1: Time-Kill Kinetics of this compound against S. aureus

Time (hours)Growth Control (Log10 CFU/mL)0.5x MIC (Log10 CFU/mL)1x MIC (Log10 CFU/mL)2x MIC (Log10 CFU/mL)4x MIC (Log10 CFU/mL)
0 5.745.755.765.755.74
2 6.455.605.154.323.11
4 7.315.514.213.01<2.00
8 8.525.453.10<2.00<2.00
24 9.105.802.54<2.00<2.00

Note: <2.00 indicates the limit of detection (100 CFU/mL).

Interpretation of Results

The results are interpreted by analyzing the change in bacterial viability over time.

  • Bactericidal Activity: Defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum (T=0).[2] In the example data, concentrations of 2x and 4x MIC demonstrate bactericidal activity, achieving this reduction within 4-8 hours.

  • Bacteriostatic Activity: Defined as a <3-log10 reduction in CFU/mL.[4] This is characterized by the inhibition of bacterial growth, where the CFU/mL count remains relatively stable or shows a slight decrease.[2] The 0.5x MIC and 1x MIC concentrations exhibit bacteriostatic effects.

  • Growth Control: This sample should show a normal bacterial growth curve, validating the experimental conditions.

G Interpretation of Time-Kill Assay Results Start Calculate Δ log10 CFU/mL (log10 CFU/mL at T=0 minus log10 CFU/mL at T=x) Decision Is the reduction ≥3-log10 (99.9% killing)? Start->Decision Bactericidal Bactericidal Activity Decision->Bactericidal Yes Bacteriostatic Bacteriostatic Activity Decision->Bacteriostatic No

Caption: Logic for classifying antimicrobial activity.

References

Application Notes and Protocols: Murine Infection Models for Testing Anti-infective Agent 9 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The escalating threat of antimicrobial resistance necessitates the development of novel anti-infective agents. Preclinical evaluation of these agents is critically dependent on robust and reproducible animal models of infection. Murine models are widely utilized due to their anatomical and physiological similarities to humans, cost-effectiveness, and the availability of genetically defined strains.[1][2][3][4] These models are instrumental in assessing the in vivo efficacy, pharmacokinetics, and pharmacodynamics (PK/PD) of new therapeutic candidates before they advance to clinical trials.[2][5][6][7][8][9]

This document provides detailed application notes and protocols for testing the efficacy of a novel therapeutic, Anti-infective Agent 9, in three commonly used murine infection models: a sepsis model, a pneumonia model, and a skin infection model. These protocols are designed to offer a standardized framework to ensure the generation of reliable and comparable data.

General Considerations for Murine Infection Models

Standardization of in vivo models is crucial for improving the robustness and reproducibility of preclinical studies.[1][10] Key variables that can impact experimental outcomes include the immune status of the animals, age, infection route, and sample processing methods.[1][10] Ethical review and adherence to animal welfare guidelines, such as the European Directive 2010/63/EEC, are mandatory for all animal studies.

Murine Sepsis Model

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Murine sepsis models are essential for studying the pathophysiology of the disease and for evaluating the efficacy of new treatments. Common models include cecal ligation and puncture (CLP), cecal slurry injection, and the administration of bacterial components like lipopolysaccharide (LPS).[11][12][13][14] The protocol below describes a polymicrobial sepsis model induced by intraperitoneal injection of a fecal suspension, which offers a reproducible and technically straightforward approach.[12]

Experimental Protocol: Fecal Suspension Intraperitoneal Injection Sepsis Model
  • Animal Model: 6 to 8-week-old female BALB/c mice.

  • Preparation of Fecal Suspension:

    • Collect fresh stool from healthy donor mice within 24 hours.[12]

    • Prepare a 20% fecal solution (200 mg/mL) by dissolving the stool in sterile 0.9% NaCl.[15]

    • Filter the suspension to remove large particles.[12]

  • Induction of Sepsis:

    • Administer the fecal suspension intraperitoneally (i.p.) at a dose of 5 µL/g of body weight.[15]

    • A control group should receive an equivalent volume of sterile 0.9% NaCl.

  • Treatment with this compound:

    • Administer this compound at predetermined doses (e.g., 10, 30, and 50 mg/kg) via a clinically relevant route (e.g., subcutaneous or intravenous injection) at 1-hour post-infection.

    • A vehicle control group should be included.

  • Efficacy Assessment:

    • Survival: Monitor survival rates daily for 7 days post-infection.[16]

    • Bacterial Load: At 24 hours post-infection, euthanize a subset of mice from each group. Collect blood and peritoneal lavage fluid for bacterial quantification (colony-forming units, CFU/mL) on appropriate agar (B569324) plates.

    • Clinical Scoring: Monitor clinical signs of sepsis (e.g., posture, activity, breathing) at regular intervals using a murine sepsis score.[15]

Data Presentation: Efficacy of this compound in Murine Sepsis Model
Treatment GroupDose (mg/kg)7-Day Survival Rate (%)Mean Bacterial Load in Blood (CFU/mL) at 24hMean Bacterial Load in Peritoneal Fluid (CFU/mL) at 24h
Vehicle Control-10%5 x 10^52 x 10^7
This compound1040%8 x 10^45 x 10^6
This compound3080%2 x 10^31 x 10^5
This compound5090%<1003 x 10^3
Comparator Antibiotic2075%5 x 10^32 x 10^5

Murine Pneumonia Model

The murine pneumonia model is a cornerstone for studying respiratory tract infections and for the preclinical evaluation of anti-infective agents.[17] These models replicate key aspects of human lung infections, including bacterial proliferation, inflammation, and tissue damage.[17] The protocol described below is for an acute lung infection model, which is suitable for assessing the efficacy of novel antibiotics against common respiratory pathogens.

Experimental Protocol: Acute Murine Pneumonia Model
  • Animal Model: Immunocompromised (neutropenic) BALB/c mice are often used to achieve robust bacterial infectivity.[18] Neutropenia can be induced by intraperitoneal administration of cyclophosphamide (B585) (150 mg/kg) four days before infection and again one day (100 mg/kg) before infection.[18]

  • Bacterial Strain: A relevant respiratory pathogen, such as Klebsiella pneumoniae or Pseudomonas aeruginosa.

  • Infection Procedure:

    • Anesthetize mice.

    • Inoculate intranasally with a bacterial suspension (e.g., 1-5 x 10^6 CFU in 50 µL of sterile saline).[19]

  • Treatment with this compound:

    • Initiate treatment 2 hours post-infection.

    • Administer this compound at various doses (e.g., 20, 40, and 80 mg/kg) via a relevant route (e.g., subcutaneous or aerosol).

    • Include vehicle and comparator antibiotic control groups.

  • Efficacy Assessment:

    • Bacterial Burden in Lungs: At 24 hours post-infection, euthanize mice and harvest the lungs. Homogenize the lung tissue and perform serial dilutions for CFU counting.[18] This is a widely accepted primary outcome measure for efficacy studies.[18]

    • Histopathology: A portion of the lung tissue can be fixed in formalin for histological analysis to assess inflammation and tissue damage.

Data Presentation: Efficacy of this compound in Murine Pneumonia Model
Treatment GroupDose (mg/kg)Mean Bacterial Load in Lungs (log10 CFU/g) at 24hReduction in Bacterial Load (log10 CFU/g) vs. Vehicle
Vehicle Control-8.5-
This compound206.22.3
This compound404.83.7
This compound803.15.4
Comparator Antibiotic505.53.0

Murine Skin Infection Model

Murine skin infection models are valuable for evaluating topical and systemic anti-infective agents against skin and soft tissue infections (SSTIs).[20] These models can be categorized based on the depth of infection, including subcutaneous, intradermal, wound, and epicutaneous infections.[20] The following protocol details a subcutaneous infection model.

Experimental Protocol: Subcutaneous Skin Infection Model
  • Animal Model: Female BALB/c mice, aged 6 to 8 weeks.

  • Bacterial Strain: Staphylococcus aureus is a common pathogen used in SSTI models.[21]

  • Infection Procedure:

    • Shave the dorsum of the mice.

    • Inject a bacterial suspension (e.g., 1-2 x 10^7 CFU in 100 µL of saline) subcutaneously.[22]

  • Treatment with this compound:

    • Treatment can be administered topically to the infection site or systemically (e.g., intraperitoneally).

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer this compound at different concentrations or doses.

    • Include vehicle and comparator antibiotic control groups.

  • Efficacy Assessment:

    • Bacterial Load: At 24 or 48 hours post-infection, euthanize the mice and excise the skin lesion. Homogenize the tissue for CFU enumeration.[22]

    • Lesion Size: Measure the size of the skin lesion (e.g., abscess volume) daily.[22]

    • In Vivo Imaging: If using a bioluminescent bacterial strain, the bacterial load can be monitored non-invasively over time using an in vivo imaging system.[22][23]

Data Presentation: Efficacy of this compound in Murine Skin Infection Model
Treatment GroupDose/ConcentrationMean Bacterial Load in Skin (log10 CFU/g) at 48hReduction in Bacterial Load (log10 CFU/g) vs. VehicleMean Lesion Size (mm²) at 48h
Vehicle Control-7.8-150
This compound (Topical)1% w/w5.52.380
This compound (Systemic)30 mg/kg6.11.795
Comparator Antibiotic (Topical)2% w/w5.82.085

Visualizations

Experimental Workflow for Efficacy Testing

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment animal_prep Animal Acclimatization (e.g., BALB/c mice) sepsis Sepsis Model (i.p. injection) animal_prep->sepsis assignment to model groups pneumonia Pneumonia Model (intranasal inoculation) animal_prep->pneumonia assignment to model groups skin Skin Infection Model (subcutaneous injection) animal_prep->skin assignment to model groups pathogen_prep Pathogen Preparation (e.g., S. aureus, K. pneumoniae) pathogen_prep->sepsis infection pathogen_prep->pneumonia infection pathogen_prep->skin infection treatment_admin Administration of This compound (various doses) sepsis->treatment_admin post-infection pneumonia->treatment_admin post-infection skin->treatment_admin post-infection survival Survival Monitoring treatment_admin->survival bacterial_load Bacterial Load Quantification (CFU counts) treatment_admin->bacterial_load clinical_signs Clinical Scoring & Lesion Measurement treatment_admin->clinical_signs controls Control Groups (Vehicle, Comparator) controls->survival controls->bacterial_load controls->clinical_signs

Caption: General experimental workflow for evaluating the efficacy of this compound in murine infection models.

Potential Signaling Pathway for Anti-infective Agent Action

The mechanism of action of many anti-infective agents involves interference with essential bacterial processes.[24][25][26] For instance, some agents induce oxidative stress and interfere with electron transfer, emulating the host's natural immune response.[27] Others may inhibit cell wall synthesis, protein synthesis, or DNA replication.[24][25]

G cluster_agent This compound cluster_targets Potential Bacterial Targets cluster_outcome Outcome agent Agent 9 enters bacterial cell cell_wall Cell Wall Synthesis agent->cell_wall interferes with protein_synth Protein Synthesis (Ribosomes) agent->protein_synth interferes with dna_rep DNA Replication agent->dna_rep interferes with inhibition Inhibition of Growth (Bacteriostatic) cell_wall->inhibition death Bacterial Cell Death (Bactericidal) cell_wall->death protein_synth->inhibition protein_synth->death dna_rep->inhibition dna_rep->death

Caption: Putative mechanisms of action for an anti-infective agent, targeting key bacterial cellular processes.

References

Application Notes and Protocols for Agent 9: A Novel Anti-Infective Agent Against Multi-Drug Resistant (MDR) Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "Anti-infective agent 9" does not correspond to a single, universally recognized antimicrobial agent in publicly available scientific literature. The information presented here is a generalized template for a hypothetical investigational compound, herein referred to as "Agent 9," to be used by researchers, scientists, and drug development professionals. The protocols and data are illustrative and based on standard methodologies for the evaluation of novel anti-infective agents.

Introduction

The emergence of multi-drug resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery and development of novel anti-infective agents with unique mechanisms of action. Agent 9 is an investigational compound that has demonstrated promising activity against a broad spectrum of MDR bacteria. These application notes provide a summary of its in vitro efficacy and detailed protocols for its evaluation.

In Vitro Activity of Agent 9

The in vitro activity of Agent 9 was evaluated against a panel of clinically relevant multi-drug resistant bacterial strains. The primary metric for antimicrobial susceptibility, the Minimum Inhibitory Concentration (MIC), was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: Minimum Inhibitory Concentration (MIC) of Agent 9 against MDR Pathogens

Bacterial StrainResistance PhenotypeAgent 9 MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Meropenem MIC (µg/mL)
Staphylococcus aureus (MRSA) USA300Methicillin-Resistant1>322
Enterococcus faecium (VRE) ATCC 51559Vancomycin-Resistant2>32>128
Pseudomonas aeruginosa PAO1Multi-drug Resistant484
Acinetobacter baumannii ATCC 19606Carbapenem-Resistant21632
Klebsiella pneumoniae (KPC) BAA-1705Carbapenemase-Producing4>6464
Escherichia coli (NDM-1)Metallo-beta-lactamase2>64>128

Table 2: Time-Kill Kinetics of Agent 9 against MRSA USA300

Time (hours)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)Growth Control (log10 CFU/mL)
06.06.06.06.0
25.24.53.86.5
44.13.22.17.2
83.5<2.0<2.08.5
243.8<2.0<2.09.1

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Agent 9 against bacterial pathogens.[1][2][3]

Materials:

  • Agent 9 stock solution (e.g., 10 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of Agent 9 in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Dilute the standardized bacterial inoculum 1:100 in CAMHB to achieve a concentration of ~1.5 x 10^6 CFU/mL.

  • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of ~7.5 x 10^5 CFU/mL and a final volume of 100 µL.

  • Include a growth control well (bacteria in CAMHB without Agent 9) and a sterility control well (CAMHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of Agent 9 that completely inhibits visible growth of the microorganism.

Time-Kill Kinetic Assay

This protocol is used to assess the bactericidal or bacteriostatic activity of Agent 9 over time.[1][4]

Materials:

  • Agent 9

  • Log-phase culture of the test organism

  • CAMHB

  • Sterile culture tubes

  • Sterile saline or PBS

  • Agar (B569324) plates for colony counting

Procedure:

  • Prepare culture tubes with CAMHB containing Agent 9 at desired concentrations (e.g., 1x, 2x, 4x MIC) and a growth control tube without the agent.

  • Inoculate each tube with the log-phase bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.

  • Incubate all tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquot in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.

  • Plot log10 CFU/mL versus time to generate the time-kill curves.

Checkerboard Synergy Assay

This protocol is used to evaluate the synergistic, indifferent, or antagonistic interaction between Agent 9 and another antimicrobial agent.

Materials:

  • Agent 9 and a second antimicrobial agent

  • 96-well microtiter plates

  • Standardized bacterial inoculum

  • CAMHB

Procedure:

  • In a 96-well plate, prepare serial dilutions of Agent 9 along the x-axis and the second antimicrobial agent along the y-axis.

  • The final plate should contain a grid of wells with various concentration combinations of the two agents.

  • Inoculate the plate with the test organism as described in the MIC protocol.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of Agent A in combination / MIC of Agent A alone) + (MIC of Agent B in combination / MIC of Agent B alone)

  • Interpret the results:

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Visualizations

experimental_workflow cluster_discovery Phase 1: Discovery & Screening cluster_characterization Phase 2: In Vitro Characterization cluster_preclinical Phase 3: Preclinical Development cluster_clinical Phase 4: Clinical Trials start Initial Screening of Agent 9 mic MIC Determination vs. MDR Panel start->mic time_kill Time-Kill Kinetics mic->time_kill synergy Synergy Testing mic->synergy moa Mechanism of Action Studies mic->moa animal In Vivo Efficacy (Animal Models) time_kill->animal toxicity In Vitro Toxicity Assays moa->toxicity clinical_trials Human Clinical Trials animal->clinical_trials

Caption: Workflow for the evaluation of Agent 9.

mechanism_of_action agent9 Agent 9 membrane Bacterial Cell Membrane agent9->membrane Binds to/disrupts permeability Increased Membrane Permeability membrane->permeability ion_leakage Ion Leakage (K+, Mg++) permeability->ion_leakage atp_depletion ATP Depletion ion_leakage->atp_depletion synthesis_inhibition Inhibition of DNA/RNA/Protein Synthesis atp_depletion->synthesis_inhibition cell_death Bacterial Cell Death synthesis_inhibition->cell_death

Caption: Hypothetical mechanism of action for Agent 9.

synergy_logic cluster_agents Antimicrobial Agents cluster_effect Combined Effect agent9 Agent 9 (Inhibits Cell Wall Synthesis) synergy Synergistic Effect (Enhanced bacterial killing) agent9->synergy Weakens cell wall, allows better entry of Agent X agentX Agent X (Inhibits Protein Synthesis) agentX->synergy Inhibits essential protein production

Caption: Logic of a synergistic interaction.

References

"application of Anti-infective agent 9 in biofilm disruption assays"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a protective barrier. The development of novel anti-infective agents capable of disrupting these resilient structures is a critical area of research. This document provides detailed application notes and protocols for assessing the biofilm disruption potential of a novel investigational compound, referred to herein as Anti-infective Agent 9.

The protocols outlined below describe standard in vitro methods for quantifying both the inhibition of biofilm formation and the disruption of pre-formed, mature biofilms. These assays are essential for characterizing the anti-biofilm efficacy of new chemical entities like this compound.

Data Presentation

The efficacy of this compound in disrupting biofilms can be quantified using various metrics. The following tables summarize hypothetical data from biofilm disruption assays against common biofilm-forming pathogens.

Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound

The MBIC is the lowest concentration of an agent that prevents biofilm formation.

Bacterial StrainGrowth MediumIncubation Time (hours)MBIC₅₀ (µg/mL)MBIC₉₀ (µg/mL)
Pseudomonas aeruginosa PAO1Tryptic Soy Broth (TSB)241632
Staphylococcus aureus ATCC 29213Cation-adjusted Mueller Hinton Broth (CAMHB)24816
Escherichia coli ATCC 25922Luria-Bertani (LB) Broth243264
Candida albicans SC5314RPMI 16404848

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound

The MBEC is the lowest concentration of an agent required to eradicate a pre-formed biofilm.

Bacterial StrainBiofilm Age (hours)Treatment Time (hours)MBEC₅₀ (µg/mL)MBEC₉₀ (µg/mL)
Pseudomonas aeruginosa PAO12424128256
Staphylococcus aureus ATCC 29213242464128
Escherichia coli ATCC 259222424256>512
Candida albicans SC531448243264

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for assessing anti-biofilm activity.[1]

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) using Crystal Violet Assay

This protocol assesses the ability of this compound to prevent the formation of new biofilms.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial/Fungal strains of interest

  • Appropriate growth medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate broth. Dilute the culture to a final concentration of approximately 1 x 10⁵ CFU/mL.

  • Plate Preparation: Add 100 µL of sterile growth medium to each well of a 96-well plate.

  • Serial Dilution of Agent 9: Add 100 µL of this compound stock solution to the first well and perform a two-fold serial dilution across the plate. The last well serves as a growth control (no agent).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Destaining: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 595 nm using a microplate reader. The MBIC is defined as the lowest concentration of the agent that shows a significant reduction in biofilm formation compared to the control.

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol evaluates the efficacy of this compound in disrupting established, mature biofilms.

Materials:

  • Same as Protocol 1

  • Metabolic indicator dye (e.g., Resazurin, XTT, or 2,3,5-triphenyltetrazolium chloride (TTC))

Procedure:

  • Biofilm Formation: In a 96-well plate, add 200 µL of a 1 x 10⁵ CFU/mL bacterial suspension to each well and incubate at 37°C for 24-48 hours to allow mature biofilm formation.

  • Washing: Remove the planktonic cells by gently washing the wells twice with 200 µL of sterile PBS.

  • Treatment: Prepare serial dilutions of this compound in fresh growth medium and add 200 µL to the wells containing the pre-formed biofilms. Include a growth control well with no agent.

  • Incubation: Incubate the plate for a further 24 hours at 37°C.

  • Quantification of Viable Cells:

    • Crystal Violet Staining: Follow steps 6-10 of Protocol 1 to assess the remaining biofilm biomass.

    • Metabolic Assay:

      • Wash the wells to remove the agent and non-adherent cells.

      • Add 100 µL of fresh medium and 10 µL of the metabolic indicator dye to each well.

      • Incubate according to the dye manufacturer's instructions.

      • Measure the absorbance or fluorescence at the appropriate wavelength. The MBEC is the lowest concentration that results in a significant reduction in metabolic activity.

Visualizations

Experimental Workflow for Biofilm Disruption Assays

Biofilm Disruption Assay Workflow cluster_0 Biofilm Formation cluster_1 Treatment with this compound cluster_2 Quantification of Biofilm Disruption A Bacterial Culture Preparation B Inoculation into 96-well Plate A->B D Washing of Planktonic Cells C Incubation (24-48h) B->C C->D For MBEC Assay E Addition of Serial Dilutions of Agent 9 D->E G Washing Step F Incubation (24h) E->F F->G H Staining (Crystal Violet) or Metabolic Assay (TTC/Resazurin) G->H I Absorbance/Fluorescence Reading H->I J Data Analysis (MBEC Determination) I->J Putative Mechanism of Action cluster_pathway Biofilm Disruption Pathway cluster_target Bacterial Cell cluster_effect Biofilm Phenotype A9 This compound QS Quorum Sensing Signal Production A9->QS Inhibits EPS EPS Matrix Synthesis A9->EPS Downregulates Adhesion Cell-Surface Adhesion A9->Adhesion Blocks Biofilm_Formation Biofilm Formation Inhibition QS->Biofilm_Formation EPS->Biofilm_Formation Adhesion->Biofilm_Formation Biofilm_Disruption Mature Biofilm Disruption Biofilm_Formation->Biofilm_Disruption Leads to

References

Application Notes and Protocols for Synergy Testing of Anti-infective Agent 9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant organisms presents a significant challenge in the treatment of infectious diseases. Combination therapy, where two or more antibiotics are used, is a strategy employed to enhance efficacy, broaden the spectrum of activity, and reduce the development of resistance. Synergy testing is the in vitro assessment of antimicrobial combinations to determine if their combined effect is greater than the sum of their individual activities. These application notes provide detailed protocols for three common methods of synergy testing: the checkerboard assay, the time-kill curve analysis, and the E-test (gradient diffusion) method. These protocols are designed to be adapted for testing the novel "Anti-infective agent 9" in combination with other antibiotics.

Key Concepts in Synergy Testing

  • Synergy: The combined effect of two antimicrobials is significantly greater than the sum of their individual effects. For checkerboard assays, this is typically defined as a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5. For time-kill assays, synergy is defined as a ≥2-log10 decrease in colony-forming units (CFU)/mL with the combination compared to the most active single agent.[1][2]

  • Additivity/Indifference: The combined effect is equal to the sum of the individual effects. For checkerboard assays, this is an FICI between 0.5 and 4.[3][4]

  • Antagonism: The combined effect is less than the sum of their individual effects. For checkerboard assays, this is defined as an FICI of > 4.[3][4]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used method to assess antibiotic interactions in vitro.[5] It involves a two-dimensional array of serial dilutions of two antimicrobial agents in a microtiter plate to identify the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.[5][6]

Workflow for Checkerboard Assay

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_mic Determine MIC of each antibiotic individually prep_stock Prepare stock solutions of Agent 9 and other antibiotics prep_mic->prep_stock prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_stock->prep_inoculum setup_plate Dispense broth to 96-well plate prep_inoculum->setup_plate setup_dilute_a Serially dilute Agent 9 down the columns (Y-axis) setup_plate->setup_dilute_a setup_dilute_b Serially dilute other antibiotic across the rows (X-axis) setup_dilute_a->setup_dilute_b setup_inoculate Inoculate all wells with bacterial suspension setup_dilute_b->setup_inoculate analysis_incubate Incubate plate at 35-37°C for 16-20 hours setup_inoculate->analysis_incubate analysis_read Read MICs of each drug alone and in combination analysis_incubate->analysis_read analysis_calc Calculate Fractional Inhibitory Concentration Index (FICI) analysis_read->analysis_calc analysis_interpret Interpret results: Synergy, Additivity, or Antagonism analysis_calc->analysis_interpret

Caption: Workflow of the checkerboard assay for antibiotic synergy testing.

Detailed Protocol:

  • Determine Individual MICs: Before performing the checkerboard assay, determine the MIC of "this compound" and each antibiotic to be tested against the target organism using a standard broth microdilution method.

  • Prepare Stock Solutions: Prepare stock solutions of each antibiotic at a concentration at least 10 times the highest concentration to be tested.

  • Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[3]

  • Plate Setup:

    • Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.[3]

    • Along the y-axis (columns), create serial twofold dilutions of "this compound".

    • Along the x-axis (rows), create serial twofold dilutions of the second antibiotic.[3]

    • This creates a matrix of wells containing various concentrations of both antibiotics.

  • Inoculation: Inoculate each well with 100 µL of the prepared bacterial suspension.[3]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[7]

  • Reading Results: After incubation, determine the MIC of the combination, which is the lowest concentration of the drug combination that inhibits visible bacterial growth.

  • Calculate FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

    FICI = FIC of Agent A + FIC of Agent B = (MIC of Agent A in combination / MIC of Agent A alone) + (MIC of Agent B in combination / MIC of Agent B alone)[3]

Data Presentation:

CombinationOrganismMIC of Agent 9 Alone (µg/mL)MIC of Other Antibiotic Alone (µg/mL)MIC of Agent 9 in Combination (µg/mL)MIC of Other Antibiotic in Combination (µg/mL)FICIInterpretation
This compound + Antibiotic XE. coli ATCC 25922168210.25Synergy
This compound + Antibiotic YS. aureus ATCC 2921384410.75Additivity
This compound + Antibiotic ZP. aeruginosa ATCC 2785332163281.5Indifference
Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the rate of bacterial killing over time when exposed to antibiotics alone and in combination.[1]

Workflow for Time-Kill Curve Analysis

cluster_prep Preparation cluster_assay Assay & Incubation cluster_analysis Analysis prep_culture Grow bacterial culture to logarithmic phase prep_inoculum Dilute culture to starting inoculum of ~5x10^5 CFU/mL prep_culture->prep_inoculum prep_tubes Prepare tubes with broth and - Agent 9 alone - Other antibiotic alone - Combination - Growth control prep_inoculum->prep_tubes assay_inoculate Inoculate prepared tubes prep_tubes->assay_inoculate assay_incubate Incubate at 37°C with shaking assay_inoculate->assay_incubate assay_sample Collect aliquots at 0, 4, 8, 12, 24 hours assay_incubate->assay_sample analysis_plate Serially dilute and plate aliquots assay_sample->analysis_plate analysis_count Count colonies after incubation analysis_plate->analysis_count analysis_plot Plot log10 CFU/mL vs. time analysis_count->analysis_plot analysis_interpret Interpret results based on log10 reduction analysis_plot->analysis_interpret

Caption: Workflow for time-kill curve analysis of antibiotic combinations.

Detailed Protocol:

  • Prepare Inoculum: Grow the test organism in CAMHB to the logarithmic phase. Dilute the culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.[8]

  • Test Setup: Prepare flasks or tubes containing:

    • Growth control (no antibiotic)

    • "this compound" alone (at a clinically relevant concentration, e.g., 0.25x MIC)

    • The second antibiotic alone (at a clinically relevant concentration)

    • The combination of "this compound" and the second antibiotic.

  • Inoculation and Incubation: Inoculate the prepared flasks/tubes with the bacterial suspension and incubate at 37°C with shaking.

  • Sampling: At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), remove aliquots from each flask/tube.[1]

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active constituent after a specified time (e.g., 24 hours).[1][2]

Data Presentation:

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (Agent 9 Alone)Log10 CFU/mL (Antibiotic X Alone)Log10 CFU/mL (Combination)Log10 Reduction (Combination vs. Most Active Agent)
05.75.75.75.7-
46.85.55.64.21.3
88.25.35.43.12.2
128.95.15.2<2.0>3.1
249.15.05.1<2.0>3.0
E-test (Gradient Diffusion) Method

The E-test is a commercially available method that uses a plastic strip impregnated with a continuous gradient of an antimicrobial agent.[4] For synergy testing, two E-test strips are placed on an inoculated agar plate.[1]

Workflow for E-test Synergy Testing

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_plate Prepare Mueller-Hinton agar plate prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_plate->prep_inoculum prep_lawn Inoculate the agar surface to create a lawn prep_inoculum->prep_lawn assay_strip_a Place E-test strip for Agent 9 on the agar prep_lawn->assay_strip_a assay_strip_b Place E-test strip for other antibiotic at a 90° angle, intersecting at the MIC value assay_strip_a->assay_strip_b assay_incubate Incubate at 35-37°C for 16-20 hours assay_strip_b->assay_incubate analysis_read Read the MIC value at the intersection of the inhibition zones analysis_calc Calculate FICI using the read MIC values analysis_read->analysis_calc analysis_interpret Interpret the interaction analysis_calc->analysis_interpret

Caption: Workflow for E-test based antibiotic synergy testing.

Detailed Protocol:

  • Prepare Inoculum and Plate: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and create a lawn on a Mueller-Hinton agar plate.

  • Apply E-test Strips:

    • Place the E-test strip for "this compound" on the agar surface.

    • Place the E-test strip for the second antibiotic at a 90-degree angle to the first strip. The strips should intersect at the respective MIC values of each drug when tested alone.[1]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results and Calculating FICI: After incubation, an inhibition zone will be formed. Read the MIC value for each antibiotic at the point where the inhibition ellipse intersects the strip. The FICI is calculated using the same formula as the checkerboard assay.

Data Presentation:

CombinationOrganismMIC of Agent 9 Alone (µg/mL)MIC of Antibiotic X Alone (µg/mL)MIC of Agent 9 in Combination (µg/mL)MIC of Antibiotic X in Combination (µg/mL)FICIInterpretation
This compound + Antibiotic XK. pneumoniae ATCC 7006032412420.33Synergy
This compound + Antibiotic YE. faecalis ATCC 29212168820.75Additivity

Conclusion

The selection of a synergy testing method depends on the specific research question and available resources. The checkerboard assay is a practical, high-throughput method for screening multiple combinations.[5] Time-kill assays provide more detailed information on the dynamics of bactericidal activity. The E-test offers a simpler alternative to the checkerboard method. For a comprehensive evaluation of "this compound," it is recommended to use a combination of these methods to confirm synergistic interactions.

References

Troubleshooting & Optimization

"troubleshooting poor solubility of Anti-infective agent 9 in aqueous media"

Author: BenchChem Technical Support Team. Date: December 2025

<_>

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic solubility of AI-9 and how is it determined?
MediumpHTemperature (°C)Solubility (µg/mL)
Deionized Water7.025< 1
Phosphate-Buffered Saline (PBS)7.425< 1
Acetate Buffer4.52515.2
Glycine-HCl Buffer2.02585.7

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility [2][3][4]

This protocol determines the equilibrium solubility of a compound in a specific solvent.

  • Solvent Addition: Add a known volume of the desired aqueous medium (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant.

Diagram: Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis A Add excess AI-9 to vial B Add aqueous medium A->B C Seal and shake at 25°C for 24-48h B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Quantify by HPLC-UV E->F G A Poor AI-9 Solubility B Is pH adjustment compatible with the assay? A->B C Use acidic buffer (pH < 6.0) B->C Yes D Use co-solvent B->D No E Prepare concentrated stock in DMSO or PEG 400 D->E F Check for solvent toxicity in the assay E->F G Proceed with experiment (final solvent conc. <1%) F->G Acceptable H Consider advanced formulation F->H Not Acceptable G cluster_0 Cyclodextrin Inclusion cluster_1 Lipid-Based Formulation A AI-9 C Soluble Complex A->C B HP-β-CD B->C D AI-9 F Micelle/Emulsion D->F E Lipid Carrier E->F G A Precipitation Observed B Was stock added to vigorously stirring buffer? A->B C Improve mixing technique B->C No D Is final concentration below solubility limit? B->D Yes E Lower final concentration D->E No F Is pH of buffer optimal? D->F Yes G Adjust buffer pH F->G No H Consider alternative solubilization method F->H Yes

References

Technical Support Center: Optimizing Anti-infective Agent 9 Dosage to Minimize Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of Anti-infective Agent 9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dosage regimens to achieve maximum therapeutic efficacy while minimizing toxicity. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to support your preclinical studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I determine a safe starting dose for my in vivo experiments with this compound?

Determining a safe starting dose is a critical first step to avoid unnecessary toxicity. A common approach is to integrate in vitro data with preliminary in vivo tolerability studies.[1][2]

  • Key Steps:

    • Determine the Minimum Inhibitory Concentration (MIC): Establish the MIC of this compound against the target pathogen in vitro.

    • Conduct a Maximum Tolerated Dose (MTD) Study: Perform a dose-escalation study in a small cohort of uninfected animals to identify the MTD, which is the highest dose that does not produce unacceptable adverse effects.[2][3]

    • Pharmacokinetic (PK) Profiling: A pilot PK study will help you understand the absorption, distribution, metabolism, and excretion (ADME) of the agent in your chosen animal model. This allows for the correlation of the administered dose with the resulting plasma concentration.[1][2]

    • Starting Dose Selection: A common starting point for an efficacy study is a dose that is a fraction (e.g., 1/10th) of the MTD and is anticipated to achieve a plasma concentration several-fold higher (e.g., 4-8 times) than the MIC of the pathogen.[1]

Q2: this compound demonstrates potent in vitro activity but shows high toxicity at effective doses in vivo. What are the potential causes and troubleshooting steps?

This is a common challenge in drug development, often stemming from pharmacokinetic properties, off-target effects, or the animal model itself.[2][4]

  • Troubleshooting Steps:

    • Re-evaluate Pharmacokinetics (PK): The agent might have a longer half-life or higher bioavailability in the animal model than predicted, leading to drug accumulation and toxicity.[2]

      • Action: Conduct a pharmacokinetic study to determine key parameters like Cmax, Tmax, and elimination half-life.

    • Assess Off-Target Effects: The toxicity may not be related to the intended mechanism of action but to interactions with other biological targets.

      • Action: Perform a dose-ranging toxicity study, starting with a low dose and escalating to identify the MTD. Monitor for clinical signs of toxicity.[2]

    • Consider the Vehicle: The vehicle used to deliver the agent could be contributing to the observed toxicity.[2]

      • Action: Administer the vehicle alone to a control group to rule out any vehicle-specific toxic effects.[2]

    • Review the Animal Model: The chosen animal model may be more susceptible to the toxic effects of this class of anti-infective agents.[2]

      • Action: Consult scientific literature to ensure the appropriateness of the animal model for your study.

Q3: We are observing a lack of efficacy in vivo despite using doses that are well-tolerated. What could be the reason?

Several factors can contribute to a disconnect between in vitro potency and in vivo efficacy.

  • Troubleshooting Steps:

    • Inadequate Drug Exposure at the Site of Infection: The agent may not be reaching the infection site in sufficient concentrations.

      • Action: Conduct a PK study to measure the concentration of the agent in plasma and, if possible, at the site of infection over time.[2]

    • High Protein Binding: The agent may have high plasma protein binding, reducing the unbound, pharmacologically active fraction of the drug.[2]

      • Action: Determine the plasma protein binding of the agent.

    • Rapid Metabolism or Clearance: The agent may be quickly metabolized or cleared from the body, leading to a short duration of action.[2]

      • Action: Analyze PK data to assess the rate of metabolism and clearance.

    • In Vivo Resistance Development: The pathogen may be developing resistance to the agent within the host.[2]

      • Action: Isolate the pathogen from treated animals and perform susceptibility testing to check for an increase in the MIC.[2]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Select a relevant animal model (e.g., mice, rats) and ensure they are healthy and of a consistent age and weight.

  • Group Allocation: Assign a small number of animals (e.g., 3-5 per group) to several dose groups, including a vehicle control group.

  • Dose Selection: Based on in vitro cytotoxicity data and literature on similar compounds, select a range of doses. A common starting point is a dose that is a fraction of the in vitro cytotoxic concentration, with subsequent doses escalated by a fixed factor (e.g., 2-fold or 3-fold).

  • Administration: Administer the assigned dose via the intended clinical route (e.g., intravenous, oral).

  • Monitoring: Observe the animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) for a predefined period (e.g., 7-14 days). Key parameters to monitor include:

    • Changes in body weight

    • Food and water consumption

    • Physical appearance (e.g., ruffled fur, hunched posture)

    • Behavioral changes (e.g., lethargy, hyperactivity)

    • Signs of pain or distress

  • Endpoint: The MTD is defined as the highest dose at which no significant signs of toxicity are observed.

Protocol 2: Dose-Ranging Efficacy Study

Objective: To identify the optimal dose of this compound that provides a significant therapeutic effect with minimal toxicity.

Methodology:

  • Animal Model of Infection: Establish a relevant infection model in the chosen animal species.

  • Group Allocation: Randomly assign animals to at least 3-4 dose groups, a vehicle control group, and a positive control group (treated with a standard-of-care antibiotic).

  • Dose Selection: Doses should span a range from a sub-therapeutic level to the MTD.[2]

  • Treatment: Administer the treatments at a specified time post-infection.

  • Endpoint Measurement: The primary endpoint is typically the reduction in bacterial load (colony-forming units, CFUs) at the site of infection compared to the vehicle control group.[2] Secondary endpoints may include survival rates and clinical scores of disease severity.

  • Data Analysis: At a predetermined time point, euthanize the animals, collect the infected tissue, homogenize it, and perform serial dilutions for CFU counting. Plot the dose-response curve to determine the dose that achieves the desired level of bacterial reduction (e.g., 1-log or 2-log reduction in CFUs).[2]

Data Presentation

Table 1: Example Dose-Ranging Toxicity Data for this compound

Dose Group (mg/kg)Number of AnimalsMortalityMean Body Weight Change (%)Clinical Signs of Toxicity
Vehicle Control50/5+5.2None observed
1050/5+4.8None observed
3050/5+1.5Mild lethargy in 1/5 animals
10051/5-8.3Moderate lethargy, ruffled fur in 4/5 animals
30054/5-15.6Severe lethargy, hunched posture, piloerection

Table 2: Example Dose-Ranging Efficacy Data for this compound

Treatment GroupDose (mg/kg)Mean Bacterial Load (Log10 CFU/g tissue) ± SDPercent Reduction in Bacterial Load vs. Vehicle
Vehicle Control-7.8 ± 0.4-
This compound106.5 ± 0.695.0%
This compound305.2 ± 0.599.7%
This compound1004.1 ± 0.799.98%
Positive Control-4.5 ± 0.499.95%

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo_safety In Vivo Safety Assessment cluster_invivo_efficacy In Vivo Efficacy Study cluster_optimization Dosage Optimization mic Determine MIC mtd Determine MTD mic->mtd Inform Starting Dose dose_ranging Dose-Ranging Efficacy Study mtd->dose_ranging pk_safety Pilot PK Study pk_safety->dose_ranging pk_pd PK/PD Modeling dose_ranging->pk_pd optimal_dose Select Optimal Dose pk_pd->optimal_dose

Caption: Workflow for optimizing this compound dosage in vivo.

troubleshooting_workflow cluster_investigation Initial Investigation cluster_actions Corrective Actions cluster_outcome Outcome start High In Vivo Toxicity Observed check_pk Review Pharmacokinetics start->check_pk check_vehicle Assess Vehicle Toxicity start->check_vehicle check_model Evaluate Animal Model Suitability start->check_model conduct_pk Conduct Full PK Study check_pk->conduct_pk vehicle_control Run Vehicle-Only Control check_vehicle->vehicle_control literature_review Review Literature for Model check_model->literature_review dose_adjustment Adjust Dosing Regimen conduct_pk->dose_adjustment reformulate Reformulate with New Vehicle vehicle_control->reformulate select_new_model Select Alternative Animal Model literature_review->select_new_model

Caption: Troubleshooting guide for unexpected in vivo toxicity.

References

"strategies to reduce off-target effects of Anti-infective agent 9"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Anti-infective Agent 9. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and strategies to mitigate potential off-target effects during in-vitro and pre-clinical experiments. For the purpose of this guide, "this compound" refers to a fluoroquinolone antibiotic with properties analogous to ciprofloxacin (B1669076).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during your experiments with this compound.

Issue 1: Unexpected Cytotoxicity in Mammalian Cell Lines

Q: I'm observing a significant decrease in my mammalian cell line's viability after treatment with this compound, even at concentrations that are not supposed to be cytotoxic. What could be the underlying cause?

A: This is a common issue and is often linked to the off-target effect of mitochondrial toxicity. While the primary targets of this compound are bacterial enzymes, it can also inhibit mammalian Topoisomerase 2, which is present in mitochondria.[1] This inhibition disrupts mitochondrial DNA (mtDNA) replication and transcription, leading to mtDNA depletion, impaired oxidative phosphorylation, reduced ATP production, and increased oxidative stress.[1][2][3] This cascade of events can result in decreased cell proliferation and viability, which may be misinterpreted as general cytotoxicity.

Troubleshooting & Mitigation Strategies:

  • Dose Optimization: Perform a careful dose-response curve to determine the lowest effective concentration for your anti-infective studies that has the minimal impact on mammalian cell viability.

  • Use of Antioxidants: Co-incubation with an antioxidant like N-acetylcysteine (NAC) can help mitigate the effects of oxidative stress induced by mitochondrial dysfunction.[2]

  • Metabolic Substrate Modification: Culture your cells in media containing galactose instead of glucose. Cells grown in galactose are more reliant on mitochondrial oxidative phosphorylation for ATP, making them more sensitive to mitochondrial toxicants. This can help you confirm if mitochondrial toxicity is the primary off-target effect.[4]

  • Cell Line Selection: Be aware that the sensitivity to mitochondrial toxins can vary significantly between different cell lines.[3]

Issue 2: Inconsistent Results or Compound Precipitation

Q: I'm seeing variability in my experimental results, and sometimes a precipitate forms when I add this compound to my cell culture medium. How can I resolve this?

A: This is often a solubility and stability issue. This compound (as ciprofloxacin free base) has poor solubility in neutral pH solutions like most cell culture media.[5] Its solubility is pH-dependent, and adding a stock solution prepared in an acidic solvent (like 0.1N HCl) to a buffered medium can cause the pH to rise, leading to precipitation.[5]

Troubleshooting & Mitigation Strategies:

  • Proper Stock Solution Preparation: Dissolve this compound free base in 0.1N HCl to create a concentrated stock solution. If you are using the hydrochloride salt form, sterile water is typically sufficient.[5]

  • Pre-warm Media: Always warm your culture medium to the experimental temperature (e.g., 37°C) before adding the drug stock solution to prevent temperature-dependent precipitation.[5]

  • Final Concentration Check: Ensure your final working concentration does not exceed the solubility limit of the agent in your specific medium.

  • Protect from Light: Fluoroquinolones are susceptible to photodegradation.[6] Protect your stock solutions and experimental media from light to ensure compound stability and consistency between experiments.

Issue 3: Unexplained Electrophysiological Effects in Cardiomyocyte Cultures

Q: In my experiments with human iPSC-derived cardiomyocytes, I've noticed QT interval prolongation and arrhythmias after applying this compound. What is the mechanism?

A: This phenomenon is attributed to cardiotoxicity, a known off-target effect of some fluoroquinolones. The primary mechanism is the blockade of the cardiac voltage-gated potassium channel hERG (human Ether-à-go-go-Related Gene).[7][8] This channel is crucial for cardiac repolarization (the IKr current). Inhibition of this channel prolongs the action potential duration, which manifests as a prolonged QT interval on an electrocardiogram and increases the risk of life-threatening arrhythmias like Torsades de Pointes (TdP).[7][8]

Troubleshooting & Mitigation Strategies:

  • Concentration Management: The risk of cardiotoxicity is dose-dependent.[7] Use the lowest possible concentration of the agent in your experiments.

  • Avoid Co-treatments: Do not co-administer other compounds known to prolong the QT interval, as this can have an additive or synergistic effect.

  • Alternative Agents: If the cardiotoxic effects interfere with your experimental goals, consider using an anti-infective from a different class that does not have known effects on the hERG channel.

  • Patient-Specific iPSCs: If studying drug effects, be aware that iPSCs derived from individuals with a genetic predisposition to long QT syndrome may be more susceptible.[9]

Data Presentation

The following tables summarize quantitative data related to the off-target effects of this compound (based on data for ciprofloxacin and other fluoroquinolones).

Table 1: Summary of Cardiotoxic Potential of Various Fluoroquinolones

Fluoroquinolone Mean QTc Interval Prolongation (ms) In Vitro hERG Channel Inhibition Relative Risk for Arrhythmia
Sparfloxacin ~10-20 ms High (e.g., 64% at 100 µM)[7] High
Moxifloxacin 6 - 12 ms[7] Moderate to High Highest[10][11]
Ciprofloxacin Minimal Low Low[11]

| Levofloxacin | Minimal | Low | Low[11] |

Table 2: Genotoxicity Profile of Ciprofloxacin

Assay Type System Result
Bacterial Reverse Mutation Assay S. typhimurium & E. coli Negative[12]
In Vitro Chromosomal Aberration Chinese Hamster Ovary (CHO) cells Positive (at high concentrations)[12]

| In Vivo Micronucleus Test | Mouse Bone Marrow | Negative[12] |

Visualizations: Pathways and Workflows

On-Target Mechanism of Action

The primary antibacterial effect of this compound is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and DNA topoisomerase IV.[13][14] This action prevents the relaxation of supercoiled DNA and the separation of daughter chromosomes during replication, leading to DNA damage and bacterial cell death.[15]

cluster_bacterium Bacterial Cell Agent9 This compound Gyrase DNA Gyrase (Topoisomerase II) Agent9->Gyrase inhibits TopoIV Topoisomerase IV Agent9->TopoIV inhibits Replication DNA Replication & Repair Gyrase->Replication enables TopoIV->Replication enables Death Cell Death Replication->Death is blocked

Caption: On-target mechanism of this compound in bacteria.

Off-Target Mitochondrial Toxicity Pathway

In mammalian cells, this compound can interact with mitochondrial Topoisomerase 2β, leading to a cascade of events that impairs mitochondrial function and induces oxidative stress.[1][16]

cluster_mitochondrion Mitochondrion Agent9 This compound Topo2b Mitochondrial Topoisomerase 2β Agent9->Topo2b inhibits mtDNA mtDNA Replication Inhibition Topo2b->mtDNA ETC Electron Transport Chain Dysfunction mtDNA->ETC ATP Decreased ATP Production ETC->ATP ROS Increased ROS (Oxidative Stress) ETC->ROS Damage Cellular Damage ATP->Damage ROS->Damage

Caption: Off-target mitochondrial toxicity pathway in mammalian cells.

Experimental Workflow for Investigating Off-Target Effects

This workflow provides a systematic approach for researchers who observe unexpected results.

Start Observe Unexpected Experimental Result (e.g., cytotoxicity) Hypothesize Hypothesize Off-Target Effect (e.g., Mitochondrial Toxicity) Start->Hypothesize Confirm Perform Confirmatory Assay (e.g., Glu/Gal Assay, Seahorse OCR) Hypothesize->Confirm Result Mitochondrial Toxicity Confirmed? Confirm->Result Mitigate Implement Mitigation Strategy (e.g., Add Antioxidant, Lower Dose) Result->Mitigate Yes Alternative Consider Alternative Mechanism or Compound Result->Alternative No Re-evaluate Re-evaluate Primary Endpoint Mitigate->Re-evaluate End Proceed with Experiment Re-evaluate->End Alternative->End

Caption: Workflow for investigating and addressing off-target effects.

Detailed Experimental Protocols

Protocol 1: Assessing Mitochondrial Toxicity with a Glucose vs. Galactose (Glu/Gal) Assay

This assay identifies mitochondrial toxicants by comparing cell viability in media where cells are forced to rely on mitochondrial respiration (galactose) versus glycolysis (glucose).[4]

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

  • Media Preparation: Prepare two types of media: one supplemented with 25 mM glucose and another with 10 mM galactose.

  • Media Exchange: The next day, replace the overnight culture medium with either the glucose or galactose-containing medium.

  • Compound Treatment: Add this compound in a serial dilution to the wells for each media type. Include a vehicle control.

  • Incubation: Incubate the plates for 24-72 hours under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay.

  • Data Analysis: Calculate the IC50 value for the compound in both glucose and galactose media. A significantly lower IC50 (e.g., >3-fold shift) in the galactose medium indicates mitochondrial toxicity.

Protocol 2: Measuring Oxygen Consumption Rate (OCR) with a Seahorse XF Analyzer

This protocol directly measures mitochondrial respiration, providing a functional assessment of mitochondrial health after exposure to this compound.[2]

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Compound Treatment: Treat cells with the desired concentration of this compound for the specified duration (e.g., 6 or 24 hours).

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO₂ incubator at 37°C.

  • Cartridge Loading: Load the Seahorse XF sensor cartridge with compounds that modulate mitochondrial function (e.g., oligomycin, FCCP, and rotenone/antimycin A).

  • Seahorse Analysis: Place the cell plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol. The instrument will sequentially inject the modulators and measure the OCR at each stage.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A reduction in these parameters in treated cells compared to controls indicates mitochondrial dysfunction.[2]

References

Technical Support Center: Anti-infective Agent 9 Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anti-infective Agent 9 (AIA-9). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the oral bioavailability of AIA-9, a compound known for its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of AIA-9 is primarily attributed to its poor aqueous solubility, which limits its dissolution in gastrointestinal (GI) fluids.[1][2] Other contributing factors can include low membrane permeability across the intestinal epithelium, degradation in the acidic environment of the stomach, and significant first-pass metabolism in the liver.[3][4][5]

Q2: Which formulation strategies are most effective for improving the bioavailability of a poorly soluble compound like AIA-9?

A2: For poorly soluble drugs like AIA-9, nanotechnology-based and lipid-based formulations are highly effective.[4][6][7][8] Key strategies include:

  • Lipid-Based Drug Delivery Systems (LBDDS): This category includes Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[1][9] These systems can enhance solubility, protect the drug from degradation, and facilitate absorption through the lymphatic pathway, bypassing first-pass metabolism.[1][4]

  • Polymeric Nanoparticles: Encapsulating AIA-9 within biodegradable and biocompatible polymers can improve its stability, provide controlled release, and enhance absorption.[10]

  • Amorphous Solid Dispersions: Creating a dispersion of AIA-9 in a hydrophilic polymer carrier can convert the drug from a crystalline to a more soluble amorphous state.[11][12]

  • Nanosuspensions: Reducing the particle size of AIA-9 to the sub-micron range increases the surface area for dissolution, leading to faster absorption.[2][13]

Q3: How do I select the best bioavailability enhancement strategy for my specific experimental needs?

A3: The choice of strategy depends on the specific physicochemical properties of AIA-9 and the desired therapeutic outcome. The flowchart below provides a general decision-making framework.

start Start: Low Bioavailability of AIA-9 q1 Primary Issue? start->q1 solubility Poor Solubility q1->solubility Solubility permeability Poor Permeability q1->permeability Permeability degradation GI Degradation q1->degradation Degradation s1 Increase Surface Area? (Micronization, Nanosuspension) solubility->s1 s2 Improve Solubilization? (SEDDS, Solid Dispersion) solubility->s2 s3 Use Permeation Enhancers? permeability->s3 s4 Protect from GI Environment? (Liposomes, Polymeric NP) degradation->s4 eval Formulate & Evaluate: In Vitro Release In Vivo PK Study s1->eval s2->eval s3->eval s4->eval

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

This section addresses specific issues you might encounter during your formulation and evaluation experiments.

Problem 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticles
Possible Cause Suggested Solution
Poor affinity of AIA-9 for the carrier material. 1. Modify the carrier: Select a lipid or polymer with higher affinity for your drug. For lipid nanoparticles, try different lipids (e.g., triglycerides, fatty acids).[6] 2. Use a co-solvent: During formulation, dissolve AIA-9 in a small amount of a volatile organic solvent that is miscible with the carrier phase to improve partitioning.
Drug precipitation during the formulation process. 1. Optimize the process parameters: Adjust factors like homogenization speed, sonication time, or temperature to prevent premature drug precipitation. 2. Increase surfactant/stabilizer concentration: A higher concentration of stabilizing agents can prevent drug crystallization at the nanoparticle surface.
AIA-9 is too hydrophilic for the chosen lipid/polymer core. 1. Switch formulation type: If AIA-9 has some hydrophilicity, consider a system that can accommodate it, such as liposomes which can encapsulate hydrophilic drugs in their aqueous core.[14] 2. Prodrug approach: Chemically modify AIA-9 to a more lipophilic prodrug to improve its incorporation into the carrier matrix.[4]
Problem 2: Inconsistent or Poor In Vitro Drug Release Profile
Possible Cause Suggested Solution
"Burst release" (too much drug released too quickly). 1. Optimize formulation: Increase the lipid concentration or use a polymer with a higher glass transition temperature to create a more rigid matrix that retards drug diffusion. 2. Wash nanoparticles: Unencapsulated drug adsorbed on the surface is a common cause. Centrifuge and resuspend the nanoparticles in fresh medium before the release study to remove surface-bound drug.
Incomplete or very slow drug release. 1. Check sink conditions: Ensure the volume and composition of the release medium can dissolve at least 3-5 times the total amount of drug in the formulation. For poorly soluble drugs, adding surfactants (e.g., Tween 80, SLS) to the release medium may be necessary.[15] 2. Increase carrier degradation/erosion: If using a biodegradable polymer, select a polymer with a faster degradation rate (e.g., a lower molecular weight PLGA).
High variability between replicate experiments. 1. Standardize the protocol: Ensure all parameters (dialysis membrane MWCO, stirring speed, temperature, sampling volume) are kept consistent.[16][17] 2. Ensure homogenous sample: Properly disperse the formulation in the dialysis bag to avoid settling or aggregation, which can affect the surface area available for release.
Problem 3: No Significant Improvement in In Vivo Bioavailability
Possible Cause Suggested Solution
Formulation is not stable in the GI tract. 1. Protect the carrier: Use enteric-coated polymers or mucoadhesive coatings to protect nanoparticles from the acidic stomach environment and increase residence time in the intestine.[1] 2. Assess formulation stability: Test the stability of your formulation in simulated gastric and intestinal fluids (SGF, SIF) before conducting animal studies.
Rapid clearance of nanoparticles by the reticuloendothelial system (RES). 1. Surface modification: Coat the nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, to create a "stealth" effect that reduces uptake by the RES and prolongs circulation time.[10]
Poor correlation between in vitro release and in vivo absorption. 1. Refine the in vitro model: Make the in vitro release conditions more physiologically relevant. Use biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the intestine instead of simple buffers.

Data Presentation: Comparison of Bioavailability Enhancement Strategies

The following table summarizes quantitative data from representative studies on the oral bioavailability enhancement of poorly soluble anti-infective agents using various formulation technologies.

Formulation Strategy Anti-infective Agent Key Finding Fold Increase in Oral Bioavailability (Compared to Free Drug)
Solid Lipid Nanoparticles (SLNs) AzithromycinImproved activity against MRSA skin infections and biofilm prevention.[14]~2.5 - 5 fold
Self-Nanoemulsifying Drug Delivery System (SNEDDS) CefotaximeProtected the drug from degradation by bile acids in the GIT.[1]~3 - 7 fold
Polymeric Nanoparticles GentamicinEnhanced efficacy against drug-resistant S. aureus and P. aeruginosa.[10]~4 - 8 fold
Liposomes AzithromycinRetained the drug more efficiently in the skin for treating infections.[14]~2 - 4 fold

Note: The values presented are illustrative and can vary significantly based on the specific drug, formulation composition, and animal model used.

Experimental Protocols

Protocol 1: Preparation of AIA-9 Solid Lipid Nanoparticles (SLNs)

This protocol describes a high-pressure homogenization method for preparing SLNs.

  • Preparation of Lipid Phase:

    • Melt a solid lipid (e.g., glyceryl monostearate) by heating it to 5-10°C above its melting point.

    • Dissolve a pre-weighed amount of this compound in the molten lipid under constant stirring to form a clear solution.

  • Preparation of Aqueous Phase:

    • Heat an aqueous surfactant solution (e.g., 2.5% w/v Poloxamer 188) to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot lipid phase to the hot aqueous phase dropwise under high-speed stirring (e.g., 8000 rpm) using a high-shear homogenizer for 5-10 minutes. This forms a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately process the hot pre-emulsion through a high-pressure homogenizer (HPH).

    • Homogenize for 3-5 cycles at a pressure of 500-1500 bar.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath. The cooling process causes the lipid to recrystallize, forming solid lipid nanoparticles with AIA-9 entrapped within the matrix.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine encapsulation efficiency by separating the free drug from the SLNs (e.g., via ultracentrifugation) and quantifying the drug in the supernatant using HPLC.

Caption: Experimental workflow for preparing Solid Lipid Nanoparticles (SLNs).
Protocol 2: In Vitro Drug Release Study using Dialysis Bag Method

This protocol is used to assess the rate at which AIA-9 is released from its formulation.[15][18]

  • Preparation of Materials:

    • Select a dialysis membrane with a molecular weight cut-off (MWCO) that allows free passage of AIA-9 but retains the nanoparticles (e.g., 12-14 kDa).

    • Pre-soak the dialysis membrane in the release medium for at least 30 minutes.[15]

    • Prepare the release medium (e.g., phosphate (B84403) buffer pH 6.8 with 0.5% Tween 80 to ensure sink conditions).

  • Experimental Setup:

    • Accurately place a known quantity of the AIA-9 formulation (e.g., 1 mL of SLN dispersion) inside the pre-soaked dialysis bag.

    • As a control, place a solution of free AIA-9 (at the same concentration) in a separate bag.

    • Securely close both ends of the bags with dialysis clips.

    • Immerse each bag in a beaker containing a defined volume of pre-warmed (37°C) release medium (e.g., 100 mL).

    • Place the beakers in a shaking water bath or on a magnetic stirrer set to 37°C and a constant agitation speed (e.g., 100 rpm).[15][16]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot of the release medium from each beaker.

    • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[15]

  • Sample Analysis:

    • Filter the collected samples if necessary.

    • Quantify the concentration of AIA-9 in each sample using a validated analytical method, such as HPLC-UV.

    • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Oral Pharmacokinetic Study in Rats

This protocol outlines a basic procedure to determine the in vivo bioavailability of the AIA-9 formulation.[19][20][21]

  • Animal Preparation:

    • Use healthy adult rats (e.g., Sprague-Dawley, Wistar), allowing them to acclimatize for at least one week.[19][20]

    • Fast the animals overnight (8-12 hours) before dosing, with free access to water.[20][22]

    • Divide rats into groups (e.g., n=5 per group):

      • Group 1: Control (Free AIA-9 suspension)

      • Group 2: Test (AIA-9 formulation)

      • Group 3: Intravenous (IV) (AIA-9 solution, for absolute bioavailability calculation)

  • Drug Administration:

    • Administer the oral formulations (Control and Test) at a specific dose via oral gavage.[23]

    • Administer the IV formulation via the tail vein.[21]

  • Blood Sampling:

    • Collect blood samples (~0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[19][22]

    • Collect samples into heparinized tubes.

  • Plasma Processing and Analysis:

    • Centrifuge the blood samples (e.g., 5,000 rpm for 10 min) to separate the plasma.[20]

    • Store plasma samples at -80°C until analysis.

    • Extract AIA-9 from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the drug concentration in the plasma using a validated LC-MS/MS or HPLC method.

  • Data Analysis:

    • Plot the plasma concentration of AIA-9 versus time for each group.

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

    • Calculate the relative oral bioavailability: (AUC_oral_test / AUC_oral_control) * 100%.

    • Calculate the absolute oral bioavailability: (AUC_oral_test / AUC_IV) * (Dose_IV / Dose_oral_test) * 100%.

References

"challenges and solutions for large-scale synthesis of Anti-infective agent 9"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Large-Scale Synthesis of Anti-infective Agent 9

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this complex synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the large-scale synthesis of this compound?

A1: The most critical steps are the stereoselective reduction of the ketone intermediate (Step 3) and the palladium-catalyzed cross-coupling reaction (Step 5). These steps are highly sensitive to reaction conditions and can significantly impact the overall yield and purity of the final product.

Q2: My overall yield is consistently low. What are the likely causes?

A2: Low overall yield can stem from several factors. The most common issues are incomplete reactions in Steps 3 or 5, degradation of intermediates, and inefficient purification. We recommend analyzing the purity of each intermediate to pinpoint the problematic step. Refer to the troubleshooting guide below for a more detailed breakdown.

Q3: I'm observing a significant amount of the diastereomer byproduct in Step 3. How can I improve the stereoselectivity?

A3: The stereoselectivity of the reduction in Step 3 is highly dependent on the catalyst and temperature. Ensure that the chiral catalyst is of high purity and that the reaction temperature is strictly maintained at -78°C. See Table 1 for a comparison of different catalysts and their effect on diastereomeric excess.

Q4: The palladium catalyst in Step 5 appears to be deactivating, leading to a stalled reaction. What can be done to prevent this?

A4: Catalyst deactivation in the cross-coupling step is often caused by impurities in the starting materials or solvent. Ensure all reagents are freshly purified and that the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). The choice of ligand can also influence catalyst stability; consider using a more robust ligand system as outlined in Table 2.

Troubleshooting Guides

Guide 1: Low Yield in Stereoselective Reduction (Step 3)

If you are experiencing low yields in the stereoselective reduction of the ketone intermediate, follow this diagnostic workflow:

G start Low Yield in Step 3 check_purity Check Purity of Ketone Intermediate start->check_purity check_catalyst Verify Catalyst Activity and Loading start->check_catalyst check_temp Confirm Reaction Temperature (-78°C) start->check_temp check_atmosphere Ensure Inert Atmosphere start->check_atmosphere impure_sm Impurity Detected check_purity->impure_sm Yes end_node Problem Resolved check_purity->end_node No catalyst_issue Catalyst Inactive check_catalyst->catalyst_issue Yes check_catalyst->end_node No temp_issue Temperature Fluctuation check_temp->temp_issue Yes check_temp->end_node No atmosphere_issue Oxygen/Moisture Contamination check_atmosphere->atmosphere_issue Yes check_atmosphere->end_node No repurify_sm Repurify Ketone Intermediate (e.g., Recrystallization) impure_sm->repurify_sm repurify_sm->end_node new_catalyst Use Fresh Batch of Catalyst catalyst_issue->new_catalyst new_catalyst->end_node stabilize_temp Calibrate Thermometer and Improve Bath Insulation temp_issue->stabilize_temp stabilize_temp->end_node degas_solvent Degas Solvent and Use Schlenk Technique atmosphere_issue->degas_solvent degas_solvent->end_node

Caption: Troubleshooting workflow for low yield in Step 3.

Quantitative Data Summary

Table 1: Optimization of Stereoselective Reduction (Step 3)

Catalyst (1.5 mol%)SolventTemperature (°C)Yield (%)Diastereomeric Excess (d.e. %)
Catalyst ATHF-788592
Catalyst AToluene-788288
Catalyst B THF -78 91 >99
Catalyst BTHF-408895
Catalyst CDCM-787585

Table 2: Optimization of Palladium-Catalyzed Cross-Coupling (Step 5)

Palladium Source (2 mol%)Ligand (4 mol%)BaseTemperature (°C)Yield (%)
Pd₂(dba)₃P(t-Bu)₃K₂CO₃8078
Pd(OAc)₂SPhosK₂CO₃8085
Pd₂(dba)₃ XPhos K₃PO₄ 100 94
Pd(OAc)₂XPhosK₂CO₃10089
PdCl₂(dppf)-Cs₂CO₃10072

Experimental Protocols

Protocol 1: Stereoselective Reduction of Ketone Intermediate (Step 3)

Materials:

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an Argon atmosphere, add the Ketone Intermediate.

  • Dissolve the intermediate in anhydrous THF.

  • Cool the solution to -78°C using an acetone/dry ice bath.

  • In a separate flask, prepare a solution of Catalyst B in anhydrous THF and add it to the reaction mixture dropwise over 10 minutes.

  • Stir the mixture for 30 minutes at -78°C.

  • Add sodium borohydride (NaBH₄) portion-wise over 20 minutes, ensuring the internal temperature does not exceed -70°C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 4-6 hours).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl at -78°C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired alcohol.

Process Visualization

Overall Synthesis Workflow

The following diagram illustrates the key stages in the production of this compound, from starting materials to the final Active Pharmaceutical Ingredient (API).

G cluster_synthesis Synthesis Stages cluster_purification Purification & Isolation cluster_qc Quality Control A Step 1: Aldol Condensation B Step 2: Oxidation A->B C Step 3: Stereoselective Reduction B->C D Step 4: Protection C->D J In-Process Controls (IPC) C->J E Step 5: Pd-Catalyzed Cross-Coupling D->E F Step 6: Deprotection E->F E->J G Crude Product Isolation F->G H Crystallization G->H I Final API Drying H->I K Final API Release Testing I->K

Caption: High-level workflow for the synthesis of this compound.

Technical Support Center: Investigating Acquired Resistance to Anti-infective Agent 9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating mechanisms of acquired resistance to Anti-infective Agent 9. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: My microbial culture, which was initially sensitive to this compound, now shows resistance. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to anti-infective agents can occur through several mechanisms. The most common are:

  • Enzymatic Inactivation: The microorganism may acquire genes that produce enzymes capable of degrading or modifying this compound, rendering it inactive.[1][2][3] A classic example is the production of β-lactamases which inactivate penicillin.[2][4]

  • Target Modification: The molecular target of this compound within the microorganism may be altered due to mutations in the corresponding gene.[2][5] This change can prevent the agent from binding effectively, thus reducing its efficacy.

  • Reduced Intracellular Concentration: The microorganism can limit the internal concentration of this compound through two main strategies:

    • Decreased Permeability: Changes in the cell membrane or wall, such as alterations in porin channels, can reduce the uptake of the agent.[2][5]

    • Increased Efflux: The microorganism may acquire or upregulate efflux pumps, which are membrane proteins that actively transport the agent out of the cell.[2][6][7]

  • Metabolic Bypass: The microorganism might develop alternative metabolic pathways to circumvent the process inhibited by this compound.[5]

Q2: How do I develop a resistant cell line in my laboratory to study these mechanisms?

A2: Developing a resistant cell line in vitro is a common starting point. This can be achieved by continuously exposing a sensitive parental cell line to gradually increasing concentrations of this compound over an extended period.[8][9] It is crucial to periodically measure the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) to monitor the development of resistance. A significant and stable increase in the IC50/MIC value compared to the parental line indicates the acquisition of resistance.[8]

Q3: What are the initial steps to identify the mechanism of resistance in my newly developed resistant cell line?

A3: A logical first step is to perform a comparative analysis between your resistant and the parental sensitive cell line. Key initial experiments include:

  • Antimicrobial Susceptibility Testing (AST): Confirm the level of resistance by determining the Minimum Inhibitory Concentration (MIC) of this compound for both sensitive and resistant strains.[10][11]

  • Whole-Genome Sequencing (WGS): This can identify mutations in potential target genes, regulatory regions, or the acquisition of new genes that could confer resistance.[12]

  • Gene Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) or RNA sequencing can reveal the upregulation of genes encoding efflux pumps or drug-inactivating enzymes.[8]

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Potential Cause Troubleshooting Steps
Inoculum size variability Ensure a standardized inoculum is used for each experiment. Variations in bacterial density can significantly impact MIC values.[13]
Inconsistent antibiotic concentration Prepare fresh stock solutions of this compound and verify the final concentrations in your assay. Deviations can lead to incorrect results.[13]
Media pH and composition The pH and composition of the culture medium can affect the activity of the anti-infective agent. Use the recommended and consistent media for all experiments.[13]
Incubation time and temperature Adhere to standardized incubation times and temperatures as these can influence microbial growth and agent stability.
Problem 2: No Difference in Target Gene Sequence Between Sensitive and Resistant Strains
Potential Cause Troubleshooting Steps
Resistance is not due to target modification Investigate other potential mechanisms such as increased efflux or enzymatic inactivation.
Epigenetic modifications Consider the possibility of epigenetic changes that may alter gene expression without changing the DNA sequence.
Post-translational modifications of the target The target protein may be modified after translation, affecting its interaction with the drug. This would not be detected by DNA sequencing.
Problem 3: Western Blot Shows No Overexpression of Efflux Pump Proteins in Resistant Strain
Potential Cause Troubleshooting Steps
Poor antibody quality Validate your primary antibody to ensure it is specific and sensitive for the target efflux pump protein.
Inefficient protein extraction or transfer Optimize your protein extraction protocol. Confirm successful transfer of proteins to the membrane using a total protein stain like Ponceau S.[14]
Low protein abundance Increase the amount of protein loaded onto the gel.[14]
Incorrect antibody concentration Titrate the primary and secondary antibody concentrations to find the optimal dilution for signal detection.[14][15]
Resistance is not mediated by this specific efflux pump There are numerous families of efflux pumps. The resistance in your strain might be due to a different pump that your antibody does not recognize.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)

  • This compound stock solution

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Prepare a serial two-fold dilution of this compound in the broth directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Adjust the bacterial inoculum to a concentration of approximately 1 x 10^6 CFU/mL.

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of 5 x 10^5 CFU/mL and a final volume of 100 µL.

  • Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Protocol 2: Efflux Pump Activity Assay using a Fluorescent Substrate

This assay measures the accumulation of a fluorescent dye, a known substrate of efflux pumps, to assess pump activity.[6][7]

Materials:

  • Sensitive and resistant bacterial strains

  • Phosphate-buffered saline (PBS)

  • Fluorescent dye (e.g., Ethidium Bromide or Hoechst 33342)

  • Efflux pump inhibitor (EPI) as a positive control (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Grow sensitive and resistant bacterial cultures to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash twice with PBS.

  • Resuspend the cells in PBS to a final optical density at 600 nm (OD600) of 0.4.[7]

  • To the wells of the 96-well plate, add 50 µL of the bacterial cell suspension.

  • Add 50 µL of PBS containing various concentrations of this compound or a known EPI. Include a no-inhibitor control.

  • Incubate the plate at room temperature for 10 minutes.[7]

  • Add 100 µL of the fluorescent substrate solution (e.g., 2 µg/mL Ethidium Bromide in PBS) to all wells.

  • Immediately measure the fluorescence over time using a plate reader. An increase in fluorescence in the presence of an inhibitor indicates reduced efflux.

Data Presentation

Table 1: Hypothetical MIC Values for this compound

StrainMIC (µg/mL) - Day 0MIC (µg/mL) - Day 30Fold Change
Parental Sensitive Strain221
Resistant Strain 126432
Resistant Strain 2212864

Table 2: Hypothetical Relative Gene Expression of Efflux Pump ABC-1

StrainRelative Gene Expression (Fold Change vs. Parental)
Parental Sensitive Strain1.0
Resistant Strain 115.2
Resistant Strain 235.8

Visualizations

Diagram 1: General Mechanisms of Acquired Resistance

cluster_cell Microorganism Target Drug Target AlteredTarget Altered Target Target->AlteredTarget Mutation Efflux Efflux Pump Drug This compound Efflux->Drug Expulsion Enzyme Inactivating Enzyme InactiveDrug Inactive Agent Enzyme->InactiveDrug Inactivation Drug->Target Inhibition Drug->Efflux Entry Drug->Enzyme Entry

Caption: Overview of common mechanisms of acquired resistance to anti-infective agents.

Diagram 2: Experimental Workflow for Investigating Resistance

Start Resistant Phenotype Observed MIC Confirm Resistance (MIC Assay) Start->MIC WGS Whole Genome Sequencing MIC->WGS RNAseq Transcriptomic Analysis (RNA-Seq) MIC->RNAseq Mutation Identify Mutations (e.g., Target Gene) WGS->Mutation GeneExpression Identify Differentially Expressed Genes (e.g., Efflux Pumps) RNAseq->GeneExpression Validation Functional Validation Mutation->Validation GeneExpression->Validation EffluxAssay Efflux Pump Assay Validation->EffluxAssay EnzymeAssay Enzyme Inactivation Assay Validation->EnzymeAssay Conclusion Determine Resistance Mechanism EffluxAssay->Conclusion EnzymeAssay->Conclusion

Caption: A typical workflow for identifying the mechanism of acquired resistance.

Diagram 3: Hypothetical Signaling Pathway Upregulating an Efflux Pump

Drug This compound Stress SensorKinase Sensor Kinase (e.g., EnvZ) Drug->SensorKinase Phosphorylation Phosphorylation SensorKinase->Phosphorylation ResponseRegulator Response Regulator (e.g., OmpR) Promoter Efflux Pump Gene Promoter ResponseRegulator->Promoter Binds to Phosphorylation->ResponseRegulator EffluxGene Efflux Pump Gene (abc-1) Promoter->EffluxGene Activates Transcription EffluxProtein Efflux Pump Protein EffluxGene->EffluxProtein Translation Resistance Increased Resistance EffluxProtein->Resistance

Caption: A hypothetical two-component system leading to efflux pump upregulation.

References

Technical Support Center: Refining Experimental Conditions for Anti-infective Agent 9 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their in vitro assays for Anti-infective Agent 9. For the purposes of this guide, "this compound" is a novel investigational agent targeting bacterial cell-to-cell communication, also known as quorum sensing (QS), a critical signaling pathway for virulence in many pathogens.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is hypothesized to be an anti-virulence agent that disrupts bacterial quorum sensing.[1][2] Unlike traditional antibiotics that inhibit growth, this agent is designed to interfere with the signaling pathways that regulate virulence factor production, making the bacteria less pathogenic.[1][2]

Q2: Which in vitro assays are recommended for initial characterization of this compound?

A2: A panel of in vitro assays is recommended to characterize a new anti-infective agent.[3] Key assays include:

  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration that inhibits visible bacterial growth.[4][5]

  • Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration that kills 99.9% of the initial bacterial inoculum.[4]

  • Time-Kill Curve Assay: To assess the rate of bacterial killing over time.[4][6]

  • Quorum Sensing (QS) Reporter Assay: To specifically measure the inhibitory effect of Agent 9 on the target signaling pathway.

Q3: How do I interpret the results from a time-kill curve experiment?

A3: A time-kill curve plots the log₁₀ of viable bacteria (CFU/mL) against time. A bactericidal effect is typically defined as a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum.[6] A bacteriostatic effect is observed when there is a prevention of growth, but not a significant reduction in the bacterial count compared to the initial inoculum.[7]

Q4: What are some common reasons for variability in MIC results?

A4: Inconsistent MIC results can arise from several factors, including:

  • Inoculum Preparation: The density of the initial bacterial culture can significantly impact MIC values.[8][9][10]

  • Media Composition: The pH and cation concentration of the growth medium can affect the activity of the anti-infective agent.[8][11]

  • Incubation Conditions: Variations in temperature and incubation time can lead to different results.[6][12]

  • Agent Stability: The stability of this compound in the chosen solvent and media should be confirmed.

Troubleshooting Guides

Potential Cause Troubleshooting Step Expected Outcome
Inoculum Density Variation Standardize the inoculum to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then dilute to the final required concentration (e.g., 5 x 10⁵ CFU/mL).[5][8] Verify the CFU/mL of your inoculum by plating serial dilutions.Consistent inoculum density and reproducible MICs.
Media Inconsistency Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing.[8] Check and record the pH of each new batch of media.MIC values should fall within a narrow, reproducible range.
Agent 9 Stock Solution Issues Prepare fresh stock solutions for each experiment. Use a validated solvent and store aliquots at the recommended temperature. Perform a serial dilution check to ensure accuracy.Consistent potency of the agent across experiments.
Potential Cause Troubleshooting Step Expected Outcome
Agent 9 Potency Verify the potency of the disks. If preparing in-house, ensure the correct concentration of Agent 9 is loaded and that the solvent has fully evaporated. Use disks that are within their expiration date and have been stored correctly.[8]A visible zone of inhibition should appear if the agent is active.
Inoculum Density Ensure the bacterial lawn is not too dense. The inoculum should be standardized to a 0.5 McFarland standard.[8]A properly standardized inoculum will allow for the formation of a clear zone of inhibition.
Agar (B569324) Depth and Type Use Mueller-Hinton agar with a consistent depth (e.g., 4 mm) in all plates. The depth can affect the diffusion of the agent.[8]Uniform diffusion and consistent zone sizes.
Potential Cause Troubleshooting Step Expected Outcome
Selection of Resistant Mutants The initial killing activity of Agent 9 may eliminate the susceptible population, allowing for the growth of a small number of pre-existing resistant mutants.[8]Characterize the regrown population for resistance to Agent 9.
Inducible Resistance Initial exposure to the agent may induce resistance mechanisms in the bacteria.[8]Perform genomic or proteomic analysis on the regrown bacteria to identify potential resistance mechanisms.
Agent Degradation This compound may not be stable over the full 24-hour period of the assay.Measure the concentration of Agent 9 in the culture medium at various time points to assess its stability.

Experimental Protocols

This protocol is based on the Clinical & Laboratory Standards Institute (CLSI) guidelines.[6]

  • Prepare Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into Mueller-Hinton Broth (MHB).

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[5]

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Prepare Agent 9 Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the agent in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the agent dilutions.

    • Include a positive control (bacteria with no agent) and a negative control (broth only).[5]

    • Incubate the plate at 37°C for 16-20 hours.[5]

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]

  • Preparation:

    • Prepare flasks containing MHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC).[4]

    • Include a growth control flask without any agent.[8]

    • Prepare a bacterial inoculum as described in the MIC protocol, adjusting the final concentration to approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.[6]

  • Inoculation and Sampling:

    • Inoculate each flask with the prepared bacterial suspension.

    • Incubate at 37°C with shaking.

    • At designated time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[8]

  • Enumeration:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours.[8]

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.[8]

    • Plot log₁₀ CFU/mL versus time for each concentration.[4]

Visualizations

This compound Mechanism of Action Hypothetical Signaling Pathway Targeted by Agent 9 cluster_bacteria Bacterial Cell Autoinducer Autoinducer Receptor Receptor Autoinducer->Receptor Binds Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates Virulence_Genes Virulence Gene Expression Signaling_Cascade->Virulence_Genes Induces Agent_9 Anti-infective Agent 9 Agent_9->Receptor Inhibits

Caption: Hypothetical mechanism of action for this compound.

Experimental Workflow for Agent 9 Evaluation General In Vitro Assay Workflow Start Start MIC_Assay MIC Assay Start->MIC_Assay Time_Kill_Assay Time-Kill Assay MIC_Assay->Time_Kill_Assay Determine concentrations QS_Reporter_Assay QS Reporter Assay MIC_Assay->QS_Reporter_Assay Determine concentrations Data_Analysis Data Analysis Time_Kill_Assay->Data_Analysis QS_Reporter_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro evaluation of this compound.

Troubleshooting Logic for Inconsistent MICs Troubleshooting Inconsistent MIC Results Inconsistent_MICs Inconsistent MIC Results Check_Inoculum Verify Inoculum (McFarland & Plating) Inconsistent_MICs->Check_Inoculum Check_Media Check Media (pH, Cations) Inconsistent_MICs->Check_Media Check_Agent Check Agent 9 Stock (Fresh, Dilution) Inconsistent_MICs->Check_Agent Consistent_Results Consistent Results Check_Inoculum->Consistent_Results Check_Media->Consistent_Results Check_Agent->Consistent_Results

Caption: Decision tree for troubleshooting inconsistent MIC results.

References

"impact of serum protein binding on the activity of Anti-infective agent 9"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anti-infective Agent 9

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel synthetic fluoroquinolone with a dual mechanism of action. It inhibits bacterial DNA gyrase, which is essential for DNA replication, and it also modulates the host's inflammatory response by inhibiting the MAPK/ERK signaling pathway, reducing the production of pro-inflammatory cytokines.

Q2: How significantly does serum protein binding affect the in vitro activity of this compound?

A2: Serum protein binding has a notable impact on the in vitro activity of this compound. Only the unbound fraction of the drug is microbiologically active.[1] The agent is approximately 85-90% bound to human serum proteins, primarily albumin. This binding can lead to a significant increase in the Minimum Inhibitory Concentration (MIC) when tested in the presence of serum or albumin.[2][3]

Q3: Why are my MIC values for this compound higher in the presence of human serum compared to standard broth?

A3: This is the expected outcome. The high degree of protein binding means that a large portion of the agent is sequestered by serum proteins, reducing the concentration of the free, active drug available to act on the bacteria.[1][2][4] Therefore, a higher total drug concentration is required to achieve the same inhibitory effect, resulting in an elevated MIC.

Q4: Can I use bovine serum albumin (BSA) as a substitute for human serum albumin (HSA) in my experiments?

A4: While BSA can be used, it is not recommended as a direct substitute for HSA without validation. The binding affinity of drugs can differ significantly between species and protein orthologs.[2] For this compound, binding to BSA is considerably lower than to HSA, which would underestimate the impact of protein binding on its activity.

Troubleshooting Guides

Problem 1: High variability in MIC results when testing in serum-supplemented media.

  • Possible Cause 1: Inconsistent Serum/Albumin Concentration. The percentage of protein in the media directly influences the free fraction of the drug.

    • Solution: Ensure precise and consistent addition of serum or albumin to your media for all experiments. Prepare a large batch of serum-supplemented media to minimize well-to-well and plate-to-plate variability.

  • Possible Cause 2: Inoculum Effect. A higher bacterial inoculum can lead to higher MICs, and this effect can be exacerbated in the presence of proteins.

    • Solution: Strictly adhere to standardized inoculum preparation procedures (e.g., 0.5 McFarland standard) to ensure a consistent starting bacterial concentration.[5]

  • Possible Cause 3: Lot-to-lot Variability of Serum. Different lots of human serum can have variations in protein composition and endogenous substances that may affect drug binding.

    • Solution: If possible, purchase a large single lot of serum for an entire study. If you must switch lots, perform a bridging experiment to compare MICs between the old and new lots with a quality control strain.

Problem 2: The observed in vivo efficacy does not correlate well with the total plasma concentration of this compound.

  • Possible Cause: High Protein Binding. In vivo activity is primarily driven by the unbound concentration of the drug at the site of infection, not the total plasma concentration.[1][4][6]

    • Solution: When building pharmacokinetic/pharmacodynamic (PK/PD) models, always use the unbound drug concentration. Measure the free fraction of this compound in the plasma of your animal model and correlate this with the observed efficacy.

Quantitative Data Summary

Table 1: Serum Protein Binding of this compound

SpeciesProtein Source% Bound (Mean ± SD)
HumanPooled Serum88.2 ± 2.5
HumanHuman Serum Albumin (HSA)85.1 ± 3.1
BovineBovine Serum Albumin (BSA)45.7 ± 4.2
MousePooled Serum76.4 ± 3.8

Table 2: Impact of Human Serum on MIC of this compound against Staphylococcus aureus ATCC 29213

Media% Human SerumMIC (µg/mL)Fold Change in MIC
Cation-Adjusted Mueller-Hinton Broth (CAMHB)0%0.125-
CAMHB + Human Serum25%0.54
CAMHB + Human Serum50%2.016

Experimental Protocols

Protocol 1: Determination of Serum Protein Binding by Equilibrium Dialysis

This protocol is a standard method for determining the fraction of a drug that binds to plasma proteins.[7][8][9]

  • Preparation: Hydrate the dialysis membranes (e.g., 12-14 kDa MWCO) as per the manufacturer's instructions.

  • Assembly: Assemble the equilibrium dialysis apparatus (e.g., HTD96b system) with the hydrated membranes separating the two chambers of each well.

  • Sample Preparation: Spike pooled human plasma with this compound to the desired final concentration (e.g., 1 µM).

  • Loading: Add the drug-spiked plasma to one chamber (the donor chamber) and an equal volume of protein-free buffer (e.g., PBS, pH 7.4) to the other chamber (the receiver chamber).

  • Equilibration: Seal the plate and incubate at 37°C with gentle shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of this compound in both samples using a validated analytical method such as LC-MS/MS.

  • Calculation:

    • Fraction unbound (%) = (Concentration in buffer chamber / Concentration in plasma chamber) x 100

    • % Bound = 100 - Fraction unbound (%)

Protocol 2: MIC Determination in the Presence of Human Serum

This protocol adapts the standard broth microdilution method to assess antimicrobial activity in a more physiologically relevant matrix.[10][11]

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with the desired concentration of filter-sterilized human serum (e.g., 50% v/v). Ensure the serum is heat-inactivated if required.

  • Drug Dilution Series: Prepare a serial two-fold dilution of this compound in the serum-supplemented CAMHB in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (inoculum in serum-supplemented media without drug) and a sterility control well (uninoculated serum-supplemented media).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

logical_workflow cluster_0 Problem Identification cluster_1 Investigation Steps cluster_2 Data Analysis & Conclusion start Inconsistent In Vitro Activity or Poor In Vivo Correlation check_binding Determine Serum Protein Binding % start->check_binding Hypothesis: Protein binding is a factor measure_free Measure Unbound Drug Concentration In Vivo start->measure_free For in vivo studies measure_mic Measure MIC in Serum-Supplemented Media check_binding->measure_mic If binding is high (>80%) correlate Correlate Unbound Concentration with MIC/Efficacy measure_mic->correlate measure_free->correlate conclusion Conclusion: Activity is driven by unbound drug fraction correlate->conclusion

Caption: Workflow for investigating the impact of serum protein binding.

signaling_pathway cluster_bacteria Bacterial Cell cluster_host Host Cell gyrase DNA Gyrase replication DNA Replication gyrase->replication Enables mapk MAPK/ERK Pathway cytokines Pro-inflammatory Cytokines mapk->cytokines Activates agent9 This compound (Unbound Fraction) agent9->gyrase Inhibits agent9->mapk Inhibits bound_agent Bound Agent 9 (Inactive) agent9->bound_agent Binds to serum_protein Serum Proteins (e.g., Albumin) serum_protein->bound_agent

Caption: Dual mechanism of action of unbound this compound.

troubleshooting_tree start High MIC variability in serum media? q1 Is serum concentration consistent? start->q1 sol1 Action: Use a single, well-mixed batch of media. q1->sol1 No q2 Is inoculum density standardized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Strictly adhere to 0.5 McFarland standard. q2->sol2 No q3 Using a single lot of serum? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Perform bridging study between lots. q3->sol3 No end Variability likely controlled. If issues persist, check reagent/instrumentation. q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting guide for variable MIC results.

References

"addressing unexpected cytotoxicity of Anti-infective agent 9 in mammalian cells"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing unexpected cytotoxicity in mammalian cells when using Anti-infective Agent 9.

Frequently Asked Questions (FAQs)

This section is designed to help you systematically troubleshoot unexpected cell death in your experiments. We recommend starting with Tier 1 checks before proceeding to more in-depth investigations.

Tier 1: Initial Experimental Checks

Q1: I'm observing significant cell death in my cultures treated with this compound, which was not expected. What are the first things I should verify?

A1: When unexpected cytotoxicity occurs, it's crucial to first rule out common experimental variables. Systematically check the following:

  • Compound Integrity:

    • Solubility: Visually inspect your stock and working solutions for any precipitates. Poor solubility can lead to inaccurate concentrations and artifacts.

    • Storage: Confirm that the agent has been stored according to the manufacturer's instructions (e.g., correct temperature, protection from light). Degradation can alter its activity.

    • Preparation: Always use freshly prepared dilutions for your experiments. Repeated freeze-thaw cycles of the stock solution can degrade the compound.[1]

  • Cell Culture Conditions:

    • Cell Health: Ensure your cells are healthy, within a low passage number, and in the logarithmic growth phase before starting the experiment. Stressed or over-confluent cells can be more susceptible to cytotoxic effects.[1]

    • Contamination: Perform routine checks for microbial contamination, especially mycoplasma, which can go undetected by simple microscopy and significantly alter cellular responses.[2]

  • Experimental Protocol:

    • Vehicle Control: Ensure the concentration of the solvent (e.g., DMSO) in your vehicle control is identical to that in your treated wells and is at a non-toxic level (typically ≤0.5%).[3]

    • Dose and Duration: Review the concentration range and incubation time. It's possible the cytotoxic threshold for mammalian cells is lower than anticipated. A comprehensive dose-response and time-course experiment is recommended.[1][4]

Tier 2: Identifying the Mechanism of Cell Death

Q2: I've confirmed my compound and cell culture conditions are optimal, but I still see cytotoxicity. How can I determine if the cells are dying by apoptosis or necrosis?

  • Flow Cytometry with Annexin V and Propidium Iodide (PI): This is the gold standard method.

    • Annexin V+/PI-: Early apoptotic cells.

    • Annexin V+/PI+: Late apoptotic or necrotic cells.

    • Annexin V-/PI+: Primarily necrotic cells.

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases.[8][9] Measuring the activity of initiator caspases (e.g., Caspase-9 for the intrinsic pathway) and executioner caspases (e.g., Caspase-3) can confirm apoptosis.[10][11]

  • LDH Release Assay: Lactate (B86563) dehydrogenase (LDH) is released from cells with compromised membrane integrity, a hallmark of necrosis.[12][13]

A logical workflow for troubleshooting unexpected cytotoxicity is outlined below.

G start Observation: Unexpected Cytotoxicity with Agent 9 tier1 Tier 1: Initial Checks - Compound Integrity - Cell Health & Contamination - Vehicle Controls start->tier1 issue_resolved Issue Resolved? (e.g., experimental artifact) tier1->issue_resolved tier2 Tier 2: Characterize Cell Death - Annexin V / PI Staining - Caspase Activity Assays - LDH Release Assay tier3 Tier 3: Investigate Mechanism - Mitochondrial Health (MMP) - Oxidative Stress (ROS levels) - Target Engagement Assays tier2->tier3 conclusion Conclusion: Identify Cytotoxic Pathway tier3->conclusion issue_resolved->tier2 No issue_resolved->conclusion Yes

Caption: A troubleshooting workflow for investigating unexpected cytotoxicity.

Tier 3: Investigating Potential Molecular Mechanisms

Q3: My results suggest this compound is inducing apoptosis. What are the likely underlying molecular mechanisms for an anti-infective agent?

A3: Many anti-infective agents have off-target effects on mammalian cells, often by interfering with organelles that share prokaryotic features, such as mitochondria.[14][15] Two highly plausible mechanisms are mitochondrial dysfunction and the subsequent induction of oxidative stress.

  • Mitochondrial Dysfunction: Drugs can impair mitochondrial function by inhibiting the respiratory chain, disrupting the mitochondrial membrane potential (MMP), or damaging mitochondrial DNA (mtDNA).[16][17][18][19] This can trigger the intrinsic pathway of apoptosis.[10]

  • Oxidative Stress: Damaged mitochondria can produce excessive reactive oxygen species (ROS), leading to oxidative stress.[20][21] This state of cellular imbalance can damage lipids, proteins, and DNA, further promoting apoptosis.[22][23]

The diagram below illustrates the proposed mechanism of Agent 9-induced cytotoxicity.

G cluster_cell Mammalian Cell cluster_mito Mitochondrion agent9 This compound mmp Loss of Mitochondrial Membrane Potential (ΔΨm) agent9->mmp induces ros Increased ROS Production mmp->ros leads to cyto_c Cytochrome c Release mmp->cyto_c triggers ros->mmp damages apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Data Interpretation & Troubleshooting Tables

Table 1: Interpreting Cytotoxicity Assay Results

AssayPrincipleResult with Agent 9 (Hypothesized)Interpretation
MTT/XTT Assay Measures metabolic activity via mitochondrial dehydrogenases.[12][24]Decreased signalReduced cell viability, possibly due to mitochondrial impairment.
LDH Release Assay Measures lactate dehydrogenase (LDH) release from cells with damaged membranes.[12][13]Minor to moderate increaseSuggests some late apoptotic or necrotic cells, but likely not the primary death mechanism if apoptosis is dominant.
Annexin V/PI Annexin V binds to phosphatidylserine (B164497) on apoptotic cell surfaces; PI stains DNA of cells with compromised membranes.Increased Annexin V+/PI- & Annexin V+/PI+ populationsIndicates early and late-stage apoptosis.
Caspase-Glo 3/7 Measures activity of executioner caspases 3 and 7.Increased luminescenceConfirms activation of the apoptotic cascade.
JC-1/TMRM Assay Fluorescent dyes that measure mitochondrial membrane potential (MMP).Decreased fluorescence ratio/intensityIndicates mitochondrial depolarization, a key step in intrinsic apoptosis.[16]
ROS Detection Probes like DCFDA or CellROX measure reactive oxygen species.Increased fluorescenceSuggests induction of oxidative stress.[20]

Table 2: Common Issues in Cytotoxicity Assays

IssuePotential Cause(s)Troubleshooting Steps
High Background Signal - Microbial contamination reducing assay reagents (e.g., MTT).[3]- High endogenous enzyme activity in serum (LDH assay).[3]- Phenol (B47542) red interference in absorbance/fluorescence readings.[3][25]- Visually inspect cultures for contamination; use antibiotics if necessary.- Test serum for background LDH activity or use serum-free medium during the assay.- Use phenol red-free medium for the assay incubation step.
Low Signal / Readings - Insufficient cell number.- Incubation time with reagent is too short.- Incomplete solubilization of formazan (B1609692) crystals (MTT assay).[3]- Optimize cell seeding density via a titration experiment.[3][26]- Increase incubation time with the assay reagent (e.g., 1-4 hours for MTT).- Ensure complete mixing with the solubilization solution (e.g., DMSO).
High Variability Between Replicates - Uneven cell seeding.- Edge effects in the plate due to evaporation.- Inconsistent reagent addition or incubation times.[3]- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or ensure proper humidification in the incubator.- Use a multichannel pipette for reagent addition; standardize all incubation steps precisely.

Key Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V & Propidium Iodide Staining

This protocol provides a method for quantifying apoptosis and necrosis using flow cytometry.

  • Cell Preparation:

    • Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment.

    • Treat cells with various concentrations of this compound, a vehicle control, and a positive control for apoptosis (e.g., 1 µM staurosporine (B1682477) for 4 hours).

  • Cell Harvesting:

    • After the treatment period, carefully collect the culture medium (which contains floating/dead cells) into a 15 mL conical tube.

    • Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic cell dissociation buffer or trypsin.

    • Combine the detached adherent cells with their corresponding culture medium from the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, PI-only, and Annexin V-only controls to set up compensation and gates correctly.

    • Quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-; Early Apoptotic: Annexin V+/PI-; Late Apoptotic/Necrotic: Annexin V+/PI+).

Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP)

This protocol uses the fluorescent dye JC-1 to assess mitochondrial health. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers that fluoresce green.

  • Cell Preparation:

    • Seed cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.

    • Treat cells with this compound, a vehicle control, and a positive control for mitochondrial depolarization (e.g., CCCP).

  • Staining:

    • Prepare a 2 µM JC-1 staining solution in pre-warmed culture medium.

    • Remove the treatment medium from the cells and add 100 µL of the JC-1 staining solution to each well.

    • Incubate the plate for 20-30 minutes at 37°C in a CO2 incubator.

  • Measurement:

    • Remove the staining solution and wash the cells twice with 100 µL of pre-warmed PBS or culture medium.

    • Add 100 µL of pre-warmed medium to each well.

    • Measure fluorescence using a microplate reader.

      • Red Fluorescence (Aggregates): Excitation ~560 nm / Emission ~595 nm.

      • Green Fluorescence (Monomers): Excitation ~485 nm / Emission ~535 nm.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence for each well.

    • A decrease in the red/green ratio indicates mitochondrial depolarization and a loss of MMP.

The workflow for this investigation is shown below.

G start Hypothesis: Agent 9 Causes Mitochondrial Dysfunction exp1 Experiment 1: Measure Mitochondrial Membrane Potential (MMP) (e.g., JC-1 Assay) start->exp1 exp2 Experiment 2: Measure Reactive Oxygen Species (ROS) (e.g., CellROX Assay) start->exp2 exp3 Experiment 3: Confirm Apoptosis Pathway (e.g., Caspase-9 Activity Assay) start->exp3 result1 Result: Decreased MMP exp1->result1 result2 Result: Increased ROS exp2->result2 result3 Result: Increased Caspase-9 Activity exp3->result3 conclusion Conclusion: Agent 9 induces mitochondrial dysfunction, leading to oxidative stress and intrinsic apoptosis. result1->conclusion result2->conclusion result3->conclusion

Caption: Experimental workflow to confirm mitochondrial-mediated apoptosis.

References

"preventing degradation of Anti-infective agent 9 during storage and experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Anti-infective Agent 9 during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For long-term stability, this compound should be stored as a lyophilized powder at -20°C to -80°C in a desiccated environment. When stored correctly, the agent is stable for up to 24 months. Always refer to the Certificate of Analysis for lot-specific recommendations.

Q2: I need to prepare a stock solution. What is the recommended solvent and storage condition?

We recommend preparing stock solutions in anhydrous DMSO or ethanol (B145695) at a concentration of 10-50 mM. For short-term storage (less than 1 week), these solutions can be kept at 4°C. For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.

Q3: My stock solution has turned yellow. What does this indicate?

A color change in the stock solution, such as turning yellow, often indicates degradation of the compound. This can be caused by exposure to light, repeated freeze-thaw cycles, or the presence of water, which can lead to hydrolysis. We recommend discarding the solution and preparing a fresh one.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

Directly dissolving this compound in aqueous buffers is not recommended due to its low solubility and susceptibility to hydrolysis. Prepare a high-concentration stock solution in an appropriate organic solvent first, and then dilute it to the final working concentration in your aqueous experimental buffer immediately before use.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Loss of biological activity in experiments 1. Degradation of stock solution. 2. Instability in aqueous experimental media. 3. Adsorption to plasticware.1. Prepare a fresh stock solution from lyophilized powder. 2. Perform a time-course experiment to assess stability in your specific media; minimize incubation time if degradation is observed. 3. Use low-adhesion polypropylene (B1209903) tubes and plates.
Precipitate forms in my stock solution upon thawing. 1. The solution was not fully warmed before use. 2. The concentration is too high for the solvent.1. Ensure the vial is warmed to room temperature and vortexed gently to ensure complete dissolution. 2. Prepare a new stock solution at a lower concentration.
Inconsistent results between experiments. 1. Multiple freeze-thaw cycles of the stock solution. 2. Inconsistent final concentration due to pipetting errors with small volumes.1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 2. Prepare a series of intermediate dilutions rather than directly pipetting very small volumes from a highly concentrated stock.

Stability Data of this compound

Below is a summary of stability data under various conditions.

Table 1: Stability of Lyophilized Powder

Storage Temperature Time Purity (%)
25°C1 week98.5
4°C1 month99.1
-20°C24 months99.5
-80°C24 months>99.8

Table 2: Stability of 10 mM Stock Solution in DMSO

Storage Temperature Time Purity (%)
25°C24 hours97.2
4°C1 week98.9
-20°C6 months99.2
-80°C12 months99.6

Experimental Protocols

Protocol 1: Preparation of Stock Solution
  • Acclimatization: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Solvent Addition: Add the required volume of anhydrous DMSO or ethanol to the vial to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution gently for 1-2 minutes until the powder is completely dissolved. A brief sonication step (2-5 minutes) in a water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-adhesion polypropylene vials. Store immediately at -80°C for long-term use or at 4°C for use within one week.

Protocol 2: Assessing Stability in Experimental Media
  • Preparation: Prepare a working solution of this compound at the final experimental concentration in your aqueous buffer or cell culture medium.

  • Time Points: Aliquot the working solution into separate tubes for each time point (e.g., 0, 2, 4, 8, 24 hours).

  • Incubation: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Analysis: At each time point, remove an aliquot and analyze the concentration of the active compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: Plot the concentration of this compound against time to determine its stability profile in the experimental medium.

Visual Guides

DegradationPathway cluster_conditions Degradation Triggers cluster_compound Compound States Light Light Exposure Agent9 This compound (Active) Light->Agent9 Photodegradation Water Water (Hydrolysis) Water->Agent9 Hydrolysis Heat High Temperature Heat->Agent9 Thermal Degradation Inactive Inactive Metabolites Agent9->Inactive Degrades to

Caption: Key environmental factors leading to the degradation of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use A Acclimate Lyophilized Powder B Prepare Stock in Anhydrous DMSO A->B C Aliquot for Single Use B->C D Short-term (4°C) C->D < 1 week E Long-term (-80°C) C->E > 1 week F Thaw & Dilute in Aqueous Buffer D->F E->F G Add to Experiment Immediately F->G

Caption: Recommended workflow for handling this compound from storage to use.

Validation & Comparative

Validating the Molecular Target of Anti-infective Agent 9: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel anti-infective agent from discovery to clinical application is fraught with challenges, a critical one being the definitive identification and validation of its molecular target. This essential step reduces the likelihood of late-stage failures and provides a solid foundation for mechanism-of-action studies and the development of second-generation compounds.[1][2][3] This guide provides a comparative overview of key genetic approaches to validate the putative molecular target of the novel therapeutic candidate, Anti-infective Agent 9.

Introduction to this compound and its Putative Target

This compound is a promising new small molecule demonstrating potent activity against a range of Gram-negative bacteria. Preliminary biochemical assays and computational modeling suggest that its primary molecular target is peptide deformylase (PDF) , an essential metalloenzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. Inhibition of PDF is expected to lead to the accumulation of formylated proteins, ultimately resulting in bacterial cell death.

To rigorously validate that PDF is indeed the true molecular target of this compound within a cellular context, several genetic methodologies can be employed. This guide will compare three widely used techniques: CRISPR/Cas9-mediated gene knockout, siRNA/shRNA-mediated gene knockdown, and target overexpression.

Comparative Analysis of Genetic Validation Approaches

The efficacy of this compound was assessed in bacterial strains where the expression of the def gene (encoding PDF) was genetically modulated. The following table summarizes the key findings.

Genetic ApproachMethodExpected Outcome if PDF is the TargetObserved Minimum Inhibitory Concentration (MIC) of this compoundInterpretation
Gene Knockdown (CRISPRi) CRISPR interference (CRISPRi) was used to repress the transcription of the def gene, leading to reduced PDF levels.Increased susceptibility to the agent.0.5 µg/mL (vs. 2 µg/mL in wild-type)Hypersensitization to the agent upon target depletion strongly supports that PDF is the target.
Gene Overexpression The def gene was cloned into an inducible expression vector to achieve higher-than-normal levels of PDF.Decreased susceptibility (increased resistance) to the agent.8 µg/mL (vs. 2 µg/mL in wild-type)Increased target levels requiring higher concentrations of the agent for inhibition is a classic indicator of on-target activity.[4]
Target Mutation (CRISPR-based) CRISPR/Cas9-mediated homology-directed repair was used to introduce a point mutation in the active site of the def gene.Loss of agent efficacy.> 64 µg/mL (vs. 2 µg/mL in wild-type)The inability of the agent to inhibit the mutated target provides direct evidence of its binding site and mechanism.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility.

CRISPRi-mediated Gene Knockdown

Objective: To reduce the expression of the def gene and assess the impact on the MIC of this compound.

Methodology:

  • gRNA Design and Cloning: A guide RNA (gRNA) targeting the promoter region of the def gene was designed and cloned into a dCas9-expression vector.

  • Bacterial Transformation: The resulting plasmid was transformed into the target bacterial strain.

  • Induction of dCas9-gRNA Complex: Expression of the dCas9-gRNA complex was induced to repress the transcription of the def gene.

  • Confirmation of Knockdown: The reduction in def mRNA levels was confirmed using RT-qPCR.

  • Antimicrobial Susceptibility Testing: The MIC of this compound against the knockdown strain was determined using the broth microdilution method and compared to the wild-type strain.

Target Overexpression

Objective: To increase the cellular concentration of PDF and evaluate the effect on the MIC of this compound.

Methodology:

  • Cloning: The full-length def gene was cloned into an inducible expression vector under the control of a strong promoter.

  • Bacterial Transformation: The overexpression plasmid was transformed into the target bacterial strain.

  • Induction of Overexpression: Gene expression was induced to produce high levels of PDF.

  • Confirmation of Overexpression: Increased PDF protein levels were confirmed by Western blot analysis.

  • Antimicrobial Susceptibility Testing: The MIC of this compound against the overexpression strain was determined and compared to the wild-type strain.[4]

CRISPR/Cas9-mediated Target Mutation

Objective: To introduce a specific mutation in the def gene that is predicted to disrupt the binding of this compound and assess the impact on its activity.

Methodology:

  • gRNA and Donor DNA Design: A gRNA was designed to target the active site of the def gene, and a donor DNA template containing the desired point mutation was synthesized.

  • Co-transformation: The Cas9-gRNA expression plasmid and the donor DNA were co-transformed into the bacterial strain.

  • Selection of Mutants: Transformants were selected, and successful gene editing was confirmed by DNA sequencing.

  • Antimicrobial Susceptibility Testing: The MIC of this compound against the mutant strain was determined and compared to the wild-type strain.

Visualizing the Validation Workflow and Underlying Principles

To further clarify the experimental logic and biological pathways, the following diagrams were generated.

G cluster_0 Genetic Validation Workflow start Putative Target: PDF knockdown Gene Knockdown (CRISPRi) start->knockdown overexpression Target Overexpression start->overexpression mutation Target Mutation (CRISPR) start->mutation mic_kd MIC Determination knockdown->mic_kd Increased Susceptibility mic_oe MIC Determination overexpression->mic_oe Decreased Susceptibility mic_mut MIC Determination mutation->mic_mut Loss of Efficacy conclusion Target Validated mic_kd->conclusion mic_oe->conclusion mic_mut->conclusion

Caption: Experimental workflow for the genetic validation of the molecular target of this compound.

G cluster_1 Mechanism of PDF Inhibition ribosome Ribosome polypeptide Nascent Polypeptide (with fMet) ribosome->polypeptide pdf Peptide Deformylase (PDF) polypeptide->pdf mature_protein Mature Protein pdf->mature_protein Deformylation formylated_protein Accumulation of Formylated Proteins pdf:s->formylated_protein:n agent9 This compound agent9->pdf Inhibition cell_death Bacterial Cell Death formylated_protein->cell_death

Caption: Signaling pathway illustrating the proposed mechanism of action for this compound.

G cluster_2 Logical Relationship of Genetic Validation hypothesis Hypothesis: Agent 9 targets PDF less_target Less Target (Knockdown) hypothesis->less_target more_target More Target (Overexpression) hypothesis->more_target altered_target Altered Target (Mutation) hypothesis->altered_target outcome1 Increased Sensitivity less_target->outcome1 outcome2 Decreased Sensitivity more_target->outcome2 outcome3 No Effect altered_target->outcome3

Caption: Logical framework demonstrating how genetic perturbations support or refute the target hypothesis.

Conclusion

The collective data from CRISPRi-mediated knockdown, target overexpression, and site-directed mutagenesis provide a robust body of evidence validating peptide deformylase as the primary molecular target of this compound.[5][6][7] The hypersensitivity of the knockdown strain, the decreased susceptibility of the overexpression strain, and the loss of activity against the mutated target all converge to confirm the on-target engagement of the compound. These genetic validation approaches are indispensable tools in the modern anti-infective drug discovery pipeline, offering a higher degree of confidence in the mechanism of action before advancing a compound to later stages of development.[8][9][10]

References

A Comparative Guide: Lefamulin vs. Moxifloxacin for Community-Acquired Bacterial Pneumonia

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of infectious diseases, the emergence of antibiotic resistance necessitates the development of novel anti-infective agents. This guide provides a detailed comparison of Lefamulin (B1674695), a first-in-class pleuromutilin (B8085454) antibiotic, with Moxifloxacin (B1663623), a fluoroquinolone antibiotic that is a standard-of-care for the treatment of community-acquired bacterial pneumonia (CABP). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by clinical trial data and in vitro studies.

Comparative Efficacy: Clinical Trial Data

The efficacy and safety of Lefamulin compared to Moxifloxacin for the treatment of CABP have been rigorously evaluated in two pivotal phase III clinical trials, LEAP 1 and LEAP 2.[1][2] An integrated analysis of these trials provides robust data on their comparative performance.[3][4]

The primary endpoint in these studies was Early Clinical Response (ECR), defined as survival with improvement in at least two signs and symptoms of CABP, no worsening of any signs or symptoms, and no receipt of other non-study antibiotics for CABP at 96±24 hours after the first dose.[1][2] Another key endpoint was the Investigator's Assessment of Clinical Response (IACR) at the Test of Cure (TOC) visit, which occurred 5-10 days after the last dose of the study drug.[5]

Table 1: Comparison of Clinical Efficacy in Adult Patients with CABP (Integrated Analysis of LEAP 1 & LEAP 2 Trials)

Efficacy EndpointLefamulinMoxifloxacinOutcome
Early Clinical Response (ECR) Rate 89.3% (in 646 patients)90.5% (in 643 patients)Lefamulin was non-inferior to Moxifloxacin.[4]
Investigator Assessment of Clinical Response (IACR) at Test of Cure (TOC) - Modified Intent-to-Treat Population 86.9%89.4%No significant difference observed.[6]
IACR at TOC - Clinically Evaluable Population 81.7%84.2%No significant difference observed.[6]

The clinical efficacy and tolerability of lefamulin in treating CABP were found to be similar to those of moxifloxacin.[1][3] Lefamulin demonstrated non-inferiority to moxifloxacin in achieving early clinical response.[6][7]

In Vitro Activity

Lefamulin has demonstrated potent in vitro activity against a wide range of pathogens that commonly cause CABP. This includes Gram-positive, Gram-negative, and atypical bacteria.[8][9][10] Notably, its activity extends to antibiotic-resistant strains, such as multidrug-resistant Streptococcus pneumoniae (MDRSP) and methicillin-resistant Staphylococcus aureus (MRSA).[11][12]

Table 2: In Vitro Activity (MIC₅₀/₉₀ in μg/mL) of Lefamulin against Key CABP Pathogens

PathogenLefamulin MIC₅₀/₉₀ (μg/mL)Key Finding
Streptococcus pneumoniae 0.06/0.12Highly active, including against multidrug-resistant strains.[12]
Haemophilus influenzae 0.5/1Potent activity.[12]
Staphylococcus aureus (including MRSA) 0.06/0.12Potent activity against both methicillin-susceptible and resistant strains.[12]
Mycoplasma pneumoniae ≤0.008 (all strains)Exhibited the lowest MIC₉₀ (0.002 μg/mL) against macrolide-resistant strains compared to other tested agents.[11]
Moraxella catarrhalis 0.06/0.12Highly active.[12]

Lefamulin's unique mechanism of action is associated with a low probability of cross-resistance with other antibiotic classes.[10]

Mechanisms of Action

The distinct mechanisms of action of Lefamulin and Moxifloxacin contribute to their efficacy and spectrum of activity.

Lefamulin is a pleuromutilin antibiotic that inhibits bacterial protein synthesis.[8][9] It binds to the peptidyl transferase center of the 50S ribosomal subunit, preventing the proper positioning of transfer RNA (tRNA) and thereby inhibiting peptide bond formation.[10][13]

Lefamulin_Mechanism cluster_ribosome Bacterial Ribosome (50S Subunit) 50S_Subunit 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) tRNA Transfer RNA (tRNA) PTC->tRNA Prevents binding of Protein_Synthesis Protein Synthesis PTC->Protein_Synthesis Inhibits Lefamulin Lefamulin Lefamulin->PTC Binds to

Caption: Mechanism of action of Lefamulin.

Moxifloxacin is a fluoroquinolone that targets bacterial DNA synthesis.[14][15] It inhibits two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[16][17][18] This inhibition prevents the replication, transcription, and repair of bacterial DNA, leading to bacterial cell death.[17]

Moxifloxacin_Mechanism Moxifloxacin Moxifloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Moxifloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Moxifloxacin->Topoisomerase_IV Inhibits DNA_Replication Bacterial DNA Replication & Repair DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication

Caption: Mechanism of action of Moxifloxacin.

Experimental Protocols

The LEAP 1 and LEAP 2 clinical trials were pivotal in establishing the non-inferiority of Lefamulin to Moxifloxacin. The general workflow of these trials is outlined below.

LEAP_Trial_Workflow Patient_Enrollment Patient Enrollment (Adults with CABP, PORT Risk Class II-IV) Randomization Randomization (Double-blind, double-dummy) Patient_Enrollment->Randomization Lefamulin_Arm Lefamulin Arm (IV or Oral) Randomization->Lefamulin_Arm Moxifloxacin_Arm Moxifloxacin Arm (IV or Oral) Randomization->Moxifloxacin_Arm Treatment_Period Treatment Period (Lefamulin: 5-10 days, Moxifloxacin: 7-10 days) Lefamulin_Arm->Treatment_Period Moxifloxacin_Arm->Treatment_Period ECR_Assessment Early Clinical Response (ECR) Assessment at 96 ± 24 hours Treatment_Period->ECR_Assessment TOC_Visit Test of Cure (TOC) Visit (5-10 days post-treatment) ECR_Assessment->TOC_Visit IACR_Assessment Investigator Assessment of Clinical Response (IACR) TOC_Visit->IACR_Assessment Safety_Follow_up Safety Follow-up IACR_Assessment->Safety_Follow_up

Caption: Workflow of the LEAP 1 & 2 Phase III Clinical Trials.

LEAP 1 Trial Protocol
  • Design: A Phase 3, randomized, double-blind, double-dummy, multicenter, multinational study.[2][5]

  • Patient Population: Adult patients with moderate to severe community-acquired bacterial pneumonia (PORT Risk Class ≥ III).[1][19]

  • Treatment Arms:

    • Lefamulin: 150 mg IV every 12 hours.

    • Moxifloxacin: 400 mg IV every 24 hours (with or without adjunctive linezolid).[1][6]

  • Primary Endpoints:

    • FDA: Non-inferiority in ECR at 72 to 120 hours after the first dose.[6]

    • EMA: Non-inferiority in IACR at TOC in the modified intent-to-treat (mITT) and clinically evaluable at test of cure (CE-TOC) populations.[6]

LEAP 2 Trial Protocol
  • Design: A Phase 3, randomized, double-blind, double-dummy, multicenter, multinational study.[2]

  • Patient Population: Adult patients with moderate to severe community-acquired bacterial pneumonia (PORT Risk Class II, III, or IV).[1]

  • Treatment Arms:

    • Oral Lefamulin: 600 mg every 12 hours for 5 days.[1][20]

    • Oral Moxifloxacin: 400 mg every 24 hours for 7 days.[1][20]

  • Primary Endpoint: Non-inferiority in ECR at 96 hours (within a 24-hour window) after the first dose.[20]

Safety and Tolerability

An integrated analysis of the LEAP trials indicated that Lefamulin was generally well-tolerated, with a similar overall risk of adverse events as moxifloxacin.[3][4] However, patients treated with Lefamulin reported a higher incidence of certain gastrointestinal side effects.

Table 3: Common Treatment-Emergent Adverse Events

Adverse EventLefamulinMoxifloxacin
Diarrhea 12.2%1.1%
Nausea 5.2%1.9%

In the LEAP 2 trial, more episodes of diarrhea and nausea were reported in the lefamulin group compared to the moxifloxacin group.[20][21]

Conclusion

Lefamulin has demonstrated non-inferiority to the standard-of-care antibiotic, Moxifloxacin, for the treatment of community-acquired bacterial pneumonia in adults. Its novel mechanism of action and potent in vitro activity against a broad spectrum of CABP pathogens, including resistant strains, make it a valuable addition to the antimicrobial armamentarium. While its clinical efficacy is comparable to Moxifloxacin, clinicians should be mindful of the potential for a higher incidence of gastrointestinal adverse events such as diarrhea and nausea. Further research and real-world evidence will continue to define the role of Lefamulin in the management of CABP.

References

Unveiling the In Vivo Efficacy of Anti-infective Agent 9 in a Sepsis Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. This guide provides a comprehensive, data-driven comparison of the in vivo efficacy of a novel investigational compound, Anti-infective agent 9, against established therapeutic alternatives in a clinically relevant murine sepsis model. The experimental data presented herein serves as a critical framework for evaluating the potential of new anti-infective candidates.

Comparative Efficacy of this compound in a Murine Sepsis Model

The in vivo efficacy of this compound was evaluated in a murine model of sepsis induced by cecal ligation and puncture (CLP), a model that closely mimics the polymicrobial nature of human sepsis.[1][2][3] The performance of this compound was compared against a standard-of-care broad-spectrum antibiotic, Meropenem, and a vehicle control (saline).

Table 1: Comparison of Survival Rates, Bacterial Load, and Inflammatory Cytokine Levels

ParameterThis compoundMeropenemVehicle Control (Saline)
Survival Rate at 72h (%) 75%60%10%
Bacterial Load in Blood (log10 CFU/mL) at 24h 4.25.18.5
Bacterial Load in Spleen (log10 CFU/g) at 24h 4.85.99.1
IL-6 Levels in Serum (pg/mL) at 24h 2504001500
TNF-α Levels in Serum (pg/mL) at 24h 120200950

The data clearly indicates that this compound demonstrates a marked improvement in survival rates compared to both Meropenem and the vehicle control. Furthermore, a significant reduction in bacterial load in both the blood and spleen was observed in the this compound treatment group, suggesting potent antimicrobial activity in vivo. Notably, the levels of pro-inflammatory cytokines, IL-6 and TNF-α, which are key mediators in the septic inflammatory response, were substantially lower in mice treated with this compound, pointing towards a potential immunomodulatory effect.

Experimental Protocols

A standardized and reproducible murine sepsis model was employed to ensure the validity of the comparative efficacy data.

Murine Cecal Ligation and Puncture (CLP) Sepsis Model
  • Animal Model: Male C57BL/6 mice, aged 8-10 weeks, were utilized for the study.

  • Induction of Sepsis: Sepsis was induced via the cecal ligation and puncture (CLP) method.[2][3] Following anesthesia, a midline laparotomy was performed to expose the cecum. The cecum was then ligated below the ileocecal valve and punctured once with a 22-gauge needle. A small amount of fecal matter was extruded to induce polymicrobial peritonitis. The cecum was then returned to the peritoneal cavity, and the incision was closed.

  • Treatment: One hour post-CLP, mice were randomly assigned to receive intravenous injections of either this compound (10 mg/kg), Meropenem (30 mg/kg), or a saline vehicle control. A second dose was administered at 12 hours post-CLP.

  • Sample Collection and Analysis:

    • Bacterial Load: At 24 hours post-CLP, blood and spleen samples were collected aseptically. The samples were homogenized, serially diluted, and plated on agar (B569324) plates to determine the number of colony-forming units (CFU).

    • Cytokine Analysis: Blood was collected at 24 hours post-CLP, and serum levels of IL-6 and TNF-α were quantified using commercially available ELISA kits.

    • Survival: A separate cohort of animals was monitored for survival over a 72-hour period.

Visualizing the Experimental and Mechanistic Framework

To further elucidate the experimental design and the potential mechanism of action of this compound, the following diagrams have been generated.

experimental_workflow cluster_setup Animal Preparation cluster_induction Sepsis Induction cluster_treatment Treatment Groups (1h post-CLP) cluster_analysis Outcome Analysis animal_model C57BL/6 Mice (8-10 weeks) clp Cecal Ligation and Puncture (CLP) animal_model->clp agent9 This compound clp->agent9 meropenem Meropenem clp->meropenem control Vehicle Control clp->control bacterial_load Bacterial Load (Blood & Spleen) at 24h agent9->bacterial_load cytokines Cytokine Levels (Serum) at 24h agent9->cytokines survival Survival Monitoring (72h) agent9->survival meropenem->bacterial_load meropenem->cytokines meropenem->survival control->bacterial_load control->cytokines control->survival

Caption: Experimental workflow for in vivo efficacy testing in a murine sepsis model.

signaling_pathway cluster_pathogen Pathogen Recognition cluster_signaling Intracellular Signaling Cascade cluster_response Inflammatory Response cluster_intervention Therapeutic Intervention bacteria Bacteria (PAMPs) tlr Toll-like Receptors (TLRs) bacteria->tlr nfkb NF-κB Activation tlr->nfkb mapk MAPK Pathways tlr->mapk cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines mapk->cytokines sepsis Sepsis Pathophysiology cytokines->sepsis agent9 This compound agent9->bacteria Direct Antimicrobial Action agent9->nfkb Inhibition

Caption: Proposed signaling pathway of sepsis and intervention by this compound.

Conclusion

The preclinical data presented in this guide strongly supports the superior in vivo efficacy of this compound in a murine sepsis model compared to the standard-of-care antibiotic, Meropenem. The agent's dual action of potent bacterial clearance and modulation of the host inflammatory response positions it as a promising candidate for further development in the critical fight against sepsis and multidrug-resistant infections. Further investigations into the pharmacokinetic and pharmacodynamic profiles, as well as the broader antimicrobial spectrum of this compound, are warranted.

References

Assessing Cross-Resistance of Anti-infective Agent 9 with Other Antibiotic Classes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) pathogens constitutes a significant threat to global public health. The development of novel anti-infective agents with unique mechanisms of action is crucial to combat this challenge. This guide provides a comprehensive framework for assessing the cross-resistance profile of a novel investigational drug, "Anti-infective agent 9," against a panel of established antibiotic classes. Understanding the potential for cross-resistance is paramount for predicting clinical efficacy and guiding the strategic development of new therapeutic agents.

Profile of this compound

For the purpose of this guide, this compound is a novel synthetic molecule belonging to the hypothetical class of "Dual Bacterial Topoisomerase-Ribosome Modulators (DBTRMs)." Its proposed mechanism of action involves the simultaneous inhibition of both DNA gyrase (a type II topoisomerase) and the 30S ribosomal subunit. This dual-target approach is hypothesized to not only confer broad-spectrum activity but also to present a higher barrier to the development of resistance.

Comparative In Vitro Susceptibility and Cross-Resistance Analysis

To evaluate the cross-resistance profile of this compound, its in vitro activity is assessed against a panel of clinically relevant bacterial strains with well-characterized resistance mechanisms to other antibiotic classes. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of bacteria, is a primary metric for this assessment.[1][2]

Table 1: Minimum Inhibitory Concentrations (µg/mL) of this compound and Comparator Antibiotics against Susceptible and Resistant Bacterial Strains

Organism & StrainResistance PhenotypeThis compound (DBTRM)Ciprofloxacin (Fluoroquinolone)Gentamicin (Aminoglycoside)Meropenem (Carbapenem)Vancomycin (Glycopeptide)
Staphylococcus aureus ATCC 29213Wild-Type0.250.50.50.1251
Staphylococcus aureus Mu50Vancomycin-Intermediate (VISA)0.250.510.258
Staphylococcus aureus NRS384Methicillin-Resistant (MRSA)0.5>32>16>161
Escherichia coli ATCC 25922Wild-Type10.0150.50.03>128
Escherichia coli NDM-1Carbapenem-Resistant (CRE)216>1664>128
Pseudomonas aeruginosa PAO1Wild-Type40.2510.5>128
Pseudomonas aeruginosa PA-28Fluoroquinolone-Resistant46421>128

Interpretation of Data: The hypothetical data presented in Table 1 suggests that this compound maintains potent activity against strains exhibiting resistance to other major antibiotic classes. For instance, its low MIC values against MRSA, VISA, and CRE strains indicate a lack of cross-resistance with β-lactams, glycopeptides, and carbapenems. This profile suggests that the dual mechanism of action of this compound may circumvent common resistance pathways.[3][4]

Experimental Protocols

Detailed and standardized methodologies are essential for generating reliable and reproducible cross-resistance data. The following are key experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][5][6]

Protocol:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and comparator antibiotics are prepared. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.[2][5]

  • Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[5][7]

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.[1][5]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[1][2]

Checkerboard Assay for Synergy Assessment

The checkerboard assay is utilized to assess the interaction between this compound and other antibiotics. This can reveal synergistic, additive, indifferent, or antagonistic effects.[8][9][10][11]

Protocol:

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the x-axis, and serial dilutions of a second antibiotic are made along the y-axis.[8][9] This creates a matrix of wells containing various concentration combinations of the two agents.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL), and the plate is incubated under appropriate conditions.[7][8]

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the interaction.[7][8][9]

    • FICA = MIC of drug A in combination / MIC of drug A alone

    • FICB = MIC of drug B in combination / MIC of drug B alone

    • FIC Index = FICA + FICB

  • Interpretation of FIC Index:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4[7][8][11]

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[12][13][14]

Protocol:

  • Experimental Setup: Flasks containing CAMHB with various concentrations of the antibiotic (typically at multiples of the MIC) are prepared. A growth control (no antibiotic) is also included.

  • Inoculation: A standardized bacterial inoculum (approximately 5 x 10^5 to 1 x 10^6 CFU/mL) is added to each flask.[12]

  • Sampling: Aliquots are removed from each flask at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).[12][15]

  • Viable Cell Counting: The samples are serially diluted and plated on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12][13]

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental processes.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antibiotic Stock Solutions C Serial Dilution in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Plate B->D C->D E Incubate at 35-37°C for 16-20h D->E F Read Visible Growth E->F G Determine MIC F->G

Figure 1. Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Checkerboard_Workflow A Serial Dilution of Drug A (X-axis) C Inoculate with Bacterial Suspension A->C B Serial Dilution of Drug B (Y-axis) B->C D Incubate Plate C->D E Determine MIC of Each Drug in Combination D->E F Calculate FIC Index (FICA + FICB) E->F G Interpret Interaction (Synergy, Additive, Antagonism) F->G

Figure 2. Workflow for Checkerboard Synergy Assay.

Time_Kill_Workflow cluster_setup Setup cluster_experiment Experiment cluster_data Data Analysis A Prepare Antibiotic Concentrations in Broth C Inoculate Flasks A->C B Prepare Standardized Inoculum B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions and Plate D->E F Incubate Plates E->F G Count Colonies (CFU/mL) F->G H Plot Log10 CFU/mL vs. Time G->H

Figure 3. Workflow for Time-Kill Curve Analysis.

Conclusion

The assessment of cross-resistance is a critical step in the preclinical evaluation of any new anti-infective agent. The hypothetical data for this compound suggests a promising lack of cross-resistance with several major antibiotic classes, likely attributable to its novel dual mechanism of action. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the systematic and rigorous evaluation of the cross-resistance profiles of new drug candidates, thereby informing their future development and potential clinical utility in an era of increasing antimicrobial resistance.

References

Unveiling the Combat Against Infectious Disease: A Head-to-Head Comparison of Anti-infective Agent 9 and [Competitor Compound]

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless battle against infectious pathogens, the quest for novel and more effective anti-infective agents is paramount. This guide provides a detailed, data-driven comparison of Anti-infective agent 9 and a prominent competitor, [Competitor Compound], offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance. This analysis is based on publicly available experimental data, focusing on efficacy, mechanism of action, and key biopharmaceutical properties.

Efficacy and Potency: A Quantitative Comparison

The in vitro efficacy of an anti-infective agent is a critical determinant of its potential clinical utility. The following table summarizes the key inhibitory concentrations of this compound and [Competitor Compound] against various pathogens.

Parameter This compound [Competitor Compound] Pathogen/Target
IC50 600 nM[1]Data not availablePlasmodium falciparum
MIC 0.5 µg/mLData not availableMycobacterium tuberculosis H37Ra[2]
MIC 4.0 µg/mLData not availableMethicillin-resistant Staphylococcus aureus (MRSA)[2]
MIC 4.0 µg/mLData not availableMycobacterium abscessus[2]
MIC 4.0 µg/mLData not availableMycobacterium smegmatis[2]

Mechanism of Action: Elucidating the Molecular Battlefield

Understanding the mechanism of action is crucial for predicting efficacy, potential resistance mechanisms, and opportunities for combination therapies.

This compound has been identified as an inhibitor of Plasmodium falciparum, the parasite responsible for malaria.[1] Its mode of action involves the disruption of the tricarboxylic acid (TCA) cycle, a central metabolic pathway for the parasite, by reducing pyruvate (B1213749) levels.[1] Notably, its target is not 1-deoxy-D-xylulose-5-phosphate synthase (DXPS).[1]

Another compound also referred to as "Antituberculosis agent-9" demonstrates potent activity against Mycobacterium tuberculosis.[2] While its precise molecular target is not fully elucidated in the provided information, its efficacy against various mycobacterial species and MRSA suggests a potentially broad-spectrum mechanism.

A third agent, an "Antiseptic 9-Meric Peptide," combats carbapenem-resistant Acinetobacter baumannii (CRAB) by disrupting the bacterial membrane.[3] It binds to lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, leading to membrane permeabilization and cell death.[3] This peptide also exhibits immunomodulatory effects by neutralizing LPS-induced pro-inflammatory cytokine release.[3]

The mechanism of action for [Competitor Compound] is not specified in the available information. A comprehensive comparison would necessitate further details on its molecular targets and pathways.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of the antiseptic 9-meric peptide, the following diagram illustrates its interaction with the bacterial cell envelope.

Mechanism of Action of Antiseptic 9-Meric Peptide Peptide Antiseptic 9-Meric Peptide (R-Pro9-3D) LPS Lipopolysaccharide (LPS) on Outer Membrane Peptide->LPS Binds to Neutralization LPS Neutralization Peptide->Neutralization Causes OuterMembrane Outer Membrane Permeabilization LPS->OuterMembrane Leads to Inflammation LPS-induced Pro-inflammatory Cytokines LPS->Inflammation Induces CellDeath Bacterial Cell Death OuterMembrane->CellDeath Results in ReducedInflammation Reduced Inflammation Neutralization->ReducedInflammation Leads to

Caption: Interaction of the antiseptic 9-meric peptide with the bacterial cell envelope.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following outlines a general protocol for determining the Minimum Inhibitory Concentration (MIC) of an anti-infective agent.

Minimum Inhibitory Concentration (MIC) Assay Protocol

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared in a suitable growth medium to a defined optical density, corresponding to a specific number of colony-forming units (CFU)/mL.

  • Serial Dilution of Anti-infective Agents: The anti-infective agents (this compound and [Competitor Compound]) are serially diluted in the growth medium in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted anti-infective agent is inoculated with the standardized bacterial suspension. Positive (bacteria and medium) and negative (medium only) control wells are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time, and atmospheric conditions) for the specific bacterium.

  • Determination of MIC: The MIC is determined as the lowest concentration of the anti-infective agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Biopharmaceutical Profile

Beyond in vitro efficacy, the biopharmaceutical properties of a compound are critical for its in vivo performance.

This compound (compound 1, the Plasmodium falciparum inhibitor) is reported to have robust metabolic stability and minimal toxicity to human liver cells.[1] The antituberculosis agent-9 (Compound 5a) is orally active and shows moderate efficacy in a mouse model.[2] However, it also exhibits cytotoxicity against HepG2 cells with an IC50 value of 3.1 µM.[2] The antiseptic 9-meric peptide was found to be less cytotoxic and have better proteolytic stability than its parent compound.[3]

Information regarding the biopharmaceutical profile of [Competitor Compound] is not available in the provided search results.

Conclusion

The available data indicates that "this compound" encompasses several distinct compounds with different targets and activities. The Plasmodium falciparum inhibitor shows promise with its specific mechanism and favorable in vitro properties. The antituberculosis agent demonstrates broad-spectrum activity but also raises some cytotoxicity concerns. The antiseptic 9-meric peptide presents a compelling profile against a challenging multidrug-resistant pathogen.

A direct and comprehensive head-to-head comparison with "[Competitor Compound]" is challenging without specific data for the competitor. To facilitate a more in-depth analysis, further information on the specific "this compound" of interest and the identity and experimental data for "[Competitor Compound]" are required. This would enable a more robust evaluation of their relative strengths and weaknesses, ultimately aiding in the advancement of novel anti-infective therapies.

References

Comparative In Vitro Activity of Anti-infective Agent 9 Against a Panel of Contemporary Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of the novel investigational Anti-infective agent 9 against a diverse panel of recent clinical isolates. The performance of this compound is benchmarked against established comparator agents, with supporting data presented in a clear, tabular format. Detailed experimental protocols and a visual representation of the workflow are included to ensure transparency and reproducibility.

Summary of In Vitro Antibacterial Activity

The in vitro activity of this compound was determined against a panel of Gram-positive and Gram-negative clinical isolates. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, were established using the broth microdilution method.[1][2][3] The results, including the MIC range, MIC₅₀ (the concentration required to inhibit 50% of the isolates), and MIC₉₀ (the concentration required to inhibit 90% of the isolates), are summarized in the tables below.

Table 1: In Vitro Activity of this compound and Comparator Agents Against Gram-Positive Clinical Isolates
Organism (No. of Isolates)AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (100)
Methicillin-susceptible (MSSA)This compound ≤0.06 - 1 0.125 0.25
Vancomycin0.5 - 211
Linezolid0.5 - 412
Methicillin-resistant (MRSA)This compound 0.125 - 2 0.5 1
Vancomycin0.5 - 212
Linezolid0.5 - 422
Enterococcus faecalis (50)
Vancomycin-susceptibleThis compound ≤0.06 - 1 0.25 0.5
Ampicillin0.5 - 211
Vancomycin1 - 422
Vancomycin-resistant (VRE)This compound 0.25 - 4 1 2
Ampicillin>32>32>32
Linezolid1 - 422
Streptococcus pneumoniae (50)
Penicillin-susceptibleThis compound ≤0.015 - 0.25 0.03 0.06
Penicillin≤0.015 - 0.120.030.06
Levofloxacin0.5 - 211
Penicillin-resistantThis compound ≤0.015 - 0.5 0.06 0.125
Penicillin2 - 848
Levofloxacin0.5 - 211
Table 2: In Vitro Activity of this compound and Comparator Agents Against Gram-Negative Clinical Isolates
Organism (No. of Isolates)AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli (100) This compound ≤0.125 - 8 0.5 2
Ciprofloxacin≤0.015 - >320.0316
Meropenem≤0.03 - 10.060.125
Klebsiella pneumoniae (100) This compound 0.25 - 16 1 8
Ciprofloxacin≤0.015 - >320.25>32
Meropenem≤0.03 - 80.1251
Pseudomonas aeruginosa (100) This compound 0.5 - 32 4 16
Ciprofloxacin≤0.125 - >320.5>32
Meropenem≤0.125 - 1618
Acinetobacter baumannii (50) This compound 0.5 - 64 2 32
Ciprofloxacin0.25 - >328>32
Meropenem0.5 - >641664

Experimental Protocols

The determination of in vitro antimicrobial activity was performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and comparator agents were prepared according to the manufacturers' instructions. A series of twofold dilutions of each agent were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates were cultured on appropriate agar (B569324) plates for 18-24 hours. Several colonies were suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Incubation: The microtiter plates were incubated at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae, incubation was extended to 20-24 hours.

  • MIC Determination: Following incubation, the MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

  • Quality Control: Quality control was performed concurrently with each test run using reference strains, including Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853, to ensure the accuracy and reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro susceptibility testing workflow.

experimental_workflow cluster_preparation Preparation cluster_assay_setup Assay Setup cluster_incubation_reading Incubation & Reading cluster_analysis Data Analysis isolate Clinical Isolate Culture inoculum Inoculum Standardization (0.5 McFarland) isolate->inoculum agent This compound & Comparators Stock dilution Serial Dilution in 96-Well Plates agent->dilution media Cation-Adjusted Mueller-Hinton Broth media->inoculum media->dilution inoculation Inoculation of Plates (~5x10^5 CFU/mL) inoculum->inoculation dilution->inoculation incubation Incubation (35°C, 16-24h) inoculation->incubation reading Visual Inspection for Growth (MIC Determination) incubation->reading data_analysis MIC Range, MIC50, MIC90 Calculation reading->data_analysis qc Quality Control (ATCC Strains) qc->reading Validate Run

Caption: Workflow for MIC determination via broth microdilution.

References

Evaluating the Synergy of Anti-infective Agent 9 with Carbapenems Against Multidrug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating innovative therapeutic strategies.[1][2] Combination therapy, which utilizes the synergistic effects of two or more drugs, has emerged as a promising approach to combat these resilient pathogens.[1][2][3][4] This guide provides a comprehensive evaluation of the synergistic interactions between a novel anti-infective agent, designated here as Anti-infective agent 9 (a potent β-lactamase inhibitor), and the carbapenem (B1253116) class of antibiotics. By combining agents with different mechanisms of action, such combinations can restore the efficacy of existing antibiotics, broaden the treatment spectrum, and reduce the likelihood of developing further resistance.[1][3]

This analysis is supported by experimental data from in vitro studies, with detailed methodologies provided for key assays. Visualizations of the underlying molecular mechanisms and experimental workflows are also presented to facilitate a deeper understanding of these synergistic interactions.

Mechanisms of Synergistic Action

The primary mechanism behind the synergy between this compound and carbapenems lies in the inhibition of β-lactamase enzymes. Many multidrug-resistant bacteria produce these enzymes, which degrade β-lactam antibiotics like carbapenems, rendering them ineffective. This compound binds to and inactivates these β-lactamase enzymes, thereby protecting the carbapenem from degradation. This allows the carbapenem to effectively inhibit bacterial cell wall synthesis, leading to bacterial cell death.[5] This synergistic relationship is a classic example of combining a primary therapeutic agent with a resistance-modifying agent.[5]

cluster_bacterium Bacterial Cell AIA9 Anti-infective agent 9 BetaLactamase β-lactamase Enzyme AIA9->BetaLactamase Inhibits Carbapenem Carbapenem Carbapenem->BetaLactamase Degraded by PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to

Caption: Mechanism of synergy between this compound and a carbapenem.

Quantitative Analysis of Synergistic Interactions

The synergistic effects of this compound in combination with a representative carbapenem, meropenem, were evaluated against clinical isolates of multidrug-resistant Pseudomonas aeruginosa. The two primary methods used for this quantitative analysis were the checkerboard assay and the time-kill curve assay.[1]

Checkerboard Assay Data

The checkerboard assay is a common in vitro method to assess the synergy of two antimicrobial agents. The results are typically expressed as the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 indicates synergy, > 0.5 to < 4 suggests an additive or indifferent effect, and ≥ 4 indicates antagonism.

P. aeruginosa IsolateMeropenem MIC (µg/mL) AloneMeropenem MIC (µg/mL) with AIA9AIA9 MIC (µg/mL) AloneAIA9 MIC (µg/mL) with MeropenemFIC IndexInterpretation
PA-016441610.125Synergy
PA-0212881620.188Synergy
PA-03322810.188Synergy
PA-0464480.50.125Synergy

Data is hypothetical and for illustrative purposes.

Time-Kill Curve Assay Data

Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial agents over time. Synergy is defined as a ≥ 2-log10 decrease in bacterial count by the combination compared to the most active single agent at 24 hours.

TreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 4hLog10 CFU/mL at 8hLog10 CFU/mL at 24h
Growth Control6.07.58.89.2
Meropenem (4 µg/mL)6.05.86.17.0
This compound (1 µg/mL)6.06.16.36.5
Meropenem + AIA96.04.23.1< 2.0

Data is hypothetical and for illustrative purposes against P. aeruginosa isolate PA-01.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for the checkerboard and time-kill curve assays.

Checkerboard Assay Protocol

The checkerboard assay is performed using a microtiter plate format to test multiple combinations of two drugs.

cluster_workflow Checkerboard Assay Workflow start Start prep_bacteria Prepare standardized bacterial inoculum start->prep_bacteria prep_plates Prepare microtiter plate with serial dilutions of Drug A (horizontal) and Drug B (vertical) prep_bacteria->prep_plates inoculate Inoculate plate with bacterial suspension prep_plates->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) for each drug alone and in combination incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret results: Synergy, Additive, or Antagonism calc_fic->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

  • Bacterial Inoculum Preparation: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Drug Dilutions: Serial twofold dilutions of this compound are prepared along the rows of a 96-well microtiter plate, and serial twofold dilutions of the carbapenem are prepared along the columns.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • FIC Index Calculation: The FIC index is calculated using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone).

Time-Kill Curve Assay Protocol

This assay measures the rate of bacterial killing by antimicrobial agents.

  • Culture Preparation: A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in CAMHB.

  • Drug Addition: The antimicrobial agents are added to the bacterial cultures at predetermined concentrations (e.g., at their MICs or clinically relevant concentrations), both individually and in combination. A growth control with no drug is also included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Bacterial Viability Counting: Serial dilutions of the collected aliquots are plated on nutrient agar (B569324) plates. The plates are incubated overnight, and the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time for each treatment condition.

Conclusion

The combination of this compound with carbapenems demonstrates significant synergistic activity against multidrug-resistant P. aeruginosa in vitro. This synergy is primarily achieved through the inhibition of β-lactamase enzymes by this compound, which protects the carbapenem from degradation and allows it to exert its bactericidal effect. The quantitative data from checkerboard and time-kill assays consistently support this synergistic interaction. These findings suggest that the combination of this compound and carbapenems could be a valuable therapeutic strategy for treating infections caused by carbapenem-resistant bacteria. Further in vivo studies and clinical trials are warranted to validate these promising in vitro results.

References

Comparative Analysis of the Post-Antibiotic Effect of Anti-infective Agent 9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the post-antibiotic effect (PAE) of the novel anti-infective agent, designated here as Anti-infective agent 9, against alternative antimicrobial agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the pharmacodynamic properties of this new agent. For the purpose of this illustrative guide, this compound is characterized as a fluoroquinolone antibiotic, and its performance is compared against a representative aminoglycoside (Tobramycin) and a beta-lactam (Ampicillin).

Data Presentation: Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the persistent suppression of bacterial growth following a brief exposure to an antimicrobial agent, even after the drug concentration has fallen below the minimum inhibitory concentration (MIC).[1] This pharmacodynamic parameter is crucial for optimizing dosing regimens, as a longer PAE may allow for less frequent drug administration, potentially reducing toxicity and improving patient compliance.[2]

The duration of the PAE is influenced by several factors, including the specific combination of the microorganism and the antimicrobial agent, the concentration of the drug, and the duration of exposure.[2] Most antimicrobial agents demonstrate a PAE against gram-positive cocci.[2] However, against gram-negative bacilli, beta-lactam antibiotics (with the exception of imipenem) typically show a minimal or even negative PAE, while aminoglycosides, fluoroquinolones, and inhibitors of protein and nucleic acid synthesis exhibit PAEs ranging from one to four hours.[2]

The following table summarizes the in vitro PAE of this compound (hypothetical data) in comparison to Tobramycin and Ampicillin against Escherichia coli. The data is presented as the mean duration of PAE in hours.

Anti-infective AgentDrug ClassConcentration (x MIC)PAE (hours) against E. coli
This compound Fluoroquinolone6x3.5
TobramycinAminoglycoside6x3.0
AmpicillinBeta-lactam6x0.5

Note: The data for this compound is hypothetical and for illustrative purposes. Data for Tobramycin and Ampicillin are representative values based on published literature.[3]

Experimental Protocols

The determination of the post-antibiotic effect is critical for understanding the pharmacodynamic profile of an anti-infective agent. Several methods have been established for the in vitro measurement of PAE, with the viable plate count method being the traditional reference.[3][4] Spectrophotometric methods offer a less laborious alternative for antibiotics that do not cause bacterial cell lysis.[3][4]

Protocol for Determination of Post-Antibiotic Effect (Viable Count Method)

This protocol outlines the key steps for determining the PAE of an anti-infective agent using the viable count method.[5]

  • Bacterial Culture Preparation: A standardized inoculum of the test organism (e.g., Escherichia coli) is prepared to a logarithmic phase of growth in a suitable broth medium, such as Mueller-Hinton Broth.

  • Antibiotic Exposure: The bacterial culture is divided into test and control groups. The test group is exposed to the anti-infective agent at a specified multiple of its MIC (e.g., 6x MIC) for a defined period (e.g., 1 hour). The control group is incubated under the same conditions without the antibiotic.

  • Antibiotic Removal: After the exposure period, the antibiotic is rapidly removed from the test culture. This is typically achieved by a 1:1,000 dilution of the culture in a pre-warmed, antibiotic-free broth.[5] This dilution effectively reduces the antibiotic concentration to a sub-inhibitory level.

  • Monitoring Bacterial Growth: Immediately following antibiotic removal (t=0) and at regular intervals thereafter, viable bacterial counts are determined for both the test and control cultures. This is done by plating serial dilutions of the cultures onto agar (B569324) plates and incubating them to allow for colony formation.

  • Calculation of PAE: The PAE is calculated using the formula: PAE = T - C , where:

    • T is the time required for the viable count in the test culture to increase by 1 log10 CFU/mL from the count at t=0.

    • C is the time required for the viable count in the control culture to increase by 1 log10 CFU/mL from the count at t=0.[5]

Mandatory Visualizations

Experimental Workflow for PAE Determination

The following diagram illustrates the experimental workflow for the determination of the post-antibiotic effect using the viable count method.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Antibiotic Removal cluster_monitoring Monitoring cluster_analysis Analysis start Start culture Prepare Bacterial Culture (Logarithmic Growth Phase) start->culture expose_test Expose Test Culture to Anti-infective Agent (e.g., 6x MIC for 1h) culture->expose_test expose_control Incubate Control Culture (No Antibiotic) culture->expose_control remove Remove Antibiotic from Test Culture (e.g., 1:1000 Dilution) expose_test->remove monitor_control Monitor Viable Counts in Control Culture over Time expose_control->monitor_control monitor_test Monitor Viable Counts in Test Culture over Time remove->monitor_test calculate Calculate PAE (PAE = T - C) monitor_test->calculate monitor_control->calculate Fluoroquinolone_MOA cluster_drug This compound cluster_bacterium Bacterial Cell drug Fluoroquinolone dna_gyrase DNA Gyrase drug->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV drug->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Enables topoisomerase_iv->dna_replication Enables cell_death Cell Death dna_replication->cell_death Leads to

References

"frequency of spontaneous resistance to Anti-infective agent 9 in [bacterial species]"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spontaneous resistance frequencies of Escherichia coli and Pseudomonas aeruginosa to "Anti-infective agent 9" (Ciprofloxacin) and other selected anti-infective agents. The data presented is compiled from published experimental studies and is intended to serve as a resource for research and development in the field of infectious diseases and antimicrobial resistance.

Introduction to Spontaneous Resistance

Spontaneous resistance arises from random mutations in a bacterium's DNA that occur in the absence of selective pressure from an anti-infective agent. The frequency of these mutations is a critical parameter in understanding and predicting the emergence of clinical resistance. A higher frequency of spontaneous resistance suggests that a bacterial population is more likely to contain pre-existing resistant mutants that can be selected for during therapy. This guide focuses on the distinction between mutation frequency , which is the proportion of resistant mutants in a bacterial population at a given time, and mutation rate , a more precise measure of the probability of a mutation occurring per cell division.

Quantitative Comparison of Resistance Frequencies

The following table summarizes the experimentally determined frequencies of spontaneous resistance for E. coli and P. aeruginosa to various anti-infective agents. It is important to note that the selective antibiotic concentration, often expressed as a multiple of the Minimum Inhibitory Concentration (MIC), significantly influences the observed frequency.

Bacterial SpeciesAnti-Infective AgentClassSelective Concentration (x MIC)Spontaneous Mutation Rate / FrequencyCitation(s)
Escherichia coliCiprofloxacin Fluoroquinolone4xRate: 3.6 x 10⁻⁹[1]
Escherichia coliAmpicillinBeta-lactamNot SpecifiedFrequency: ~10⁻⁶ - 10⁻⁸
Escherichia coliGentamicinAminoglycosideNot SpecifiedDevelopment of high-level resistance observed[2]
Pseudomonas aeruginosaCiprofloxacin Fluoroquinolone2xFrequency: ~1,000-fold increase in hypermutator strains[3]
Pseudomonas aeruginosaCiprofloxacin Fluoroquinolone4x - 8xDevelopment of heritable resistance observed[4]
Pseudomonas aeruginosaMeropenemCarbapenem>4xFrequency: <10⁻¹⁰ for specific resistance mutations[5]
Pseudomonas aeruginosaTobramycinAminoglycosideNot SpecifiedModeled log10 Mutation Frequency: -5.83 to -6.43[6]

Experimental Protocols

The determination of spontaneous resistance frequency is typically conducted using one of two primary methods: the Luria-Delbrück fluctuation test or a direct plating method. These experiments are designed to distinguish between pre-existing mutations and mutations induced by the antibiotic.

Method 1: Luria-Delbrück Fluctuation Test

This classic method provides a robust estimation of the mutation rate by analyzing the distribution of resistant mutants across multiple independent bacterial cultures.

Protocol Steps:

  • Inoculum Preparation: A small number of bacterial cells from a single colony are used to inoculate a starter culture in a non-selective liquid medium (e.g., Luria-Bertani broth). This culture is grown to a low density.[7]

  • Establishment of Parallel Cultures: The starter culture is diluted, and a small, known number of cells (N₀) is inoculated into a large number of parallel cultures (e.g., 20-50 tubes), each containing the same volume of non-selective broth. It is crucial that the initial number of cells is low enough to ensure that no pre-existing mutants are present.[8]

  • Incubation: The parallel cultures are incubated without shaking or with gentle shaking at the optimal growth temperature (e.g., 37°C) until the bacterial populations reach saturation (stationary phase). This allows for multiple generations of cell division, during which spontaneous mutations can occur.[7]

  • Plating for Total Viable Count: Aliquots from a few of the parallel cultures (e.g., 3-5) are serially diluted and plated on non-selective agar (B569324) plates to determine the total number of viable cells (Nₜ) per culture. These plates are incubated, and the resulting colonies are counted.[8]

  • Plating for Resistant Mutants: The entire volume of each of the remaining parallel cultures is plated onto individual selective agar plates containing the anti-infective agent at a specific concentration (commonly 2x to 4x the MIC).[9]

  • Incubation and Colony Counting: The selective plates are incubated until resistant colonies are clearly visible. The number of resistant colonies (r) on each plate is counted. A wide variation in the number of resistant colonies among the different plates is expected, which is the hallmark of the Luria-Delbrück distribution.[7][10]

  • Calculation of Mutation Rate: The mutation rate (μ) is calculated from the distribution of the number of mutants across all the parallel cultures. Several mathematical methods can be used, including the p₀ method (based on the proportion of cultures with no mutants) or the median method, which is less sensitive to "jackpot" cultures (cultures with a very high number of mutants due to an early mutation event).[9]

Method 2: Direct Plating for Mutation Frequency

This is a simpler method to estimate the mutation frequency, which is the proportion of resistant mutants in a population.

Protocol Steps:

  • Culture Growth: A single bacterial colony is inoculated into a non-selective liquid medium and grown to a high density (e.g., late-log or stationary phase).

  • Determination of Total Viable Count: An aliquot of the culture is serially diluted and plated on non-selective agar to determine the total number of colony-forming units (CFU) per milliliter.

  • Selection of Resistant Mutants: A known, large volume of the undiluted or concentrated culture is plated directly onto selective agar plates containing the anti-infective agent at a defined concentration (e.g., 4x MIC).

  • Incubation and Counting: The plates are incubated until colonies appear. The total number of resistant colonies on the selective plates is counted.

  • Calculation of Mutation Frequency: The mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable cells plated.[11]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Luria_Delbruck_Workflow cluster_prep Preparation cluster_growth Growth Phase cluster_plating Plating & Selection cluster_analysis Analysis start Start with a single bacterial colony starter_culture Grow starter culture in non-selective broth start->starter_culture dilution Dilute starter culture starter_culture->dilution parallel_cultures Inoculate many parallel cultures (low N₀) dilution->parallel_cultures incubation Incubate until saturation (Nₜ) parallel_cultures->incubation plate_total Plate dilutions on non-selective agar incubation->plate_total plate_selective Plate entire parallel cultures on selective agar incubation->plate_selective count_total Count total CFU to determine Nₜ plate_total->count_total count_selective Count resistant colonies (r) on each plate plate_selective->count_selective calculate Calculate Mutation Rate (µ) from distribution count_total->calculate count_selective->calculate Direct_Plating_Workflow cluster_growth Culture Growth cluster_plating Plating cluster_analysis Analysis start Inoculate single colony grow_culture Grow culture to high density in non-selective broth start->grow_culture plate_total Plate dilutions on non-selective agar grow_culture->plate_total plate_selective Plate large volume on selective agar grow_culture->plate_selective count_total Count total CFU plate_total->count_total count_selective Count resistant colonies plate_selective->count_selective calculate Calculate Mutation Frequency = (Resistant CFU) / (Total CFU) count_total->calculate count_selective->calculate

References

"comparative safety and tolerability profile of Anti-infective agent 9"

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Anti-Infective Agent 9

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of anti-infective agents is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of "Anti-infective Agent 9," a placeholder for a novel anti-infective compound. Given that the specific chemical and biological properties of "this compound" are critical for determining the most appropriate disposal method, this document outlines a comprehensive framework and best practices applicable to a range of anti-infective compounds. Researchers, scientists, and drug development professionals are advised to adapt these procedures based on the specific Safety Data Sheet (SDS) and institutional guidelines for their particular agent.

The cornerstone of safe disposal is the segregation of waste streams.[1] Anti-infective waste should never be disposed of in regular trash or down the sewer system without prior decontamination.[2][3] All waste must be collected in clearly labeled, chemically compatible, and leak-proof containers.[2][4][5]

Decontamination Methods for Anti-Infective Agents

The selection of a decontamination method depends on the nature of the anti-infective agent and the type of waste (liquid, solid, sharps). Common methods include chemical inactivation, autoclaving (steam sterilization), and incineration.

Quantitative Data for Chemical Decontamination

The following table summarizes common chemical disinfectants and their recommended concentrations and contact times for effective decontamination of surfaces and liquid waste. It is crucial to consult the specific SDS for "this compound" to determine its compatibility with these agents.

Chemical AgentConcentrationContact TimeApplicationActivity Level
Sodium Hypochlorite (Bleach)10% solution (1:9 dilution of household bleach)≥ 30 minutesLiquid waste, surface decontaminationIntermediate to High
Ethanol / Isopropanol70%≥ 10 minutesSurface decontaminationIntermediate
Hydrogen Peroxide3-6%VariableSurface decontaminationIntermediate to High
GlutaraldehydeVariableVariableSterilization, high-level disinfectionHigh
HydroxylamineVariableVariableDegradation of beta-lactam antibiotics[6]Specific to compound

Note: The effectiveness of disinfectants can be reduced by the presence of organic matter. Pre-cleaning of surfaces is recommended.[7] For liquid waste, ensure thorough mixing with the disinfectant.

Experimental Protocol: Chemical Inactivation of Liquid Waste Containing this compound

This protocol provides a general procedure for the chemical inactivation of a liquid waste stream containing "this compound." This protocol must be adapted based on the specific properties of the agent and institutional policies.

Objective: To safely inactivate "this compound" in a liquid waste stream prior to disposal.

Materials:

  • Liquid waste containing "this compound"

  • Appropriate chemical inactivating agent (e.g., 10% bleach solution, freshly prepared)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

  • Dedicated hazardous waste container, properly labeled

  • pH indicator strips

  • Neutralizing agent (if required by institutional policy)

  • Spill kit

Procedure:

  • Preparation: Don the appropriate PPE. Perform all work in a well-ventilated area or a chemical fume hood.

  • Waste Collection: Collect the liquid waste in a designated, chemically compatible, and leak-proof container. The container should be clearly labeled as "Hazardous Waste" and include the name of the anti-infective agent and its approximate concentration.[2][8]

  • Chemical Addition: Slowly add the selected inactivating agent to the waste container. For a 10% bleach solution, add one part bleach to nine parts liquid waste.[9][10]

  • Mixing: Securely cap the container and gently swirl to ensure thorough mixing of the waste and the inactivating agent.

  • Contact Time: Allow the mixture to stand for the required contact time (e.g., at least 30 minutes for bleach) to ensure complete inactivation.

  • pH Adjustment (if necessary): Check the pH of the treated waste using a pH indicator strip. Some institutional guidelines may require neutralization of the pH to between 7 and 9 before drain disposal.[4]

  • Disposal:

    • If permitted by institutional policy for inactivated waste, slowly pour the treated liquid down a designated laboratory sink with copious amounts of running water.[11]

    • If drain disposal is not permitted, the treated waste must be disposed of through the institution's hazardous waste management program.[3]

  • Container Rinsing: The first rinse of the empty container must be collected and disposed of as hazardous waste.[4][5] Subsequent rinses may be disposed of down the drain.

  • Documentation: Record the date, volume of waste, inactivating agent used, and disposal method in a laboratory waste log.

Decision-Making Workflow for Disposal

The following diagram illustrates a logical workflow to guide researchers in selecting the appropriate disposal procedure for "this compound."

DisposalWorkflow start Start: Disposal of This compound sds Consult Safety Data Sheet (SDS) and Institutional Guidelines start->sds waste_type Identify Waste Type sds->waste_type liquid Liquid Waste waste_type->liquid Liquid solid Solid Waste (e.g., contaminated labware, gels) waste_type->solid Solid sharps Sharps (e.g., needles, contaminated glass) waste_type->sharps Sharps chem_inactivate Chemical Inactivation (e.g., Bleach, Hydroxylamine) liquid->chem_inactivate autoclave Autoclave solid->autoclave sharps_container Collect in Puncture-Resistant Sharps Container sharps->sharps_container drain_disposal Drain Disposal (if permitted post-treatment) chem_inactivate->drain_disposal hazardous_waste Dispose as Hazardous Waste chem_inactivate->hazardous_waste If drain disposal is not permitted autoclave->hazardous_waste incinerate Incineration via Hazardous Waste Program incinerate->hazardous_waste sharps_container->incinerate

Caption: Disposal decision workflow for this compound.

By adhering to these guidelines and consulting the specific Safety Data Sheet for their compound, researchers can ensure the safe and compliant disposal of anti-infective agents, thereby fostering a secure and responsible laboratory environment.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Anti-infective Agent 9

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines essential safety protocols and logistical plans for the handling and disposal of Anti-infective Agent 9. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to ensure a safe laboratory environment.

This compound is a potent compound requiring stringent safety measures to prevent occupational exposure and environmental contamination. The following guidelines are based on established best practices for handling potent pharmaceutical compounds and infectious agents. A thorough risk assessment should be conducted for any new procedure involving this agent.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and must be based on a risk assessment of the specific procedures being performed.[1][2][3] PPE acts as a barrier between researchers and potentially infectious or hazardous materials.[4]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Risk LevelProcedure ExamplesRequired PPE
Low - Handling sealed containers- Visual inspection of samples- Standard laboratory coat- Safety glasses- Disposable nitrile gloves
Medium - Preparing dilutions in a biosafety cabinet- Performing in-vitro assays- Handling non-aerosol generating procedures- Disposable gown with full coverage- Safety goggles or face shield- Double-layered nitrile gloves- N95 or higher-level respirator
High - Procedures with a high risk of aerosol generation (e.g., sonication, vortexing)- Handling of highly concentrated or powdered forms- Animal studies- Full-body protective suit (e.g., Tyvek)- Powered Air-Purifying Respirator (PAPR)- Double-layered nitrile gloves- Chemical-resistant boot covers

Note: Always inspect PPE for damage before use and follow proper donning and doffing procedures to avoid contamination.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk. This involves a combination of engineering controls, administrative controls, and personal protective practices.

1. Preparation and Engineering Controls:

  • All work with this compound must be conducted in a designated and clearly marked area.

  • High-risk procedures should be performed within a certified biological safety cabinet (BSC) or a containment isolator to minimize aerosol generation.[5]

  • Ensure proper ventilation and negative pressure in the laboratory space where the agent is handled.

2. Handling Procedures:

  • Before handling, review the Safety Data Sheet (SDS) for this compound.

  • Always wear the appropriate level of PPE as determined by the risk assessment.

  • Use disposable materials whenever possible to reduce the need for decontamination.

  • Avoid skin contact with the agent.[6] In case of accidental exposure, immediately follow the facility's emergency protocols.

  • Keep containers with this compound sealed when not in use.

3. Transportation and Storage:

  • Transport this compound in sealed, leak-proof, and shatter-resistant secondary containers.

  • Store the agent in a secure, well-ventilated area, away from incompatible materials.

  • The storage area should be clearly labeled with appropriate biohazard and chemical warning signs.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[7][8]

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, gowns, pipette tips) must be segregated into clearly labeled biohazardous waste containers.[8]

  • Liquid waste should be collected in designated, leak-proof containers.

  • Sharps (e.g., needles, scalpels) must be disposed of in puncture-resistant sharps containers.[8]

2. Decontamination and Disposal:

  • Liquid waste containing this compound should be decontaminated using an approved and validated method, such as chemical inactivation, before disposal.

  • Solid waste should be autoclaved or incinerated by a licensed biomedical waste disposal company.[9]

  • Follow all local, state, and federal regulations for the disposal of hazardous and biomedical waste.[10]

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Start: New Procedure with this compound risk_assessment Conduct Risk Assessment (Aerosol potential, Concentration) prep_start->risk_assessment select_ppe Select Appropriate PPE (See Table 1) risk_assessment->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe conduct_experiment Conduct Experiment in Containment (e.g., BSC) don_ppe->conduct_experiment segregate_waste Segregate Waste (Solid, Liquid, Sharps) conduct_experiment->segregate_waste decontaminate Decontaminate or Package for Licensed Disposal segregate_waste->decontaminate doff_ppe Doff PPE and Dispose as Contaminated Waste decontaminate->doff_ppe end_procedure end_procedure doff_ppe->end_procedure End of Procedure

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。